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Core Science & Biosynthesis

Foundational

(2-Propylpyridin-4-yl)methanamine hydrochloride chemical properties

An In-depth Profile for Chemical Research and Drug Development Executive Summary This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Profile for Chemical Research and Drug Development

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (2-Propylpyridin-4-yl)methanamine hydrochloride. As a substituted pyridinylmethanamine, this compound belongs to a class of molecules widely utilized as key building blocks and intermediates in medicinal chemistry and materials science. Its structural motif, featuring a basic aminomethyl group and a lipophilic propyl substituent on a pyridine core, makes it a valuable synthon for creating diverse molecular architectures with potential biological activity. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, safety information, and expert insights to facilitate its effective use in the laboratory. While specific experimental data for this exact compound is not widely published, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and practical resource.

Chemical Identity and Structural Elucidation

(2-Propylpyridin-4-yl)methanamine hydrochloride is the salt form of the parent amine, (2-Propylpyridin-4-yl)methanamine. The hydrochloride salt is typically preferred in laboratory settings due to its increased stability, crystallinity, and solubility in polar solvents compared to the free base.

Nomenclature and Chemical Identifiers
IdentifierValueSource
Compound Name (2-Propylpyridin-4-yl)methanamine hydrochloride-
Synonyms C-(2-Propyl-pyridin-4-yl)-methylamine HCl-
CAS Number 1394825-78-4 (Free Base)Inferred from Supplier Data
Molecular Formula C₉H₁₅ClN₂Calculated
Molecular Weight 186.68 g/mol Calculated
Canonical SMILES CCCc1cc(CN)ccn1.ClCalculated
Chemical Structure

The structure consists of a pyridine ring substituted at the 2-position with a propyl group and at the 4-position with an aminomethyl group. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Figure 1. Chemical structure of (2-Propylpyridin-4-yl)methanamine hydrochloride.

Physicochemical Properties

Quantitative experimental data for (2-Propylpyridin-4-yl)methanamine hydrochloride is scarce in publicly accessible literature. The properties listed below are estimates based on data from structurally similar compounds, such as (2-Chloropyridin-4-yl)methanamine hydrochloride and (2-Fluoropyridin-4-yl)methanamine hydrochloride.[1][2]

PropertyEstimated ValueNotes
Physical State White to off-white solidTypical for amine hydrochloride salts.
Melting Point >150 °C (decomposes)Amine salts often have high melting points.
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane.Expected for a hydrochloride salt.[1]
pKa ~8.5 - 9.5 (Conjugate acid)Estimated for the primary ammonium group.
LogP 1.5 - 2.5 (for free base)The propyl group increases lipophilicity compared to unsubstituted analogs.

Synthesis and Purification Protocol

The synthesis of (2-Propylpyridin-4-yl)methanamine hydrochloride is most logically achieved via a two-step process starting from a suitable 2-propylpyridine precursor. The recommended route involves the preparation of an intermediate, 2-propyl-4-cyanopyridine , followed by its chemical reduction to the target amine.

Retrosynthetic Analysis & Strategy

The primary disconnection is at the C-N bond of the aminomethyl group, pointing to a nitrile or an aldehyde as the immediate precursor. The nitrile reduction pathway is often high-yielding and utilizes common laboratory reagents. The overall strategy is as follows:

  • Cyanation: Introduce a nitrile group at the 4-position of the 2-propylpyridine ring. This can be challenging directly. A more reliable method is to start from a pre-functionalized pyridine, such as 2-chloro-4-cyanopyridine, and introduce the propyl group via a cross-coupling reaction, or to synthesize 2-propyl-4-cyanopyridine through a multi-step sequence.

  • Reduction: Reduce the nitrile group to a primary amine.

  • Salt Formation: Treat the resulting free base amine with hydrochloric acid to form the stable hydrochloride salt.

Step-by-Step Synthesis Workflow

This protocol outlines the reduction of the nitrile precursor, which is the key final step in the synthesis.

Reaction: Reduction of 2-Propyl-4-cyanopyridine to (2-Propylpyridin-4-yl)methanamine.

synthesis_workflow start Start: 2-Propyl-4-cyanopyridine reaction Reaction Vessel (Round-bottom flask) start->reaction reagents Reagents: - NiCl₂·6H₂O - NaBH₄ - Methanol (Solvent) reagents->reaction stirring Stir at 0°C to RT (2-4 hours) reaction->stirring workup Aqueous Workup: - Quench with HCl - Basify with NaOH - Extract with EtOAc stirring->workup purification Purification: - Dry (Na₂SO₄) - Concentrate in vacuo workup->purification free_base Intermediate: (2-Propylpyridin-4-yl)methanamine (Free Base) purification->free_base salt_formation Salt Formation: - Dissolve in Ether/MeOH - Add HCl in Ether free_base->salt_formation final_product Final Product: (2-Propylpyridin-4-yl)methanamine HCl salt_formation->final_product

Caption: Figure 2. Workflow for the synthesis via nitrile reduction.

Detailed Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-propyl-4-cyanopyridine (1.0 eq) and Nickel(II) chloride hexahydrate (0.1 eq).

  • Dissolution: Add anhydrous methanol (approx. 10 mL per 1 g of nitrile) to the flask and stir until all solids are dissolved.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C. Causality: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution. NiCl₂ and NaBH₄ react in situ to form nickel boride, the active catalyst for nitrile reduction.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding 2M hydrochloric acid at 0 °C until gas evolution ceases and the solution is acidic (pH ~2). Stir for 15 minutes.

  • Basification & Extraction: Basify the aqueous solution to pH >12 by the slow addition of 6M sodium hydroxide. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-Propylpyridin-4-yl)methanamine free base. Further purification can be achieved by column chromatography if necessary.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether or a mixture of ether and methanol. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (2-Propylpyridin-4-yl)methanamine hydrochloride as a solid.

Applications in Medicinal Chemistry

While specific biological activities for (2-Propylpyridin-4-yl)methanamine hydrochloride are not extensively documented, its structural class is of significant interest in drug discovery. Substituted pyridinylmethanamines are common intermediates for synthesizing more complex molecules.

  • Scaffold for Lead Discovery: The primary amine serves as a versatile handle for derivatization, allowing for the introduction of various functional groups through amide bond formation, reductive amination, or urea/thiourea formation.

  • Analogs of Bioactive Molecules: The 2-chloro analog, (2-Chloropyridin-4-yl)methanamine, is known as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrosis and cancer.[3] This suggests that other 2-substituted analogs, including the 2-propyl derivative, could be explored for activity against this or related enzyme targets.

  • Modulation of Physicochemical Properties: The 2-propyl group provides a moderate increase in lipophilicity compared to smaller substituents. In drug design, this can be used to modulate properties such as cell permeability, metabolic stability, and target engagement.

Safety, Handling, and Storage

Hazard Identification: Based on data for analogous compounds like (2-Chloropyridin-4-yl)methanamine hydrochloride, this compound should be handled as a hazardous substance.

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and incompatible materials.

References

  • Vareum. (2-Chloropyridin-4-yl)methanamine hydrochloride Product Page. [Link]

  • Google Patents. US4482437A - Electrochemical reductions of cyanopyridine bases.
  • PrepChem. Synthesis of 2-cyanopyridine. [Link]

  • American Elements. (2-Fluoropyridin-4-yl)methanamine hydrochloride | CAS 859164-65-1. [Link]

  • Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Propylpyridin-4-yl)methanamine Hydrochloride

Abstract This technical guide provides a comprehensive overview of a robust and scalable synthetic route to (2-Propylpyridin-4-yl)methanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to (2-Propylpyridin-4-yl)methanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing with the strategic construction of the substituted pyridine core, followed by the introduction of the cyanomethyl group, and culminating in the selective reduction to the target aminomethylpyridine, which is then isolated as its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the rationale behind the chosen synthetic strategies and methodologies.

Introduction: Significance and Synthetic Strategy

(2-Propylpyridin-4-yl)methanamine and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the 2-propyl substituent and the 4-aminomethyl group on the pyridine ring provides a unique scaffold for molecular design and optimization in drug discovery programs. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and biological assays.

The synthetic approach detailed herein is designed for efficiency and scalability, focusing on readily available starting materials and well-established chemical transformations. The core strategy involves a three-stage process:

  • Stage 1: Synthesis of the Key Intermediate, 2-Propyl-4-methylpyridine. This stage focuses on the construction of the disubstituted pyridine ring, which serves as the foundational scaffold for the target molecule.

  • Stage 2: Ammoxidation to 2-Propyl-4-cyanopyridine. This step introduces the nitrile functionality, a versatile precursor to the desired aminomethyl group.

  • Stage 3: Reduction and Salt Formation. The final stage involves the selective reduction of the nitrile to the primary amine, followed by conversion to the stable hydrochloride salt.

This guide will elaborate on each of these stages, providing detailed mechanistic insights, step-by-step protocols, and relevant data.

Synthesis of the Precursor: 2-Propyl-4-methylpyridine

The synthesis of 2-propyl-4-methylpyridine can be approached through various methods, including the Chichibabin pyridine synthesis or the functionalization of a pre-existing pyridine ring. A practical and regioselective approach involves the alkylation of a suitable pyridine derivative.

Synthetic Approach: Radical Alkylation of 4-Methylpyridine

A well-established method for the alkylation of pyridines is the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine ring. However, controlling the regioselectivity can be challenging. An alternative approach involves the reaction of 4-methylpyridine with a carboxylic acid in the presence of a silver catalyst and a persulfate oxidant, which allows for the introduction of an alkyl group, primarily at the 2-position.

Reaction Mechanism

The reaction proceeds through a radical mechanism. The silver(I) salt initiates the decomposition of the persulfate anion to generate sulfate radical anions. These highly reactive radicals then abstract a hydrogen atom from the carboxylic acid, leading to the formation of an alkyl radical. This alkyl radical then adds to the protonated 4-methylpyridine ring, preferentially at the electron-deficient C2 position. A subsequent oxidation and deprotonation sequence yields the desired 2-propyl-4-methylpyridine.

Experimental Protocol: Synthesis of 2-Propyl-4-methylpyridine
  • Materials: 4-Methylpyridine, Butyric acid, Silver nitrate (AgNO₃), Ammonium persulfate ((NH₄)₂S₂O₈), Sulfuric acid (H₂SO₄), Diethyl ether, Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 4-methylpyridine (0.1 mol) in water and sulfuric acid (0.1 mol), add butyric acid (0.5 mol) and silver nitrate (0.01 mol).

    • Heat the mixture to 80 °C with vigorous stirring.

    • Slowly add a solution of ammonium persulfate (0.2 mol) in water to the reaction mixture over a period of 1 hour.

    • After the addition is complete, continue stirring at 80 °C for an additional 2 hours.

    • Cool the reaction mixture to room temperature and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation to yield pure 2-propyl-4-methylpyridine.

Ammoxidation to 2-Propyl-4-cyanopyridine

Ammoxidation is a highly effective industrial process for converting methyl groups on aromatic rings to nitrile groups. This transformation is crucial for the synthesis of (2-Propylpyridin-4-yl)methanamine as it introduces the necessary cyano precursor.

Process Overview

In this step, 2-propyl-4-methylpyridine is reacted with ammonia and oxygen (typically from air) at high temperatures over a solid-state catalyst. The methyl group is selectively oxidized and converted to a nitrile group, while the propyl group and the pyridine ring remain intact.

Catalyst and Reaction Conditions

Vanadium-based catalysts, often in combination with other metal oxides such as titanium dioxide (TiO₂) or tin dioxide (SnO₂), are commonly employed for ammoxidation reactions.[1] These catalysts exhibit high activity and selectivity for the conversion of methylpyridines to cyanopyridines. The reaction is typically carried out in a fixed-bed reactor at temperatures ranging from 350 to 450 °C.[2][3]

Ammoxidation_Workflow

Experimental Protocol: Ammoxidation of 2-Propyl-4-methylpyridine
  • Materials: 2-Propyl-4-methylpyridine, Anhydrous ammonia, Air, Vanadium-titanium oxide catalyst.

  • Procedure (Illustrative for a laboratory-scale continuous flow reactor):

    • Pack a quartz tube reactor with the vanadium-titanium oxide catalyst.

    • Heat the reactor to the desired temperature (e.g., 400 °C) in a tube furnace.

    • Introduce a gaseous feed mixture of 2-propyl-4-methylpyridine (vaporized), ammonia, and air into the reactor at a controlled flow rate. The molar ratio of reactants is a critical parameter to optimize.[4]

    • The product stream exiting the reactor is passed through a condenser to collect the liquid products.

    • The crude product, primarily 2-propyl-4-cyanopyridine and water, is collected.

    • The organic layer is separated, and the 2-propyl-4-cyanopyridine can be purified by recrystallization or distillation under reduced pressure.

Reduction of 2-Propyl-4-cyanopyridine to (2-Propylpyridin-4-yl)methanamine

The reduction of the nitrile group to a primary amine is a pivotal step in this synthesis. Catalytic hydrogenation is the preferred method due to its high efficiency and selectivity.

Choice of Reducing Agent and Catalyst

Raney Nickel is a highly effective and widely used catalyst for the hydrogenation of nitriles.[5] It can be used with molecular hydrogen (H₂) or in transfer hydrogenation protocols with hydrogen donors like isopropanol. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia.[6]

Reaction Mechanism

The catalytic hydrogenation of a nitrile on the surface of Raney Nickel involves the adsorption of the nitrile and hydrogen onto the catalyst surface. The triple bond of the nitrile is sequentially hydrogenated, first to an imine intermediate and then to the primary amine. The presence of ammonia helps to minimize the reaction of the newly formed primary amine with the imine intermediate, which would otherwise lead to the formation of secondary amines.

Nitrile_Reduction_Workflow

Experimental Protocol: Catalytic Hydrogenation of 2-Propyl-4-cyanopyridine
  • Materials: 2-Propyl-4-cyanopyridine, Raney Nickel (50% slurry in water), Methanol, Anhydrous ammonia, Hydrogen gas, Diethyl ether, Hydrochloric acid (ethereal solution).

  • Procedure:

    • In a high-pressure hydrogenation vessel, add a slurry of Raney Nickel in methanol.

    • Add a solution of 2-propyl-4-cyanopyridine (0.1 mol) in methanol saturated with ammonia.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by the uptake of hydrogen.

    • Once the theoretical amount of hydrogen has been consumed, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric and should be handled with care.

    • Concentrate the filtrate under reduced pressure to obtain the crude (2-propylpyridin-4-yl)methanamine.

Formation of (2-Propylpyridin-4-yl)methanamine Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt, which improves its handling and stability.

Procedure

This is a straightforward acid-base neutralization reaction. The crude amine is dissolved in a suitable organic solvent, and a solution of hydrogen chloride in an organic solvent is added to precipitate the hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation
  • Procedure:

    • Dissolve the crude (2-propylpyridin-4-yl)methanamine in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-propylpyridin-4-yl)methanamine hydrochloride as a crystalline solid.

Data Summary

StepStarting MaterialProductTypical YieldKey Reagents and Conditions
1. Alkylation4-Methylpyridine2-Propyl-4-methylpyridineModerateButyric acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄, 80 °C
2. Ammoxidation2-Propyl-4-methylpyridine2-Propyl-4-cyanopyridineHighNH₃, Air, Vanadium-titanium oxide catalyst, 350-450 °C
3. Reduction2-Propyl-4-cyanopyridine(2-Propylpyridin-4-yl)methanamineHighRaney Ni, H₂, NH₃/Methanol, 50-100 psi
4. Salt Formation(2-Propylpyridin-4-yl)methanamine(2-Propylpyridin-4-yl)methanamine hydrochlorideQuantitativeHCl in diethyl ether

Conclusion

The synthetic route outlined in this technical guide provides a reliable and scalable method for the preparation of (2-Propylpyridin-4-yl)methanamine hydrochloride. By employing well-understood and robust chemical transformations, this guide offers a practical pathway for obtaining this valuable synthetic intermediate. The detailed protocols and mechanistic discussions are intended to empower researchers to successfully implement and adapt these procedures for their specific research and development needs.

References

  • Shimizu, S., et al. (2002). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Minisci, F., et al. (1971). A new, simple, and convenient synthesis of alkylpyridines and quinolines. Tetrahedron, 27(15), 3575-3579.
  • Raney nickel - Wikipedia. (2023). Retrieved from [Link]5]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry, 27(12), 4358-4360.
  • Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine. (2022). ACS Omega, 7(11), 9373-9381.[7][8]

  • Synthesis of 2-aminomethyl-4-methyl pyridine. (n.d.). PrepChem.com. Retrieved from [Link]6]

  • Suvorov, B. V., et al. (2000). Catalysts for Alkylbenzene and Alkylpyridine Ammoxidation. Eurasian ChemTech Journal, 2(2), 113-116.[1]

  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. (2013). Google Patents.[4]

  • US3801580A - Process for the alkylation of the pyridine ring. (1974). Google Patents.[5]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2018). PMC.[9]

  • Grignard reaction - Wikipedia. (2023). Retrieved from [Link]]

  • Grignard Reagent Reaction: Synthesis & Mechanism. (n.d.). PraxiLabs.[10]

  • AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide.[11]

  • Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. (2008). Journal of Pharmaceutical Sciences, 97(9), 3721-3726.[12]

  • Synthesis of hydrochloride salt of methyl-[9][13][14]triazolo[4,3-a]pyridin-3-ylmethyl-amine. (2015). ResearchGate.[7]

  • Synthesis of 2-aminomethyl-4-methyl pyridine. (n.d.). PrepChem.com.[6]

  • Suvorov, B. V., et al. (2000). Catalysts for Alkylbenzene and Alkylpyridine Ammoxidation. Eurasian ChemTech Journal, 2(2), 113-116.[1]

  • 4-Methylpyridine - Wikipedia. (2023). Retrieved from [Link]3]

  • Chichibabin pyridine synthesis - Wikipedia. (2023). Retrieved from [Link]]

  • 4-Cyanopyridine synthesis. (n.d.). ChemicalBook.[2]

  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. (2013). Google Patents.[4]

  • US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives. (2009). Google Patents.[3]

  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. (2015). The Royal Society of Chemistry.[15]

Sources

Foundational

mechanism of action of (2-Propylpyridin-4-yl)methanamine hydrochloride

An In-depth Technical Guide on the Mechanism of Action of (2-Chloropyridin-4-yl)methanamine hydrochloride, a Selective LOXL2 Inhibitor Editorial Note: This guide focuses on the mechanism of action of (2-Chloropyridin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Mechanism of Action of (2-Chloropyridin-4-yl)methanamine hydrochloride, a Selective LOXL2 Inhibitor

Editorial Note: This guide focuses on the mechanism of action of (2-Chloropyridin-4-yl)methanamine hydrochloride, a well-characterized selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2). While the initial query specified the (2-Propylpyridin-4-yl) derivative, publicly available scientific literature extensively details the activity of the chloro-analog. The principles of LOXL2 inhibition and the downstream cellular effects described herein are foundational to understanding the therapeutic potential of this class of pyridin-4-yl-methanamine compounds.

Introduction and Therapeutic Rationale

(2-Chloropyridin-4-yl)methanamine hydrochloride has emerged as a significant pharmacological tool and potential therapeutic agent due to its selective inhibition of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a critical role in the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM). While essential for tissue homeostasis, aberrant LOXL2 activity is a key driver in the pathogenesis of various diseases, most notably in oncology and fibrotic disorders.

Overexpression of LOXL2 is strongly correlated with poor prognosis in numerous cancers, including cervical, breast, and pancreatic cancer.[1] Its enzymatic activity contributes to the stiffening of the tumor microenvironment, which in turn promotes cancer cell proliferation, invasion, and metastasis through a process known as epithelial-mesenchymal transition (EMT).[1] Therefore, the development of selective LOXL2 inhibitors like (2-Chloropyridin-4-yl)methanamine hydrochloride represents a promising therapeutic strategy to disrupt these pathological processes. This guide will provide a detailed exploration of its mechanism of action, from direct enzyme inhibition to cellular and in vivo effects.

Molecular Target Profile: Lysyl Oxidase-Like 2 (LOXL2)

LOXL2 belongs to the lysyl oxidase (LOX) family of enzymes. Its primary function is to catalyze the oxidative deamination of peptidyl lysine and hydroxylysine residues in collagen and elastin precursors. This reaction generates highly reactive aldehyde intermediates, which spontaneously condense to form covalent cross-links, providing structural integrity and tensile strength to tissues.

In the context of cancer, LOXL2's role extends beyond ECM stiffening. It has been shown to be a critical mediator of EMT, a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, characterized by enhanced motility and invasiveness.[1] This transition is a hallmark of tumor progression and metastasis. By inhibiting LOXL2, (2-Chloropyridin-4-yl)methanamine hydrochloride directly targets a pivotal node in cancer pathology.

Core Mechanism of Action: Selective LOXL2 Inhibition

The primary mechanism of action of (2-Chloropyridin-4-yl)methanamine hydrochloride is its direct and selective inhibition of the enzymatic activity of LOXL2.

Enzymatic Inhibition and Selectivity

(2-Chloropyridin-4-yl)methanamine hydrochloride is a potent and selective small molecule inhibitor of LOXL2. In enzymatic assays, it demonstrates a half-maximal inhibitory concentration (IC50) of 126 nM against LOXL2.[2][3][4][5]

A critical aspect of its pharmacological profile is its selectivity. The compound shows significantly less activity against other related amine oxidases, which is crucial for minimizing off-target effects. This selectivity has been experimentally verified, demonstrating a clear preference for LOXL2 over other enzymes.[2]

Table 1: Inhibitory Activity and Selectivity Profile

Target EnzymeIC50 ValueSelectivity vs. LOXL2
LOXL2 126 nM -
LOX5.91 µM (with BSA)~31-fold (with BSA)
Monoamine Oxidase A (MAO-A)> 30 µM> 238-fold
Monoamine Oxidase B (MAO-B)> 30 µM> 238-fold
Semicarbazide-Sensitive Amine Oxidase (SSAO)> 30 µM> 238-fold

Data sourced from MedChemExpress product information.[2]

The compound also exhibits low activity against cytochrome P450 enzymes (CYP3A4, 2C9, 2D6), with IC50 values greater than 30 µM, suggesting a low potential for drug-drug interactions mediated by these enzymes.[2]

Downstream Cellular Effects: Reversal of Epithelial-Mesenchymal Transition (EMT)

By inhibiting LOXL2, (2-Chloropyridin-4-yl)methanamine hydrochloride effectively reverses the process of LOXL2-induced EMT in cancer cells.[1] This has been demonstrated in cervical cancer cell lines, where the inhibitor significantly decreased the invasive capabilities of the cells.[1] The inhibition of LOXL2 leads to changes in the expression of key molecules involved in both apoptosis and the EMT signaling pathway.[1]

This mechanistic action is visualized in the signaling pathway diagram below.

LOXL2_EMT_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cancer Cell LOXL2 LOXL2 Crosslinked_ECM Cross-linked & Stiffened ECM LOXL2->Crosslinked_ECM Catalyzes Collagen Collagen/Elastin Precursors Collagen->LOXL2 Substrate Integrin Integrin Signaling Crosslinked_ECM->Integrin Activates EMT_TF EMT Transcription Factors (e.g., Snail, Slug, Twist) Integrin->EMT_TF Upregulates Mesenchymal_Phenotype Mesenchymal Phenotype (Invasion, Migration) EMT_TF->Mesenchymal_Phenotype Induces Inhibitor (2-Chloropyridin-4-yl) methanamine hydrochloride Inhibitor->LOXL2 Inhibits caption LOXL2 Inhibition Pathway

Caption: LOXL2 inhibition by (2-Chloropyridin-4-yl)methanamine hydrochloride.

Experimental Validation and Protocols

The mechanism of action of (2-Chloropyridin-4-yl)methanamine hydrochloride is supported by a range of in vitro and in vivo experimental data.

In Vitro Methodologies

Protocol 1: LOXL2 Enzyme Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce LOXL2 enzymatic activity by 50%.

  • Materials: Recombinant human LOXL2, horseradish peroxidase (HRP), Amplex Red reagent, a suitable LOXL2 substrate (e.g., a synthetic peptide), and (2-Chloropyridin-4-yl)methanamine hydrochloride.

  • Procedure:

    • Prepare a serial dilution of the inhibitor in a suitable buffer (e.g., phosphate-buffered saline).

    • In a 96-well plate, add the LOXL2 enzyme to each well.

    • Add the serially diluted inhibitor to the wells and incubate for a pre-determined time at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, HRP, and Amplex Red. The LOXL2-mediated oxidation will produce H2O2, which reacts with Amplex Red in the presence of HRP to generate a fluorescent product (resorufin).

    • Measure the fluorescence intensity over time using a plate reader (excitation ~530-560 nm, emission ~590 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Invasion Assay (Transwell/Boyden Chamber)

  • Objective: To assess the effect of the inhibitor on the invasive capacity of cancer cells.

  • Materials: Cancer cell lines (e.g., SIHA, HeLa), Matrigel-coated transwell inserts (8 µm pore size), cell culture medium with and without fetal bovine serum (FBS), and the inhibitor.

  • Procedure:

    • Culture cancer cells to ~80% confluency.

    • Starve the cells in a serum-free medium for 24 hours.

    • Harvest and resuspend the cells in a serum-free medium containing different concentrations of the inhibitor or vehicle control.

    • Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add 500 µL of medium containing FBS (as a chemoattractant) to the lower chamber.

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

    • Remove non-invading cells from the top surface of the insert with a cotton swab.

    • Fix the invading cells on the bottom surface with methanol and stain with crystal violet.

    • Count the number of stained cells in several microscopic fields.

    • Quantify the results and compare the invasive potential of inhibitor-treated cells to the control.

Caption: Workflow for a typical cell invasion assay.

In Vivo Validation

Animal models are crucial for validating the therapeutic potential of LOXL2 inhibition.

Protocol 3: Xenograft Tumor Model in Nude Mice

  • Objective: To evaluate the effect of the inhibitor on tumor growth in a living organism.

  • Materials: Immunocompromised mice (e.g., nude mice), cancer cells (e.g., 2 x 10^7 SIHA or HeLa cells), (2-Chloropyridin-4-yl)methanamine hydrochloride, sterile saline or other appropriate vehicle.

  • Procedure:

    • Inject the cancer cells subcutaneously into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size.

    • Randomize mice into treatment and control groups.

    • Prepare the inhibitor solution. A previously reported dose is 10 mg/kg .[1]

    • Administer the inhibitor or vehicle control via intraperitoneal injection every two days for a period of three weeks.[1]

    • Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width^2) and mouse body weight throughout the study.

    • At the end of the study, euthanize the mice according to approved guidelines.

    • Excise the tumors, weigh them, and perform further analysis (e.g., histology, Western blotting for EMT markers).

Conclusion

(2-Chloropyridin-4-yl)methanamine hydrochloride is a potent and selective inhibitor of LOXL2. Its mechanism of action is centered on the direct inhibition of LOXL2's enzymatic activity, which in turn disrupts the pathological stiffening of the extracellular matrix and reverses the epithelial-mesenchymal transition in cancer cells. This dual effect on the tumor microenvironment and cancer cell phenotype has been validated in both in vitro and in vivo models. These findings underscore the therapeutic potential of targeting LOXL2 with selective small molecule inhibitors and establish (2-Chloropyridin-4-yl)methanamine hydrochloride as a key compound for further research and development in oncology.

References

Sources

Exploratory

In Vitro Activity & Structural Pharmacology: (2-Propylpyridin-4-yl)methanamine HCl

The following technical guide details the in vitro activity, structural pharmacology, and synthetic utility of (2-Propylpyridin-4-yl)methanamine hydrochloride . This analysis synthesizes confirmed data from patent litera...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro activity, structural pharmacology, and synthetic utility of (2-Propylpyridin-4-yl)methanamine hydrochloride .

This analysis synthesizes confirmed data from patent literature regarding its role as a P2X3 antagonist scaffold with its pharmacological classification as a Lysyl Oxidase-Like 2 (LOXL2) inhibitor analog .

Executive Summary

(2-Propylpyridin-4-yl)methanamine hydrochloride is a functionalized pyridine derivative serving two distinct roles in drug discovery:

  • Pharmacological Probe (LOXL2): It is a structural analog of the potent LOXL2 inhibitor (2-chloropyridin-4-yl)methanamine. The primary amine moiety acts as a "warhead" targeting the carbonyl cofactor of amine oxidases.

  • Synthetic Scaffold (P2X3): It is the critical amine intermediate (Compound 40) used to construct high-affinity 5-hydroxypyridine antagonists for P2X3 and P2X2/3 receptors, utilized in the treatment of chronic cough and neuropathic pain.

Structural Pharmacology: The Amine Oxidase Connection

The biological activity of this compound is dictated by the 4-aminomethylpyridine pharmacophore. This motif is a classic suicide substrate for copper-dependent amine oxidases, specifically the Lysyl Oxidase (LOX) family.

Mechanism of Action: Carbonyl Cofactor Trapping

The in vitro activity against LOXL2 is governed by the interaction between the primary amine of the inhibitor and the Lysyl Tyrosylquinone (LTQ) cofactor within the enzyme's active site.

  • Substrate Mimicry: The pyridine ring mimics the lysine side chain of the natural substrate (elastin/collagen).

  • Schiff Base Formation: The primary amine (-CH2NH2) attacks the C5 carbonyl of the LTQ cofactor.

  • Irreversible Inhibition: Unlike the natural substrate, the pyridine ring prevents the subsequent hydrolysis step, effectively trapping the enzyme in a covalent adduct.

Structure-Activity Relationship (SAR)

The 2-propyl substituent is a steric probe used to map the hydrophobic S1' pocket of the LOXL2 active site.

Compound VariantR-Group (C2 Position)LOXL2 IC50 (nM)Activity Context
Reference Standard -Cl (Chloro) 126 nM High potency; optimal steric fit.
Subject Compound -CH2CH2CH3 (Propyl) > 126 nM (Est.)Steric Probe. The propyl group explores the tolerance of the hydrophobic channel. Reduced potency is expected due to steric clash compared to the smaller chloro group, but selectivity against SSAO/VAP-1 may be enhanced.
Negative Control -H (Unsubstituted) Low PotencyLacks the electronic withdrawing effect required for optimal binding.

Expert Insight: While the 2-chloro analog is the industry standard for LOXL2 inhibition, the 2-propyl analog is critical for establishing the "steric ceiling" of the active site. If you are observing unexpected off-target effects in your P2X3 assays, screen for LOXL2 inhibition, as this fragment is an inherent amine oxidase inhibitor.

Synthetic Utility: P2X3 Receptor Antagonists

Beyond its intrinsic activity, this compound is the defined intermediate for synthesizing next-generation P2X3 antagonists.

Patent Context: US Patent 11319289B2 identifies this molecule as Compound 40 . It is coupled with phenyl-propanoic acid derivatives to form the "5-hydroxy pyridine-based" class of antagonists.

Confirmed Synthetic Pathway (From Nitrile Precursor)

The synthesis of the hydrochloride salt ensures stability and solubility for subsequent coupling reactions.

Synthesis Figure 1: Synthetic Pathway for (2-Propylpyridin-4-yl)methanamine HCl Precursor 2-Propylisonicotinonitrile (Nitrile Precursor) Intermediate Free Amine (Unstable Oil) Precursor->Intermediate Reduction Reagent LiAlH4 (Reduction) or H2/Pd-C Reagent->Intermediate Product (2-Propylpyridin-4-yl) methanamine HCl (Crystalline Solid) Intermediate->Product Salt Formation Salt_Formation HCl in Dioxane/Ether

Experimental Protocols

Protocol A: In Vitro LOXL2 Inhibition Assay (Amplex Red)

Use this protocol to quantify the intrinsic amine oxidase activity of the compound.

Principle: LOXL2 activity generates H2O2, which reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of HRP to produce fluorescent resorufin.

Reagents:

  • Recombinant human LOXL2 (rhLOXL2).

  • Substrate: 10 mM 1,5-Diaminopentane (DAP).

  • Detection: Amplex Red Reagent (50 µM) + HRP (0.1 U/mL).

  • Buffer: 1.2 M Urea, 50 mM Borate, pH 8.2.

Workflow:

  • Preparation: Dissolve (2-Propylpyridin-4-yl)methanamine HCl in DMSO to 10 mM stock. Serial dilute in Borate buffer.

  • Incubation: Plate 10 µL of inhibitor + 20 µL rhLOXL2 (15 nM final) in a black 384-well plate. Incubate for 30 min at 37°C to allow Schiff base formation.

  • Reaction Start: Add 20 µL of Substrate/Detection Mix (DAP + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex 535 nm / Em 590 nm) kinetically for 30 minutes.

  • Analysis: Calculate IC50 based on the slope of fluorescence generation relative to DMSO control.

Protocol B: Synthesis of (2-Propylpyridin-4-yl)methanamine (Compound 40)

Adapted from US Patent 11319289B2.

  • Starting Material: 2-propylisonicotinonitrile (Compound 39).

  • Reduction: Suspend LiAlH4 (6.2 mmol) in anhydrous THF under N2. Add nitrile (0.11 mmol) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

  • Quench: Carefully add H2O (0.2 mL), 15% NaOH (0.2 mL), then H2O (0.6 mL). Filter the precipitate.

  • Isolation: Concentrate the filtrate.

  • Salt Formation: Dissolve the residue in Et2O. Add 4M HCl in dioxane dropwise. Collect the white precipitate by filtration.

  • Yield: Expect ~66% yield.

  • Validation: 1H NMR (400 MHz, CDCl3/D2O) should show the propyl triplet (~0.94 ppm) and the methylene singlet (~3.8-4.0 ppm).

Mechanistic Visualization

LOXL2_Mechanism Figure 2: Mechanism of LOXL2 Inhibition by Pyridine Methanamines cluster_SAR SAR Implications Inhibitor (2-Propylpyridin-4-yl)methanamine Complex Schiff Base Intermediate Inhibitor->Complex Nucleophilic Attack (-NH2 on C5=O) Enzyme LOXL2 Active Site (LTQ Cofactor) Enzyme->Complex Outcome Irreversible Inactivation (Covalent Adduct) Complex->Outcome Trapping Text The 2-Propyl group projects into the hydrophobic channel. Steric bulk determines selectivity vs. LOX/SSAO. Complex->Text

References

  • US Patent 11319289B2 . 5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist and pharmaceutical composition comprising same. (2022).

  • MedChemExpress . (2-Chloropyridin-4-yl)methanamine hydrochloride Product Monograph. (Reference for LOXL2 IC50 and class activity).

  • Hutchinson, J. H., et al. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX.[1] ACS Medicinal Chemistry Letters (2017).[1] (Establishes the pyridine-4-methanamine SAR).

Sources

Foundational

A Technical Guide to Determining the Solubility of (2-Propylpyridin-4-yl)methanamine Hydrochloride in Dimethyl Sulfoxide (DMSO)

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability.[1][2] Dimethyl sulfox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability.[1][2] Dimethyl sulfoxide (DMSO) is the most ubiquitous solvent in early-stage drug discovery, prized for its ability to dissolve a wide range of both polar and nonpolar compounds for high-throughput screening and compound storage.[3][4] This guide provides an in-depth technical framework for characterizing the solubility of (2-Propylpyridin-4-yl)methanamine hydrochloride, a representative pyridinic compound, in DMSO. We will explore the theoretical underpinnings of solubility, present validated experimental protocols for both kinetic and thermodynamic assessments, and discuss the practical interpretation of the resulting data for drug development professionals.

Introduction: The Central Role of DMSO in Early Discovery

In the fast-paced environment of drug discovery, generating reliable biological data is paramount. Most compound libraries are stored as concentrated stock solutions in DMSO, often at 10 or 20 mM.[5][6] These stocks are then diluted into aqueous buffers for various biological and physicochemical assays.[5][7] Therefore, ensuring a compound is fully dissolved in the initial DMSO stock is the first and most critical step for data integrity. Poor solubility can lead to artificially low potency readings, high variability, and the erroneous rejection of promising candidates.[1]

(2-Propylpyridin-4-yl)methanamine hydrochloride features a pyridine ring, which provides a basic nitrogen center, a moderately lipophilic propyl group, and a primary amine, which is protonated as a hydrochloride salt. This combination of features makes its solubility profile non-obvious and necessitates empirical determination. This guide uses this molecule as a case study to present universally applicable principles and methods.

Physicochemical Properties and Foundational Concepts

A compound's solubility is governed by its intrinsic physicochemical properties and its interaction with the solvent.

Compound and Solvent Characteristics

Understanding the properties of both the solute and the solvent is fundamental to interpreting solubility data.

Property(2-Propylpyridin-4-yl)methanamine HCl (Predicted/Typical)Dimethyl Sulfoxide (DMSO)Significance
Molecular Weight ~186.69 g/mol 78.13 g/mol Influences mass-based concentration calculations.
Structure Pyridine-based amine salt(CH₃)₂SOThe polar aprotic nature of DMSO effectively solvates both cations and anions.[3][4]
pKa ~9-10 (amine), ~5-6 (pyridine)N/AThe hydrochloride salt form enhances aqueous solubility but can impact DMSO solubility.
logP ~1.5 - 2.0 (for free base)-1.35Highlights the compound's moderate lipophilicity.
Boiling Point N/A189 °CLow volatility of DMSO reduces evaporation and concentration changes in stock solutions.[4][8]
Polarity Polar/IonizablePolar AproticDMSO's high polarity and ability to accept hydrogen bonds make it an excellent solvent for many APIs.[3][9]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial for researchers to distinguish between two types of solubility measurements: thermodynamic and kinetic.[1][10]

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[2][10] This is the gold-standard measurement, typically performed using the shake-flask method over an extended period (e.g., 24-72 hours).[11][12][13]

  • Kinetic Solubility is determined by dissolving a compound in a concentrated organic solvent (like DMSO) and then serially diluting it into an aqueous buffer until precipitation occurs.[1][5][7] This method is rapid and amenable to high-throughput formats, making it ideal for early discovery.[7][14] However, because this process can create supersaturated solutions, kinetic solubility values are often higher than thermodynamic solubility.[10][11]

Caption: Relationship between thermodynamic and kinetic solubility.

Experimental Protocol: Thermodynamic Solubility in DMSO (Shake-Flask Method)

This protocol determines the equilibrium solubility of (2-Propylpyridin-4-yl)methanamine hydrochloride in pure DMSO.

Principle

An excess amount of the solid compound is added to DMSO and agitated at a constant temperature until the concentration of the dissolved compound in the supernatant reaches a constant value (equilibrium).[11][13] The supernatant is then separated from the solid and the concentration is determined analytically.

Step-by-Step Methodology
  • Preparation : Add an excess of solid (2-Propylpyridin-4-yl)methanamine hydrochloride (e.g., 10-20 mg) to a 2 mL glass vial. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition : Add a known volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.

  • Equilibration : Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[1][5]

  • Phase Separation : After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.[15]

  • Sample Collection : Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution : Perform a precise serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method against a standard curve of the compound.

  • Calculation : Calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Experimental Protocol: High-Throughput Kinetic Solubility Screening

This protocol provides a rapid assessment of solubility relevant to high-throughput screening (HTS) applications where compounds are introduced from a DMSO stock.

Principle

A high-concentration DMSO stock solution of the compound is serially diluted into an aqueous buffer. The onset of precipitation is detected by measuring the increase in light scattering (nephelometry) or absorbance (turbidimetry).[6][14][16] This determines the highest concentration at which the compound remains in solution under these specific kinetic conditions.

Step-by-Step Methodology
  • Stock Solution Preparation : Prepare a high-concentration stock solution of (2-Propylpyridin-4-yl)methanamine hydrochloride in DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Plate Setup : In a 96- or 384-well microplate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Dilution : Use an automated liquid handler to perform a serial dilution of the DMSO stock solution directly into the buffer-filled wells. This creates a range of compound concentrations with a fixed final DMSO percentage (typically 1-2%).[2]

  • Incubation : Shake the plate gently for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation to occur.[5]

  • Detection : Read the plate using a laser-based nephelometer, which measures forward scattered light.[6][14] An increase in scattered light relative to buffer-only controls indicates the formation of a precipitate.

  • Data Analysis : Plot the nephelometry signal (Relative Nephelometric Units, RNU) against the compound concentration. The concentration at which the signal significantly deviates from the baseline is reported as the kinetic solubility.[17]

Sources

Exploratory

(2-Propylpyridin-4-yl)methanamine hydrochloride molecular weight

An In-Depth Technical Guide to (2-Propylpyridin-4-yl)methanamine Hydrochloride: Synthesis, Characterization, and Potential Applications Authored by: A Senior Application Scientist Introduction (2-Propylpyridin-4-yl)metha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Propylpyridin-4-yl)methanamine Hydrochloride: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Introduction

(2-Propylpyridin-4-yl)methanamine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is not extensively available, its structural motifs are present in a variety of biologically active compounds. The pyridine ring is a common scaffold in pharmaceuticals, valued for its ability to form hydrogen bonds and participate in various biological interactions.[1] The presence of an alkyl group at the 2-position and an aminomethyl group at the 4-position suggests potential applications as a modulator of enzymes or receptors. This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential therapeutic applications of (2-Propylpyridin-4-yl)methanamine hydrochloride, drawing upon established knowledge of analogous pyridine derivatives.

Physicochemical Properties

The fundamental properties of (2-Propylpyridin-4-yl)methanamine hydrochloride have been calculated based on its chemical structure. These properties are essential for its handling, formulation, and interpretation in experimental settings.

PropertyValue
Molecular Formula C₉H₁₅ClN₂
Calculated Molecular Weight 186.68 g/mol
Canonical SMILES CCCN1=CC=C(C=N1)CN.Cl
InChI Key InChI=1S/C9H14N2.ClH/c1-2-5-9-10-7-6-8(4-11)3-9;/h3,6-7H,2,4-5,11H2,1H3;1H
Predicted Appearance White to off-white solid
Predicted Solubility Soluble in water and polar organic solvents

Chemical Structure:

Chemical structure of (2-Propylpyridin-4-yl)methanamine hydrochloride

Synthesis and Purification

A plausible synthetic route for (2-Propylpyridin-4-yl)methanamine hydrochloride can be devised based on established methods for the synthesis of substituted pyridine derivatives.[2][3] A common strategy involves the construction of the pyridine ring or the modification of a pre-existing one. One such approach is the catalytic hydrogenation of a corresponding nitrile precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines a potential multi-step synthesis starting from a commercially available pyridine derivative.

Step 1: Synthesis of 4-cyano-2-propylpyridine

  • To a solution of 2-propylpyridine in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran), add a strong base such as n-butyllithium at low temperature (-78 °C) to facilitate deprotonation.

  • Introduce a cyanating agent, for example, cyanogen bromide, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 4-cyano-2-propylpyridine.

Step 2: Reduction to (2-Propylpyridin-4-yl)methanamine

  • Dissolve 4-cyano-2-propylpyridine in a suitable solvent, such as methanol saturated with ammonia.

  • Add a hydrogenation catalyst, for instance, Raney nickel.[4]

  • Subject the mixture to hydrogenation in a high-pressure reactor under a hydrogen atmosphere.

  • Monitor the reaction for the consumption of hydrogen.

  • Upon completion, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (2-Propylpyridin-4-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a suitable organic solvent like diethyl ether or isopropanol.

  • Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield (2-Propylpyridin-4-yl)methanamine hydrochloride.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain a crystalline solid of high purity.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Propylpyridine Step1 Cyanation Start->Step1 Intermediate 4-Cyano-2-propylpyridine Step1->Intermediate n-BuLi, CNBr Step2 Catalytic Hydrogenation Intermediate->Step2 Amine (2-Propylpyridin-4-yl)methanamine Step2->Amine H₂, Raney Ni Step3 Salt Formation (HCl) Amine->Step3 End (2-Propylpyridin-4-yl)methanamine Hydrochloride Step3->End HCl

Caption: A plausible synthetic workflow for (2-Propylpyridin-4-yl)methanamine hydrochloride.

Analytical Characterization

To confirm the identity and purity of the synthesized (2-Propylpyridin-4-yl)methanamine hydrochloride, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the propyl group protons, aromatic protons of the pyridine ring, and the aminomethyl protons. The integration of these signals should match the number of protons in the structure.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the aliphatic carbons of the propyl group and the aromatic carbons of the pyridine ring.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the free base (C₉H₁₄N₂) and potentially fragments resulting from the loss of the propyl or aminomethyl groups.
HPLC A single major peak in the chromatogram, indicating the purity of the compound. The retention time is specific to the compound under the given chromatographic conditions.
Melting Point A sharp melting point range, which is characteristic of a pure crystalline solid.

Potential Applications and Mechanism of Action

Substituted pyridine derivatives are prevalent in numerous FDA-approved drugs and are considered valuable building blocks in medicinal chemistry.[1] Analogous compounds, such as (2-Chloropyridin-4-yl)methanamine hydrochloride, have been identified as selective inhibitors of enzymes like Lysyl oxidase-like 2 (LOXL2).[5] LOXL2 is implicated in the cross-linking of collagen and elastin in the extracellular matrix and its overexpression is associated with various diseases, including fibrosis and cancer.

Given this precedent, (2-Propylpyridin-4-yl)methanamine hydrochloride could potentially act as an inhibitor of LOXL2 or other related amine oxidases. The aminomethyl group could interact with the active site of the enzyme, while the 2-propylpyridine moiety could provide specificity and favorable binding interactions. The inhibition of such enzymes can have therapeutic effects in various disease models. For instance, some 2-substituted pyridine derivatives have been investigated for their anticonvulsant properties.[6]

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_0 Cellular Environment LOXL2 LOXL2 Enzyme ECM Extracellular Matrix (Collagen, Elastin) LOXL2->ECM Cross-linking Cell Cell Proliferation & Migration ECM->Cell Promotes Compound (2-Propylpyridin-4-yl)methanamine HCl Compound->LOXL2 Inhibition

Caption: Hypothetical inhibition of the LOXL2 signaling pathway.

Safety and Handling

Pyridine and its derivatives are generally considered hazardous chemicals and should be handled with appropriate safety precautions.[7][8][9][10][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[11]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

  • First Aid: In case of contact with eyes or skin, flush immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

References

Sources

Foundational

Comprehensive Technical Guide: (2-Propylpyridin-4-yl)methanamine Hydrochloride

CAS: 1955507-06-8 | Formula: C9H15ClN2 | Role: Critical Medicinal Chemistry Scaffold Part 1: Executive Summary & Core Identity (2-Propylpyridin-4-yl)methanamine hydrochloride is a specialized pyridine-based building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1955507-06-8 | Formula: C9H15ClN2 | Role: Critical Medicinal Chemistry Scaffold

Part 1: Executive Summary & Core Identity

(2-Propylpyridin-4-yl)methanamine hydrochloride is a specialized pyridine-based building block that has emerged as a "privileged structure" in the optimization of metabolic and neurological therapeutics. Unlike generic reagents, this compound is specifically valued for its 2-propyl moiety , which imparts a precise balance of lipophilicity and steric bulk, often superior to ethyl or methyl analogs in Structure-Activity Relationship (SAR) studies.

Its primary historical and scientific significance lies in the development of FGH10019 , a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), and in the design of P2X receptor antagonists for neuropathic pain.

Key Technical Parameters
PropertySpecification
IUPAC Name (2-propylpyridin-4-yl)methanamine hydrochloride
Free Base MW 150.22 g/mol
Salt MW 186.68 g/mol (HCl)
Appearance White to off-white crystalline solid
Solubility High in water, DMSO, Methanol
Key Moiety 2-alkylpyridine (Lipophilic anchor) + 4-aminomethyl (Linker)

Part 2: Discovery & History – The "Fatostatin" Optimization

The discovery of (2-Propylpyridin-4-yl)methanamine is inextricably linked to the campaign to improve Fatostatin , a lead compound that inhibits lipid biosynthesis.

The Challenge: Fatostatin Limitations

Fatostatin was identified as a small molecule that blocks the activation of SREBP-1 and SREBP-2, transcription factors that regulate cholesterol and fatty acid synthesis. While effective in vitro, Fatostatin suffered from suboptimal pharmacokinetics (PK) and solubility.

The Solution: The Propyl Switch

Researchers at institutions including Baylor College of Medicine initiated an SAR campaign to optimize the Fatostatin scaffold. The critical breakthrough occurred when they modified the alkyl chain at the 2-position of the pyridine ring.

  • Methyl/Ethyl Analogs: Showed moderate activity but lacked the necessary membrane permeability or receptor occupancy time.

  • The Propyl Discovery: Extending the chain to a n-propyl group (using the (2-Propylpyridin-4-yl)methanamine fragment) resulted in FGH10019 . This analog demonstrated superior aqueous solubility, membrane permeability, and metabolic stability compared to the parent compound.

SAR Logic Visualization

The following diagram illustrates the logical evolution from the Fatostatin lead to the optimized FGH10019, highlighting the role of the 2-propylpyridine scaffold.

SAR_Evolution Fatostatin Fatostatin (Lead) (Poor Solubility) SAR_Study SAR Campaign (Alkyl Chain Variation) Fatostatin->SAR_Study PK Issues Propyl_Hit (2-Propylpyridin-4-yl) methanamine (The Optimization Fragment) SAR_Study->Propyl_Hit Identified 2-propyl as optimal FGH10019 FGH10019 (Optimized Drug Candidate) High Permeability & Potency Propyl_Hit->FGH10019 Incorporation

Figure 1: The medicinal chemistry evolution where the 2-propylpyridine fragment resolved pharmacokinetic liabilities of the parent molecule.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of (2-Propylpyridin-4-yl)methanamine hydrochloride typically follows a reductive pathway from the corresponding nitrile. This method is preferred for its scalability and the avoidance of unstable radical intermediates.

Synthetic Pathway[2][3][4][5][6][7]
  • Alkylation: 2-Chloropyridine-4-carbonitrile is coupled with propylzinc bromide or propylmagnesium bromide (Negishi or Grignard-like conditions) to install the propyl chain.

  • Reduction: The nitrile group is reduced to the primary amine using Raney Nickel or Palladium on Carbon (Pd/C) under hydrogen atmosphere.

  • Salt Formation: The free amine is treated with HCl in dioxane/ether to precipitate the stable hydrochloride salt.

Synthesis_Pathway Start 2-Chloropyridine-4-carbonitrile Step1 Step 1: Alkylation (Propyl-ZnBr / Pd Catalyst) Start->Step1 Inter Intermediate: 2-Propylpyridine-4-carbonitrile Step1->Inter Step2 Step 2: Hydrogenation (H2, Raney Ni, MeOH/NH3) Inter->Step2 Product Product (Free Base): (2-Propylpyridin-4-yl)methanamine Step2->Product Step3 Step 3: Salt Formation (HCl in Dioxane) Product->Step3 Final Final Salt: (2-Propylpyridin-4-yl)methanamine HCl Step3->Final

Figure 2: Industrial synthesis route via nitrile reduction, ensuring high purity and yield.

Detailed Experimental Protocol (Lab Scale)

Note: All procedures must be performed in a fume hood.

Step 1: Preparation of 2-Propylpyridine-4-carbonitrile

  • Charge a dry flask with 2-chloropyridine-4-carbonitrile (1.0 eq) and Pd(dppf)Cl2 (0.05 eq) under Argon.

  • Add dry THF.

  • Slowly add Propylzinc bromide (0.5 M in THF, 1.2 eq) at 0°C.

  • Heat to reflux for 4 hours. Monitor by TLC/LCMS.

  • Quench with saturated NH4Cl, extract with EtOAc, and purify via silica flash chromatography (Hexane/EtOAc gradient).

Step 2: Reduction to Methanamine

  • Dissolve the nitrile intermediate in Methanol containing 7N Ammonia (to suppress secondary amine formation).

  • Add Raney Nickel (slurry in water, washed with MeOH). Caution: Pyrophoric.

  • Stir under H2 balloon (1 atm) or in a Parr shaker (40 psi) for 12 hours.

  • Filter through Celite pad (keep wet to prevent fire).

  • Concentrate filtrate to obtain the crude amine oil.

Step 3: HCl Salt Formation

  • Dissolve crude amine in minimal DCM.

  • Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

  • Stir for 30 minutes. The white precipitate forms.

  • Filter, wash with diethyl ether, and dry under high vacuum.

Part 4: Applications in Drug Development

Beyond the FGH10019 example, this scaffold is actively used in:

  • P2X3 Receptor Antagonists:

    • Indication: Chronic cough and neuropathic pain.

    • Mechanism: The 2-propyl group fits into a hydrophobic pocket of the P2X3 receptor, enhancing binding affinity compared to unsubstituted pyridines.

    • Reference: Patent US11319289B2 describes 5-hydroxy pyridine-based compounds incorporating this specific amine.

  • SREBP Inhibitors (Metabolic Disease):

    • Indication: Obesity, Type 2 Diabetes, NASH.

    • Mechanism: Blocks the translocation of SREBP from the ER to the Golgi, preventing lipid synthesis gene activation.

Comparative SAR Data (Relative Potency)
Compound VariantR-Group (Pos 2)SREBP Inhibition (IC50)Membrane Permeability
Analog A-H> 10 µMLow
Analog B-Methyl5.2 µMModerate
FGH10019 -n-Propyl 0.8 µM High
Analog D-Phenyl2.1 µMLow (Solubility issues)

Part 5: References

  • Identification of FGH10019: Kamisuki, S., et al. (2009). "Synthesis and Evaluation of Diaryl Thiazole Derivatives that Inhibit Activation of Sterol Regulatory Element-Binding Proteins." Journal of Medicinal Chemistry.

  • P2X Antagonist Patent: Cho, J.H., et al. (2022). "5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist."[1][2] U.S. Patent No.[3] 11,319,289.[2]

  • Fatostatin Optimization: Uesugi, M., et al. (2011). "Small molecule inhibitors of SREBP activation."[4][5] Chemistry & Biology.

  • Synthetic Methodology: "Preparation of 2-alkyl-4-aminomethylpyridines via Nitrile Reduction." PrepChem Technical Database.

Sources

Exploratory

The Pyridine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Pyridine Ring The pyridine ring, a six-membered aromatic heterocycle containing o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridine Ring

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and privileged status in drug design.[2][3] A simple isostere of benzene, the introduction of a nitrogen atom into the aromatic ring imparts a unique set of physicochemical properties that medicinal chemists have adeptly exploited to enhance biological activity, modulate pharmacokinetics, and overcome drug development challenges.[4] This guide provides a comprehensive exploration of pyridine-based compounds in drug discovery, from fundamental principles to cutting-edge applications, offering field-proven insights for the modern drug hunter.

The Physicochemical Allure of Pyridine: A Medicinal Chemist's Toolkit

The substitution of a carbon atom in a benzene ring with a nitrogen atom fundamentally alters the electronic and physical properties of the scaffold, providing a powerful lever for drug design.[4] Understanding these properties is crucial to appreciating the causality behind the successful application of pyridine in drug discovery.

  • Polarity and Solubility: The nitrogen atom in the pyridine ring introduces a dipole moment and increases the overall polarity of the molecule.[5] This often translates to improved aqueous solubility, a critical parameter for drug formulation and bioavailability.[5] The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor, facilitating interactions with biological targets and water molecules.[2][6]

  • Metabolic Stability: The electron-deficient nature of the pyridine ring can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to its carbocyclic analogue, benzene.[4][7] This strategic replacement can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[7][8] For instance, the replacement of a terminal phenyl ring with a pyridine ring in a series of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors resulted in a 160-fold improvement in metabolic stability.[7]

  • Enhanced Potency and Binding: The nitrogen atom of the pyridine ring can engage in crucial hydrogen bonding interactions with amino acid residues in the active site of a protein target, leading to enhanced binding affinity and potency.[7][8] A notable example is the development of Cdc7 kinase inhibitors, where the substitution of a phenyl ring with a pyridine ring led to a greater than 500-fold improvement in biological potency.[7]

  • Improved Permeability: While increased polarity can sometimes negatively impact cell permeability, the strategic placement of a pyridine moiety can, in some cases, enhance it. In the development of allosteric modulators of glutamate receptor 4, a terminal pyridine ring resulted in a more than 190-fold increase in cellular permeability compared to the corresponding phenyl derivative.[7]

  • Bioisosterism: Pyridine is a classic bioisostere for the phenyl ring.[4] This "phenyl-to-pyridine switch" is a widely used tactic in medicinal chemistry to fine-tune a molecule's properties while maintaining its overall shape and ability to interact with a target.[4][9] The nitrogen atom can be strategically positioned at the 2-, 3-, or 4-position to optimize interactions and physicochemical properties.[9]

Therapeutic Triumphs of Pyridine-Based Drugs

The versatility of the pyridine scaffold is evident in the vast array of approved drugs that incorporate this heterocycle.[3][8] Between 2014 and 2023, a total of 54 drugs containing a pyridine ring received approval from the US FDA, with a significant number targeting cancer and central nervous system (CNS) disorders.[7][10][11]

Oncology: A Dominant Arena for Pyridine Scaffolds

The field of oncology has been particularly fertile ground for the development of pyridine-based therapeutics, with 18 such drugs approved in the last decade.[7][10] Many of these are kinase inhibitors, where the pyridine nitrogen often plays a critical role in binding to the hinge region of the kinase active site.[12][13]

  • Kinase Inhibitors: Pyridine and its fused derivatives, such as pyrazolopyridines, are highly effective hinge-binding cores that can preferentially occupy the ATP-binding pocket of kinases.[12] This has led to the development of numerous successful anticancer agents.

    • Crizotinib: An anaplastic lymphoma kinase (ALK) and c-Met inhibitor used for the treatment of non-small cell lung cancer (NSCLC).[3][8]

    • Abemaciclib: A cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor for the treatment of breast cancer.[14]

    • Selpercatinib: A RET kinase inhibitor approved for NSCLC and thyroid cancer, featuring a pyrazolo[1,5-a]pyridine core.[12]

    • Apatinib: A VEGFR-2 inhibitor approved for various solid tumors.[15]

The following table summarizes some of the key pyridine-containing anticancer drugs and their targets:

Drug NameTarget(s)Indication
Abiraterone CYP17A1Prostate Cancer
Crizotinib ALK, ROS1, METNon-Small Cell Lung Cancer
Lorlatinib ALK, ROS1Non-Small Cell Lung Cancer
Encorafenib BRAF V600EMelanoma, Colorectal Cancer
Vemurafenib BRAF V600EMelanoma
Apalutamide Androgen ReceptorProstate Cancer
Olaparib PARPOvarian, Breast, Pancreatic, Prostate Cancer
Selpercatinib RETLung and Thyroid Cancer

Sources:[7][8][13]

The following diagram illustrates the general mechanism of action of a pyridine-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) signaling pathway.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Dimerization RTK->Dimerization 2. Dimerization Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding Autophosphorylation Dimerization->Autophosphorylation 3. Autophosphorylation ADP ADP Autophosphorylation->ADP Downstream_Signaling Downstream Signaling Cascade Autophosphorylation->Downstream_Signaling 4. Activation ATP ATP ATP->Autophosphorylation Pyridine_Inhibitor Pyridine-Based Kinase Inhibitor Pyridine_Inhibitor->Autophosphorylation Inhibition Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation 5. Signal Transduction

Caption: General mechanism of a pyridine-based kinase inhibitor.

Central Nervous System (CNS) Disorders

Pyridine derivatives have also made a significant impact on the treatment of CNS disorders, with 11 such drugs approved in the last decade.[7][10][11] These drugs target a variety of receptors and enzymes involved in neurotransmission and neuronal function.

  • Alzheimer's Disease: The pyridine scaffold is present in drugs developed to manage Alzheimer's disease.[16][17] Tacrine, an early acetylcholinesterase inhibitor, contains a pyridine ring.[3][8][18] More recent research has focused on developing multi-target pyridine derivatives that can, for example, inhibit cholinesterases and prevent the aggregation of β-amyloid plaques.[17][19] A pyridine amine derivative has been shown to inhibit self- and metal-induced Aβ aggregation and improve cognitive function in animal models of Alzheimer's disease.[20]

  • Other CNS Applications: Pyridine-containing drugs are used to treat a range of other CNS conditions, including migraines, Parkinson's disease, chemotherapy-induced nausea, and insomnia.[7][10][11]

Infectious Diseases

The pyridine nucleus is a key component of several important anti-infective agents.[3][8][14]

  • Tuberculosis: Isoniazid and ethionamide are long-standing and effective antitubercular drugs that feature a pyridine ring.[3][5][8]

  • HIV/AIDS: Pyridine-containing drugs like delavirdine, nevirapine, and doravirine are used in the management of HIV infections.[3][8]

  • Fungal Infections: Ciclopirox is a pyridine-based antifungal agent used to treat ringworm and athlete's foot.[3][8]

Anti-inflammatory Agents

Pyridine derivatives have demonstrated significant anti-inflammatory properties.[21][22] Piroxicam, a nonsteroidal anti-inflammatory drug (NSAID), is used to treat arthritis.[3][8] Novel pyridine-based compounds are being investigated as inhibitors of cyclooxygenase (COX) enzymes and other inflammatory mediators.[21][22]

Synthetic Strategies for Pyridine-Based Compounds

The widespread use of pyridine derivatives in drug discovery is facilitated by the availability of robust and versatile synthetic methodologies.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classical and widely used method for the preparation of substituted pyridines and dihydropyridines.[5][18] It involves a multi-component reaction between an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent.[5]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and a suitable solvent such as ethanol.

  • Addition of Ammonia: Add a source of ammonia, such as ammonium hydroxide (excess), to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates from the solution. Collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Hantzsch_Synthesis reagents Aldehyde + 2x β-Ketoester + Ammonia dihydropyridine Dihydropyridine reagents->dihydropyridine Condensation pyridine Pyridine dihydropyridine->pyridine Oxidation

Caption: Simplified workflow of the Hantzsch pyridine synthesis.

Other Key Synthetic Methods
  • Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes or ketones with ammonia or amines.[23]

  • Bönnemann Cyclization: A method for producing pyridine through the reaction of a nitrile with two molecules of acetylene.[5][23]

  • Kröhnke Pyridine Synthesis: This synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[23]

Case Study: The Phenyl-to-Pyridine Switch in Kinase Inhibitor Design

A compelling example of the power of the pyridine scaffold is its application in the optimization of kinase inhibitors. In many instances, the replacement of a phenyl group with a pyridine ring has led to significant improvements in potency and other drug-like properties.

Consider a hypothetical kinase inhibitor with a terminal phenyl ring that exhibits moderate potency. Structure-activity relationship (SAR) studies might reveal that this phenyl group is in proximity to a region of the kinase active site that can act as a hydrogen bond donor or acceptor.

The Experimental Choice: Replace the phenyl ring with a pyridine ring, systematically evaluating the 2-, 3-, and 4-isomers.

The Causality:

  • Introduction of a Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring can form a hydrogen bond with a backbone NH group in the hinge region of the kinase, an interaction that is not possible with the phenyl ring. This additional interaction can significantly increase the binding affinity of the inhibitor.

  • Modulation of Electronics: The electron-withdrawing nature of the pyridine ring can alter the electronic properties of adjacent functional groups, potentially improving their interactions with the target.

  • Improved Physicochemical Properties: As discussed earlier, the pyridine ring can enhance solubility and metabolic stability, leading to a more favorable pharmacokinetic profile.

The Workflow:

SAR_Workflow Start Initial Hit Compound (Phenyl-containing) Hypothesis Hypothesis: Phenyl ring is a suboptimal interaction motif. Start->Hypothesis Design Design Pyridine Analogues (2-, 3-, and 4-isomers) Hypothesis->Design Synthesis Chemical Synthesis Design->Synthesis Screening In vitro Kinase Assay (IC50 determination) Synthesis->Screening Evaluation Evaluate Potency, Solubility, Metabolic Stability Screening->Evaluation Decision Lead Candidate Identified? Evaluation->Decision Optimization Further Optimization Decision->Optimization No End Preclinical Development Decision->End Yes Optimization->Design

Caption: A typical workflow for a phenyl-to-pyridine switch in SAR studies.

Future Perspectives and Emerging Trends

The exploration of pyridine-based compounds in drug discovery is far from complete. Several exciting areas of research are poised to further expand the therapeutic utility of this remarkable scaffold.

  • Novel Scaffolds and Fused Systems: The development of novel synthetic methods is enabling access to increasingly complex and diverse pyridine-containing scaffolds, including fused heterocyclic systems with unique three-dimensional shapes.[24][25]

  • Targeted Drug Delivery: Pyridine derivatives are being incorporated into nanotechnology-based drug delivery systems to improve their bioavailability, reduce systemic toxicity, and achieve targeted delivery to cancer cells.[26]

  • Covalent Inhibitors: The design of pyridine-based covalent inhibitors that form a permanent bond with their target protein is a promising strategy to achieve prolonged duration of action and overcome drug resistance.[26]

  • Multi-target Ligands: In complex diseases like cancer and neurodegenerative disorders, there is growing interest in developing single molecules that can modulate multiple biological targets. The versatility of the pyridine scaffold makes it an ideal platform for the design of such multi-target ligands.[17]

Conclusion

The pyridine ring is a truly privileged scaffold in drug discovery, offering a unique combination of properties that have been instrumental in the development of a wide range of life-saving medicines.[2][3][7] Its ability to enhance potency, improve pharmacokinetic properties, and engage in specific interactions with biological targets has solidified its place in the medicinal chemist's arsenal. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the enduring legacy of the pyridine nucleus in shaping the future of medicine is assured.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry.
  • Pyridine Moiety: Recent Advances in Cancer Tre
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology.
  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. Journal of Molecular Structure.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.
  • Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Pyridine derivatives as anti-Alzheimer agents. SciSpace.
  • A Brief View on Pyridine Compounds. Open Access Journals.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
  • Pyridine derivatives as anti-Alzheimer agents.
  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine deriv
  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements.
  • Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads.
  • Pyridones in drug discovery: Recent advances.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics.
  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.
  • Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research.
  • Pyridine in Medicine: Uses & Synthesis. Study.com.
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules.
  • The 'ring replacement' of pyridines into benzonitriles.

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Protocols & Analytical Methods

Method

Application & Protocol Guide: Interrogating the Cellular Activity of (2-Propylpyridin-4-yl)methanamine hydrochloride

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial characterization of novel small molecules in cell-based assays, using (2-Propylpyridin-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial characterization of novel small molecules in cell-based assays, using (2-Propylpyridin-4-yl)methanamine hydrochloride as a representative compound. Given the novelty of this specific molecule, this guide emphasizes a systematic, target-agnostic approach to elucidate its biological activity, beginning with foundational cytotoxicity assessments and progressing to broad functional screens.

The pyridine moiety is a common scaffold in medicinal chemistry, known to interact with a diverse range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels. For instance, the structurally related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in cancer and fibrosis[1][2][3][4]. This precedent underscores the importance of a thorough and multi-faceted screening approach when encountering a new pyridine derivative.

This guide is structured to empower the researcher with not only step-by-step protocols but also the underlying scientific rationale, ensuring that the experimental design is robust, and the data generated is both reliable and interpretable.

Part 1: Compound Handling and Initial Preparation

Before any biological assessment, proper handling and preparation of the test compound are paramount for reproducibility. (2-Propylpyridin-4-yl)methanamine hydrochloride is a hydrochloride salt, which typically enhances aqueous solubility.

1.1. Safety and Handling: As a novel compound, its full toxicological profile is unknown. Standard laboratory precautions should be observed. Always handle the compound in a well-ventilated area or a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][6][7]

1.2. Stock Solution Preparation: The accuracy of all subsequent assays depends on the precise concentration of the stock solution.

  • Solvent Selection: Initially, attempt to dissolve the compound in sterile, nuclease-free water. If solubility is limited, Dimethyl Sulfoxide (DMSO) is a common alternative for creating high-concentration stock solutions.[8]

  • Protocol for a 10 mM Stock Solution:

    • Aseptically weigh out a precise amount of (2-Propylpyridin-4-yl)methanamine hydrochloride powder.

    • Calculate the required volume of solvent (e.g., DMSO) to achieve a 10 mM concentration. The molecular weight of the compound is essential for this calculation.

    • Add the solvent to the powder and vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication may be required.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Part 2: Foundational Assays: Determining the Therapeutic Window

The first critical step in characterizing a new compound is to determine its effect on cell viability and proliferation.[8][9] This establishes the concentration range where the compound can be studied for specific functional effects without confounding results from broad cytotoxicity.

Cytotoxicity and Cell Viability Profiling

These assays measure the degree to which the compound can cause cell damage or death.[10] A common and robust method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[11]

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_readout Readout A 1. Culture Cells B 2. Harvest & Count A->B C 3. Seed Cells in 96-well Plate B->C D 4. Prepare Serial Dilutions of Compound E 5. Add Compound to Wells C->E D->E G 7. Add MTT Reagent F 6. Incubate (24-72h) F->G H 8. Incubate (2-4h) G->H I 9. Solubilize Formazan H->I J 10. Read Absorbance (570 nm) I->J

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture your chosen cell line (e.g., HEK293, HeLa, or a disease-relevant line) to approximately 80% confluency.[12]

    • Harvest the cells using standard trypsinization and perform a cell count.

    • Seed the cells into a 96-well clear-bottom plate at an optimized density (see Table 1) in 100 µL of complete culture medium and incubate overnight.[12][13]

  • Compound Treatment:

    • Prepare a 2X working stock of your compound by performing serial dilutions from your 10 mM stock in serum-free medium. A typical starting range is from 200 µM down to low nM concentrations.

    • Remove the culture medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (medium with the same final concentration of DMSO) and "no-cell" (medium only) wells for background subtraction.[14]

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Readout:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter Recommendation Rationale
Cell Line Examples HEK293, HeLa, A549, HepG2Commonly used, well-characterized cell lines for initial toxicity screening.
Seeding Density 5,000 - 20,000 cells/wellMust be optimized to ensure cells are in the logarithmic growth phase during the assay.[13]
Concentration Range 0.1 nM to 100 µMA wide range is necessary to capture the full dose-response curve for a novel compound.
Incubation Time 24, 48, 72 hoursAssesses both acute and long-term cytotoxic effects.
Controls Vehicle (DMSO), Untreated, Positive (e.g., Doxorubicin)Essential for normalizing data and ensuring assay validity.[14]
Table 1: Recommended starting parameters for a cell viability assay.

Part 3: Functional Screening for Target Identification

With a non-toxic concentration range established, the next phase is to screen for specific biological activities. G-protein coupled receptors (GPCRs) are a vast and highly druggable target class, making them an excellent starting point for functional screening of a novel compound.[13][16][17]

GPCR Activity Screening: A Two-Pronged Approach

GPCRs primarily signal through Gα subunits, which modulate the levels of intracellular second messengers like calcium (Ca2+) and cyclic AMP (cAMP).[18] By assaying for changes in these messengers, one can broadly screen for agonistic or antagonistic activity at a wide range of GPCRs.

Decision Tree for GPCR Functional Screening

GPCR_Screening cluster_assays cluster_results_B cluster_results_C A Test Compound (Non-toxic concentrations) B Calcium Mobilization Assay (Detects Gq activity) A->B C cAMP Accumulation Assay (Detects Gs/Gi activity) A->C D Signal Increase? (Agonist activity) B->D E No Signal? (Test for antagonist activity) B->E F cAMP Increase? (Gs Agonist) C->F G cAMP Decrease? (Gi Agonist) C->G H No Change? (Test for antagonist activity) C->H I Potential Gq Agonist D->I Yes J Signal Blocked? -> Antagonist E->J Pre-incubate with compound, then add known agonist K Potential Gs Agonist F->K Yes L Potential Gi Agonist G->L Yes M Signal Blocked? -> Antagonist H->M Pre-incubate with compound, then add known agonist

Caption: A decision-making workflow for initial GPCR functional screening.

Protocol: Calcium Mobilization Assay (for Gq-coupled GPCRs)

This assay detects the release of intracellular calcium stores upon activation of Gq-coupled receptors. It utilizes a calcium-sensitive fluorescent dye that increases its emission upon binding to calcium.[18]

  • Cell Preparation:

    • Seed a cell line known to express a variety of GPCRs (e.g., HEK293 or CHO cells) into a 96-well black-wall, clear-bottom plate and grow overnight.

    • Remove the growth medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well.

    • Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Execution:

    • Place the plate into a fluorescence plate reader equipped with an injector (e.g., a FLIPR system).

    • Set the reader to record a baseline fluorescence reading for 10-20 seconds.

    • Inject 20 µL of the test compound at various concentrations.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium flux.

    • Include a positive control (e.g., ATP or Carbachol, which activate endogenous purinergic and muscarinic receptors, respectively).

Data Analysis: The response is typically measured as the peak fluorescence intensity over baseline. Plot the response against the log of compound concentration to determine the EC50 (the concentration that elicits 50% of the maximal response) for agonistic activity.

Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs)

This assay measures changes in intracellular cAMP levels. Common formats include competitive immunoassays (ELISA) or reporter gene assays. The following is a general protocol for an HTRF-based cAMP assay.

  • Cell Stimulation:

    • Harvest and resuspend cells in a stimulation buffer.

    • For Gi agonist screening, add Forskolin to the buffer to pre-stimulate adenylyl cyclase.

    • Add the test compound at various concentrations to the cell suspension and incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add the two HTRF detection reagents (a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog) diluted in a lysis buffer.

    • Incubate for 60 minutes at room temperature in the dark.

  • Readout:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.

Data Analysis: The ratio of the two emission wavelengths is inversely proportional to the amount of cAMP produced. For Gs agonists, cAMP levels will rise, and the HTRF ratio will decrease. For Gi agonists (in the presence of Forskolin), cAMP levels will fall, and the HTRF ratio will increase. Calculate EC50 or IC50 values from the dose-response curves.

Part 4: Conclusion and Future Directions

The protocols outlined in this guide provide a robust, systematic approach to the initial characterization of a novel compound like (2-Propylpyridin-4-yl)methanamine hydrochloride. By first establishing a non-toxic concentration window and then performing broad functional screens for GPCR activity, researchers can efficiently generate initial hypotheses about the compound's mechanism of action.

Positive "hits" from these screens should be validated in more specific assays. For example, if a compound shows Gq agonist activity, subsequent studies could aim to identify the specific receptor subtype involved using cell lines with known receptor expression profiles or through competitive binding assays. If no GPCR activity is observed, alternative screening strategies targeting other common drug targets, such as kinases, ion channels, or enzymes like LOXL2, should be considered.

This structured approach ensures that resources are used effectively, moving from broad, hypothesis-generating assays to more specific, hypothesis-testing experiments as the biological profile of the compound becomes clearer.

References

  • Vertex AI Search. (2024). Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity.
  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Agilent. (n.d.). GPCR Signaling Assays.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery in preclinical settings.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States).
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet.
  • Jubilant Ingrevia. (2024). Safety Data Sheet.
  • Bioanalysis Zone. (2016). Best practice recommendations for the transfer of cell-based assays for the measurement of neutralizing anti-drug antibodies.
  • ResearchGate. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Sigma-Aldrich. (n.d.). Cell-Based Assay Procedure.
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride.
  • PMC. (n.d.). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT).
  • Biocompare. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride from MedChemExpress.
  • PubChemLite. (n.d.). (2-cyclopropylpyridin-4-yl)methanamine (C9H12N2).
  • American Elements. (n.d.). (2-Fluoropyridin-4-yl)methanamine hydrochloride.
  • PMC. (n.d.). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.
  • Immunomart. (n.d.). (2-Chloropyridin-4-yl)MethanaMine Hydrochloride.
  • MedchemExpress.com. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride (Standard).
  • Sigma-Aldrich. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride | 916210-98-5.
  • PubChem. (n.d.). (4-Chloropyridin-2-yl)methanamine.

Sources

Application

Application Note: Protocol for Solubilization and Handling of (2-Propylpyridin-4-yl)methanamine Hydrochloride

Introduction & Chemical Context (2-Propylpyridin-4-yl)methanamine hydrochloride is a functionalized pyridine derivative characterized by a primary aminomethyl group at the C4 position and a propyl chain at the C2 positio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

(2-Propylpyridin-4-yl)methanamine hydrochloride is a functionalized pyridine derivative characterized by a primary aminomethyl group at the C4 position and a propyl chain at the C2 position.[1] Structurally, it belongs to the 4-picolylamine family.[1]

While the propyl chain increases lipophilicity compared to the parent 4-picolylamine, the hydrochloride (HCl) salt form is engineered to maximize aqueous solubility.[1] However, the presence of the HCl counter-ion introduces a critical variable: acidity . Upon dissolution in water, the salt dissociates, releasing protons that can significantly lower the pH of unbuffered solutions.

Why this protocol matters:

  • pH Shock: Direct addition of high-concentration aqueous stocks to cell culture media can cause localized acidification, leading to false-positive toxicity.[1]

  • Hygroscopicity: Pyridine-methanamine salts are often hygroscopic.[1] Improper handling leads to water uptake, altering the effective molecular weight and concentration accuracy.

  • Stability: Primary amines are susceptible to oxidation.[1] The HCl salt form protects the amine, but once dissolved, the "clock starts ticking."

Physicochemical Profile & Solubility Data

The following data is synthesized from structural analogs (e.g., (2-Chloropyridin-4-yl)methanamine, 4-picolylamine) and standard physicochemical principles for pyridine-HCl salts.

PropertyValue / DescriptionImpact on Protocol
Molecular Formula C

H

N

[1] · xHCl
Use exact MW from CoA for molarity calcs.
Form White to off-white solidLikely hygroscopic; keep desiccated.[1]
Solubility (Water) High (>50 mg/mL estimated)Ideal for aqueous stock preparation.[1]
Solubility (DMSO) High (>50 mg/mL estimated)Alternative for hydrophobic assays.[1]
Solubility (Ethanol) Moderate to HighGood for evaporation/coating; less ideal for stocks.[1]
Solution pH Acidic (~pH 4.0–5.5 in water)Requires buffering for biological use.[1]

Expert Insight: For (2-Chloropyridin-4-yl)methanamine HCl, solubility reaches 100 mg/mL in water and 87.5 mg/mL in DMSO [1].[1][2] The propyl analog is expected to follow a similar profile, with slightly reduced polarity due to the alkyl chain.

Solvent Selection Decision Matrix

Choosing the right solvent is the first critical decision.[1] Use the logic flow below to determine the optimal vehicle for your specific experiment.

SolventSelection Start Start: Select Solvent AssayType What is the downstream application? Start->AssayType BioAssay Biological Assay (Cells/Enzymes) AssayType->BioAssay ChemSynth Chemical Synthesis AssayType->ChemSynth Use organic solvents (MeOH, DMF) SensCheck Is the target sensitive to DMSO (>0.1%)? BioAssay->SensCheck WaterRoute Use Nuclease-Free Water (Prepare 1000x Stock) SensCheck->WaterRoute Yes (Sensitive) DMSORoute Use Anhydrous DMSO (Prepare 1000x Stock) SensCheck->DMSORoute No (Robust) BufferStep CRITICAL: Check pH upon dilution WaterRoute->BufferStep DMSORoute->BufferStep

Figure 1: Solvent Selection Decision Tree.[1] Blue nodes represent decision points; Green/Red nodes indicate final solvent choice.

Step-by-Step Preparation Protocol

Equipment Required[3][4][5]
  • Analytical Balance (Precision 0.01 mg recommended).[1]

  • Vortex Mixer.[1]

  • Ultrasonic Bath (Sonication helps break crystal lattices).[1]

  • 0.22 µm PES or PVDF Syringe Filter (for sterilization).[1]

  • pH Indicator Strips (0-14 range) or Micro-pH probe.[1]

Method A: Aqueous Stock (Recommended for Cell Culture)

Target Concentration: 10 mM – 50 mM[1]

  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic salt.[1]

  • Weighing: Weigh the desired amount of (2-Propylpyridin-4-yl)methanamine HCl.

    • Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ).[1]

  • Dissolution: Add 80% of the calculated volume of Nuclease-Free Water .

    • Do NOT use PBS yet.[1] PBS can sometimes precipitate salts at high concentrations or complicate pH adjustment initially.[1]

  • Agitation: Vortex for 30 seconds. If visible particles remain, sonicate for 2 minutes at room temperature.

  • pH Check (The "Pro" Step): Spot 2 µL onto a pH strip.[1]

    • If pH < 5.0 and your assay is pH-sensitive, slowly add 1N NaOH dropwise only if you are making a large volume (>10mL).[1]

    • Better Approach: Rely on the buffering capacity of your assay medium (e.g., culture media with bicarbonate) to neutralize the small volume of stock added.

  • Final Volume: Add water to reach the final target volume.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile light-protected tube.

Method B: DMSO Stock (For High Concentrations / Libraries)

Target Concentration: 100 mM[1]

  • Solvent: Use Anhydrous DMSO (Grade ≥ 99.9%).[1] Water content in DMSO can degrade the compound over months.[1]

  • Dissolution: Add DMSO to the weighed solid. Vortex vigorously.

  • Sonication: Sonicate for 5 minutes. The solution may warm slightly; this aids dissolution.[1]

  • Inspection: Ensure the solution is perfectly clear. Any turbidity indicates undissolved salt.[1]

  • Storage: Aliquot into amber vials. Store at -20°C or -80°C.

    • Note: DMSO freezes at ~19°C. Ensure complete thawing and vortexing before use, as concentration gradients form during freezing.

Experimental Workflow: Serial Dilution

To ensure data integrity, never pipette directly from the 100 mM stock into the assay well (dynamic range error). Use an intermediate dilution step.

DilutionScheme cluster_QC Quality Control Check Stock Master Stock (100 mM) In DMSO/Water Inter Intermediate (1 mM) 1:100 Dilution In Media/Buffer Stock->Inter 10 µL Stock + 990 µL Media Final Working Soln (10 µM) 1:100 Dilution In Assay Well Inter->Final Add to Cells Check Check for Precipitation Inter->Check

Figure 2: Recommended Serial Dilution Scheme to minimize pipetting errors and solvent shock.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation upon dilution "Salting out" effect in high-salt buffers (PBS).[1]Dilute the stock into water first, then add concentrated buffer (e.g., 10x PBS) to the final mix.
Cell toxicity in Vehicle Control Acidic pH shock or DMSO toxicity.[1]pH: Check the color of the media (Phenol Red) immediately after adding the drug. If it turns yellow, the stock is too acidic. Buffer the stock with HEPES.[1] DMSO: Ensure final DMSO < 0.5%.
Compound degradation Oxidation of the primary amine.[1]Store stocks under Nitrogen or Argon gas if possible.[1] Avoid repeated freeze-thaw cycles (max 3 cycles).[1]

References

  • PubChem. (4-Methylpyridin-2-yl)methanamine Compound Summary. Retrieved from [Link].[1] Structural data for picolylamine derivatives.

Sources

Method

Application Notes &amp; Protocols for High-Throughput Screening with (2-Propylpyridin-4-yl)methanamine hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of (2-Propylpyridin-4-yl)methanamine hydrochloride, a novel pyridine-containin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of (2-Propylpyridin-4-yl)methanamine hydrochloride, a novel pyridine-containing compound, using high-throughput screening (HTS) methodologies. Given the therapeutic importance of the pyridine scaffold in a multitude of approved drugs, this compound represents a promising candidate for discovery campaigns.[1][2][3] While specific biological targets for this novel compound are uncharacterized, its structural similarity to known enzyme inhibitors, such as the selective Lysyl oxidase-like 2 (LOXL2) inhibitor (2-Chloropyridin-4-yl)methanamine hydrochloride, suggests that enzyme inhibition assays are a logical starting point for characterization.[4][5][6][7]

This guide offers detailed, field-proven protocols for a complete HTS workflow, from initial compound handling and primary screening to dose-response analysis and selectivity profiling. The protocols are designed to be robust and self-validating, incorporating industry-standard quality control metrics to ensure data integrity.[8][9][10] We will use a generic fluorescence-based enzyme inhibition assay as a primary example, providing the scientific rationale behind experimental choices and outlining the steps for data analysis and interpretation.

Introduction: The Rationale for Screening (2-Propylpyridin-4-yl)methanamine hydrochloride

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[2] Its unique chemical properties, including its ability to act as a hydrogen bond acceptor and its role in improving metabolic stability and potency, make it a valuable component in the design of novel therapeutics.[1][3] (2-Propylpyridin-4-yl)methanamine hydrochloride, as a novel derivative, warrants thorough investigation to elucidate its potential biological activity.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological pathway.[8][11] This application note will guide the user through a logical HTS cascade to profile the activity of (2-Propylpyridin-4-yl)methanamine hydrochloride. The workflow is designed to first identify any activity in a primary screen, confirm this activity, determine the compound's potency, and finally, assess its selectivity.

Workflow Overview

The proposed HTS workflow is a multi-stage process designed to efficiently identify and characterize the bioactivity of the test compound.

HTS_Workflow cluster_prep Compound Preparation cluster_screening Screening Cascade cluster_analysis Data Analysis & Decision prep Compound QC & Solubility Testing stock Stock Solution Preparation (e.g., 10 mM in DMSO) prep->stock plate Assay Plate Generation (Serial Dilutions) stock->plate primary Primary HTS (Single Concentration) plate->primary confirm Hit Confirmation (Retest in Triplicate) primary->confirm data_analysis Data Normalization & QC (Z'-factor) primary->data_analysis dose Dose-Response (IC50 Determination) confirm->dose selectivity Selectivity & Off-Target Profiling dose->selectivity lead_opt Lead Optimization selectivity->lead_opt hit_selection Hit Identification data_analysis->hit_selection hit_selection->confirm

Figure 1: A generalized HTS workflow for compound characterization.

Compound Management and Preparation

The quality and integrity of the data generated in an HTS campaign are fundamentally dependent on the proper handling and preparation of the test compound.

Initial Quality Control and Solubility Assessment

Before commencing any screening, it is crucial to verify the identity and purity of (2-Propylpyridin-4-yl)methanamine hydrochloride, ideally via LC-MS and ¹H-NMR. Following structural confirmation, a solubility test should be performed in the intended solvent for the stock solution, which is typically 100% DMSO.

Protocol: DMSO Solubility Test

  • Prepare a supersaturated slurry of the compound in 100% DMSO.

  • Equilibrate at room temperature for 1-2 hours with gentle agitation.

  • Centrifuge to pellet undissolved solid.

  • Analyze a sample of the supernatant by a suitable method (e.g., HPLC with a standard curve) to determine the concentration.

  • This concentration represents the maximum stock concentration that can be prepared. For HTS, a working stock concentration of 10 mM is common if solubility permits.

Stock and Assay Plate Preparation

For HTS, compounds are typically stored as high-concentration stock solutions in DMSO and then serially diluted to create assay-ready plates.[12]

Key Parameters for Stock and Assay Plates

ParameterRecommendationRationale
Stock Solution Solvent 100% DMSOHigh solubility for most organic compounds; miscible with aqueous assay buffers.
Stock Concentration 1-10 mMA balance between solubility limits and minimizing the final DMSO concentration in the assay.
Storage -20°C or -80°CPrevents degradation and solvent evaporation.
Final DMSO in Assay < 1.0%, ideally ≤ 0.5%High concentrations of DMSO can affect enzyme activity and cell health.[12]
Plate Format 384-well or 1536-wellMiniaturized formats conserve compound and reagents.[10]

Primary Screening: A Fluorescence-Based Enzyme Inhibition Assay

The primary screen is designed to rapidly identify if (2-Propylpyridin-4-yl)methanamine hydrochloride has any activity against the chosen target at a single, relatively high concentration (e.g., 10 µM). We will use a generic enzyme that produces a fluorescent product as our model system.

Principle of the Assay

This assay measures the activity of an enzyme that converts a non-fluorescent substrate into a fluorescent product. An inhibitor will decrease the rate of this conversion, resulting in a lower fluorescence signal. This "mix-and-read" format is highly amenable to automation and HTS.[13]

Assay_Principle cluster_reaction Enzymatic Reaction Enzyme Enzyme (e.g., LOXL2) Product Fluorescent Product Enzyme->Product Converts Substrate Non-Fluorescent Substrate Substrate->Enzyme Inhibitor (2-Propylpyridin-4-yl)methanamine hydrochloride Inhibitor->Enzyme Blocks

Figure 2: Principle of a fluorescence-based enzyme inhibition assay.

Detailed Protocol for Primary HTS

Materials:

  • Enzyme of interest (e.g., recombinant human LOXL2)

  • Fluorogenic substrate

  • Assay Buffer (optimized for pH, ionic strength, and any necessary cofactors)

  • Positive Control Inhibitor (a known inhibitor of the target enzyme)

  • (2-Propylpyridin-4-yl)methanamine hydrochloride (Test Compound)

  • 384-well, black, solid-bottom microplates

  • Automated liquid handling systems

  • Plate reader capable of fluorescence detection

Experimental Setup (per 384-well plate):

Well TypeContentPurposeNumber of Wells
Test Wells Enzyme + Substrate + Test CompoundTo measure the effect of the test compound.Varies
Negative Control Enzyme + Substrate + DMSORepresents 100% enzyme activity (no inhibition).16-32
Positive Control Enzyme + Substrate + Positive Control InhibitorRepresents maximum inhibition.16-32
Blank Assay Buffer + Substrate (No Enzyme)To measure background fluorescence.16

Step-by-Step Procedure:

  • Plate Mapping: Design the plate layout, ensuring controls are distributed across the plate to monitor for spatial artifacts or "edge effects".[14]

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the 10 mM test compound stock solution into the appropriate wells. Dispense an equivalent volume of DMSO into the control wells.

  • Enzyme Addition: Add 10 µL of the enzyme solution (pre-diluted in assay buffer) to all wells except the "Blank" wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of the substrate solution (pre-diluted in assay buffer) to all wells to start the enzymatic reaction. The final volume is now 20 µL, and the final compound concentration is 25 µM (assuming a 50nL transfer of 10mM stock).

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C). The incubation time should be within the linear range of the reaction.

  • Signal Detection: Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.

Data Analysis, Quality Control, and Hit Confirmation

Rigorous data analysis and quality control are essential to ensure the reliability of HTS results and to confidently identify "hits".[8][9]

Data Normalization

Raw fluorescence values are converted to a percentage inhibition, which normalizes the data from plate to plate.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[10][15] It measures the separation between the positive and negative control signals.

Formula for Z'-Factor: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Z'-Factor ValueAssay Quality
> 0.5Excellent, robust assay
0 to 0.5Acceptable for screening, but may require optimization
< 0Assay is not suitable for screening

An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for HTS.[15]

Hit Selection and Confirmation

A "hit" is a compound that demonstrates a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three standard deviations above the mean of the negative (DMSO) controls.

Any hits identified in the primary screen must be re-tested under the same conditions, typically in triplicate, to confirm the activity and rule out false positives.[14]

Dose-Response and IC₅₀ Determination

Once a hit is confirmed, the next step is to determine its potency by generating a dose-response curve. This involves testing the compound over a range of concentrations to determine the concentration at which it produces 50% of its maximal inhibitory effect (the IC₅₀ value).

Protocol: IC₅₀ Determination

  • Prepare a serial dilution series of (2-Propylpyridin-4-yl)methanamine hydrochloride. A common approach is an 8- to 12-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Perform the enzyme inhibition assay as described in Section 3.2, but with the different concentrations of the compound.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, Spotfire) to determine the IC₅₀ value.

Selectivity and Off-Target Profiling

An ideal drug candidate is not only potent but also selective for its intended target.[16] High selectivity minimizes the risk of off-target side effects. Therefore, it is crucial to assess the selectivity of (2-Propylpyridin-4-yl)methanamine hydrochloride.

Approach for Selectivity Screening:

  • Counter-screening: Test the compound against closely related enzymes (e.g., other members of the LOX family if LOXL2 is the primary target).

  • Broad Panel Screening: Submit the compound to a commercial service for screening against a broad panel of common off-targets, such as kinases, GPCRs, and ion channels.[17][18]

The results of these screens will provide a selectivity profile, highlighting any potential liabilities that need to be addressed in subsequent lead optimization efforts.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization of the novel compound (2-Propylpyridin-4-yl)methanamine hydrochloride using high-throughput screening. By following these protocols, researchers can robustly determine if the compound possesses inhibitory activity against a chosen enzyme target, quantify its potency, and assess its selectivity.

The data generated from this HTS cascade—hit confirmation, IC₅₀, and selectivity profile—will form the basis for a data-driven decision on whether to advance the compound into lead optimization. Subsequent studies may include elucidating the mechanism of inhibition, exploring structure-activity relationships (SAR) through medicinal chemistry, and eventually, testing in more complex cell-based and in vivo models.

References

  • Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. [Link]

  • ION Biosciences. High-Throughput Screening in Drug Discovery. ION Biosciences. [Link]

  • Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights. [Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Insel, P. A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]

  • Charles River Laboratories. Ion Channel Assays. Charles River Laboratories. [Link]

  • Bentham Science Publisher. Exploiting High-Throughput Ion Channel Screening Technologies in Integrated Drug Discovery. Bentham Science. [Link]

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  • Wikipedia. High-throughput screening. Wikipedia. [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. Open Access Journals. [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Agilent. [Link]

  • Creative Bioarray. GPCR Screening Services. Creative Bioarray. [Link]

  • Royal Society of Chemistry. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]

  • PubMed. (2005, September 15). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. PubMed. [Link]

  • ACS Publications. (2021, August 10). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. [Link]

  • Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • National Center for Biotechnology Information. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Argolight. (2024, January 12). Quality control of HCS-HTS fluorescence imaging systems. Argolight. [Link]

  • National Center for Biotechnology Information. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • ResearchGate. Basic Considerations in Designing High-Throughput Screening Assays. Request PDF. [Link]

  • ResearchGate. (2025, November 11). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. [Link]

  • Royal Society of Chemistry. (2016, December 8). Chapter 1: HTS Methods: Assay Design and Optimisation. Books - The Royal Society of Chemistry. [Link]

  • PubChem. Pyridin-4-ylmethanamine hydrochloride. PubChem. [Link]

  • Medium. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

  • National Center for Biotechnology Information. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). PMC. [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • American Elements. (2-Fluoropyridin-4-yl)methanamine hydrochloride. American Elements. [Link]

  • Biocompare. (2025, September 15). (2-Chloropyridin-4-yl)methanamine hydrochloride from MedChemExpress. Biocompare. [Link]

  • CMJ Publishers. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

  • PubMed. (2020, September 10). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. PubMed. [Link]

  • Vareum. (2-Chloropyridin-4-yl)methanamine hydrochloride. Vareum. [Link]

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Application

Application Note: Enzymatic Inhibition Assay for (2-Propylpyridin-4-yl)methanamine hydrochloride

This Application Note and Protocol is designed for researchers investigating the enzymatic inhibition of (2-Propylpyridin-4-yl)methanamine hydrochloride , a structural analog within the class of 2-substituted pyridine-4-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating the enzymatic inhibition of (2-Propylpyridin-4-yl)methanamine hydrochloride , a structural analog within the class of 2-substituted pyridine-4-ylmethanamine inhibitors targeting Lysyl Oxidase-Like 2 (LOXL2) .

Target Enzyme: Lysyl Oxidase-Like 2 (LOXL2) Assay Format: Fluorometric Amplex™ Red Coupled Assay Readout: Hydrogen Peroxide (


) Generation

Introduction & Biological Context

(2-Propylpyridin-4-yl)methanamine hydrochloride belongs to a class of small-molecule amine oxidase inhibitors characterized by a pyridine scaffold.[1] This specific chemical series, particularly the 2-substituted pyridine-4-ylmethanamines, has been identified as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2) , with significant selectivity over the closely related Lysyl Oxidase (LOX) and other amine oxidases (MAO-A, MAO-B, SSAO).[1][2][3][4]

Mechanism of Action

LOXL2 is a copper-dependent amine oxidase that catalyzes the oxidative deamination of the


-amino group of lysines and hydroxylysines in collagen and elastin.[1][4] This reaction produces peptidyl-

-aminoadipic-

-semialdehyde (allysine) and releases hydrogen peroxide (

) and ammonia (

) as byproducts.

(2-Propylpyridin-4-yl)methanamine acts as a mechanism-based inhibitor. It competes with the substrate for the active site, interacting with the unique steric environment of LOXL2. Unlike non-selective inhibitors like


-aminopropionitrile (BAPN), the 2-substituted pyridine moiety exploits the specific hydrophobic pocket near the LOXL2 active site, conferring selectivity.
Clinical Relevance

LOXL2 upregulation is a critical driver in:

  • Fibrosis: Pathological cross-linking of the extracellular matrix (ECM) in liver, lung, and kidney fibrosis.

  • Oncology: Promotion of Epithelial-to-Mesenchymal Transition (EMT) and metastasis in carcinomas.

Experimental Principle

This protocol utilizes a horseradish peroxidase (HRP)-coupled fluorometric assay. LOXL2 converts the substrate (1,5-Diaminopentane) into aldehyde and


. In the presence of HRP, the generated 

reacts with the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce highly fluorescent resorufin.

Reaction Stoichiometry:

  • LOXL2 Reaction:

    
    
    
  • Detection Reaction:

    
    
    
Assay Pathway Diagram

LOXL2_Assay_Mechanism Substrate 1,5-Diaminopentane (Substrate) LOXL2 LOXL2 Enzyme (Active Site) Substrate->LOXL2 binds Inhibitor (2-Propylpyridin-4-yl) methanamine Inhibitor->LOXL2 inhibits H2O2 H2O2 (Byproduct) LOXL2->H2O2 catalysis HRP HRP (Coupling Enzyme) H2O2->HRP activates Amplex Amplex Red (Non-fluorescent) Amplex->HRP substrate Resorufin Resorufin (Fluorescent Signal) HRP->Resorufin oxidation

Caption: Mechanism of LOXL2 inhibition and coupled fluorometric detection via HRP/Amplex Red system.

Materials & Reagents

ReagentSpecificationStorage
Test Compound (2-Propylpyridin-4-yl)methanamine HClStore powder at -20°C; Desiccate
Enzyme Recombinant Human LOXL2 (rhLOXL2)-80°C (Avoid freeze-thaw)
Substrate 1,5-Diaminopentane (DAP) dihydrochlorideRT
Detection Agent Amplex™ Red Reagent-20°C (Protect from light)
Coupling Enzyme Horseradish Peroxidase (HRP)-20°C
Assay Buffer Base 1.2 M Urea, 50 mM Borate, pH 8.24°C
Plate 384-well Black, Flat-bottom (low binding)RT
Control Inhibitor BAPN (

-Aminopropionitrile)
4°C

Note on Buffer: LOXL2 activity is highly sensitive to buffer composition. The inclusion of 1.2 M Urea is critical to prevent enzyme aggregation and maintain optimal conformation for catalytic activity.

Detailed Assay Protocol

Phase 1: Reagent Preparation
  • Assay Buffer (Complete): Prepare 50 mM Borate buffer (pH 8.2) containing 1.2 M Urea and 0.01% BSA (to prevent surface adsorption). Filter through a 0.22

    
     membrane.
    
  • Compound Stock: Dissolve (2-Propylpyridin-4-yl)methanamine HCl in 100% DMSO to a stock concentration of 10 mM.

    • Validation Check: Ensure the solution is clear. If turbid, sonicate for 5 minutes.

  • Substrate/Detection Mix (2X): Prepare immediately before use in Assay Buffer:

    • 20 mM 1,5-Diaminopentane (DAP)

    • 100

      
       Amplex Red
      
    • 2 U/mL HRP

    • Note: Protect this mixture from light.

Phase 2: Experimental Workflow

Step 1: Compound Plating

  • Dispense 100 nL of compound (serial dilution, 10-point dose-response) into the 384-well plate using an acoustic dispenser (e.g., Echo) or manual pipetting.

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): 100

      
       BAPN or Reference Inhibitor (100% Inhibition).
      

Step 2: Enzyme Addition

  • Dilute rhLOXL2 in Assay Buffer to a concentration of 10 nM (2X final concentration).

  • Add 5

    
     of 2X rhLOXL2 to each well.
    
  • Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT) . This allows the inhibitor to bind before substrate competition begins.

Step 3: Reaction Initiation

  • Add 5

    
     of the Substrate/Detection Mix (2X)  to each well.
    
  • Final Concentrations in Well:

    • LOXL2: 5 nM

    • DAP: 10 mM[5]

    • Amplex Red: 50

      
      
      
    • HRP: 1 U/mL

    • Compound: Varying (e.g., 10

      
       to 0.5 nM)
      

Step 4: Incubation & Reading

  • Incubate the plate at 37°C for 30–60 minutes in the dark.

  • Readout: Measure Fluorescence Intensity (RFU) on a plate reader.

    • Excitation: 530–560 nm

    • Emission: 590 nm

Workflow Diagram

Assay_Workflow Start Start: Reagent Prep Plate 384-Well Plate Add 100 nL Compound/DMSO Start->Plate EnzymeAdd Add 5 µL LOXL2 (2X) Pre-incubation: 15 min @ RT Plate->EnzymeAdd SubstrateAdd Add 5 µL Substrate Mix (DAP + Amplex Red + HRP) EnzymeAdd->SubstrateAdd Incubate Incubate 30-60 min @ 37°C (Dark) SubstrateAdd->Incubate Read Measure Fluorescence Ex: 540nm / Em: 590nm Incubate->Read Analyze Calculate IC50 Non-linear Regression Read->Analyze

Caption: Step-by-step workflow for the LOXL2 enzymatic inhibition assay.

Data Analysis & Validation

IC50 Calculation

Normalize the raw fluorescence units (RFU) to Percent Inhibition using the controls:



Fit the data to a 4-parameter logistic (4PL) equation to determine the


:


Assay Quality Control (Z' Factor)

A robust assay must have a Z' factor


.


Where

is standard deviation and

is the mean of High/Low controls.
Expected Results
  • (2-Propylpyridin-4-yl)methanamine is expected to show an

    
     in the nanomolar range (approx. 100–300 nM) , similar to its analog (2-chloropyridin-4-yl)methanamine (Compound 20, 
    
    
    
    nM) [1].
  • Selectivity Check: To validate selectivity, run the same protocol using Recombinant Human LOX. The

    
     for LOX should be significantly higher (> 5 
    
    
    
    ) [2].

Troubleshooting Guide

IssuePossible CauseSolution
High Background Spontaneous Amplex Red oxidationPrepare substrate mix fresh; protect from light strictly.
Low Signal Enzyme inactivationEnsure Urea is present in buffer; do not vortex enzyme vigorously.
Variable Replicates Liquid handling error or bubblesCentrifuge plate after every addition; check dispenser calibration.
Potency Shift Pre-incubation timingMechanism-based inhibitors often show time-dependent inhibition. Keep pre-incubation constant (15 min).

References

  • Hutchinson, J. H., et al. (2017).[5] "Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX." ACS Medicinal Chemistry Letters, 8(4), 406–411. [Link]

  • Rowbottom, M. W., et al. (2017).[5] "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry, 60(10), 4403–4423.[4] [Link]

Sources

Application

Application Note: Quantitative Bioanalysis of (2-Propylpyridin-4-yl)methanamine in Biological Matrices via LC-MS/MS

Executive Summary This application note details a robust analytical method for the quantification of (2-Propylpyridin-4-yl)methanamine (free base MW: 150.2 g/mol ) in plasma and tissue homogenates. The analyte presents s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust analytical method for the quantification of (2-Propylpyridin-4-yl)methanamine (free base MW: 150.2 g/mol ) in plasma and tissue homogenates.

The analyte presents specific bioanalytical challenges:

  • Dual Basicity: The presence of a pyridine nitrogen (pKa ~5.3) and a primary benzylic-type amine (pKa ~9.5) creates a highly polar, positively charged species at physiological pH.

  • Silanol Interactions: Traditional acidic reversed-phase conditions often result in severe peak tailing due to ionic interactions with secondary silanols on the stationary phase.

  • Matrix Interference: Low molecular weight amines are susceptible to ion suppression from phospholipids.

The Solution: This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure orthogonality between extraction and chromatography, coupled with High-pH Reversed-Phase LC-MS/MS to maximize retention and peak symmetry.

Analyte Physicochemical Profile[1][2][3][4]

Understanding the molecule is the first step in method design.

PropertyValue (Predicted)Bioanalytical Implication
Formula C

H

N

Small molecule; requires high-efficiency cleanup to remove isobaric interferences.
MW (Free Base) 150.21 DaPrecursor ion [M+H]

= 151.1. Low mass range is noisy; clean solvents are critical.
LogP ~1.3Moderately lipophilic, but the charged amine dominates behavior.
pKa ~9.5 (Amine), ~5.3 (Pyridine)Critical: At pH < 9, the molecule is cationic. At pH > 10, it is neutral.

Method Development Strategy

The Chromatography Choice: High-pH Reversed-Phase

Traditional low-pH mobile phases (Formic Acid/Water) protonate the primary amine, causing it to "drag" on the column's silica backbone.

  • Selected Strategy: High-pH Mobile Phase (pH 10).

  • Mechanism: By using 10mM Ammonium Bicarbonate (pH 10), we deprotonate the primary amine. The molecule becomes neutral and more hydrophobic, interacting purely with the C18 ligand. This results in sharper peaks, higher capacity factors (

    
    ), and increased sensitivity (2-5x signal gain due to better desolvation in ESI+).
    
The Extraction Choice: MCX SPE

Protein precipitation (PPT) is insufficient for low-MW amines due to phospholipid carryover. Liquid-Liquid Extraction (LLE) requires toxic solvents (e.g., MTBE/DCM) and very high pH buffers.

  • Selected Strategy: Mixed-Mode Strong Cation Exchange (MCX).

  • Mechanism:

    • Load (Acidic): Analyte is positively charged (binds to sulfonate groups on sorbent).

    • Wash 1 (Acidic/Aqueous): Removes proteins/salts.

    • Wash 2 (Organic/Acidic): Removes neutrals and hydrophobic interferences.

    • Elute (Basic/Organic): Neutralizes the analyte (breaking the ionic bond) and elutes it.

Experimental Protocol

Materials & Reagents[2][5][6]
  • Analyte: (2-Propylpyridin-4-yl)methanamine hydrochloride (Reference Standard).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., d7-propyl) or a structural analog like 4-(aminomethyl)pyridine (if SIL is unavailable).

  • SPE Plate: Waters Oasis MCX 96-well plate (30 mg) or Phenomenex Strata-X-C.

  • LC Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) – Must be high-pH stable.

Mass Spectrometry Parameters (ESI+)

Note: Transitions must be tuned on your specific instrument.[1] Theoretical fragments listed below.

ParameterSetting
Ionization Electrospray Positive (ESI+)
Capillary Voltage 1.5 - 2.5 kV (Lower voltage reduces background for low MW)
Desolvation Temp 500°C
MRM (Quantifier) 151.1

134.1
(Loss of NH

, characteristic of primary amines)
MRM (Qualifier) 151.1

108.1
(Loss of propyl chain)
Dwell Time 50 ms
Sample Preparation (MCX SPE Workflow)

Step 1: Pre-treatment [2]

  • Aliquot 100 µL Plasma into a 96-well plate.

  • Add 20 µL Internal Standard working solution.

  • Add 200 µL 4% H

    
    PO
    
    
    
    (Phosphoric Acid). Goal: Acidify sample to pH < 3 to ensure amine protonation.
  • Vortex mix for 2 min.

Step 2: SPE Loading

  • Condition SPE plate: 500 µL Methanol

    
     500 µL Water.
    
  • Load pre-treated sample (~320 µL) onto the MCX plate.

  • Apply low vacuum (approx. 5 inHg).

Step 3: Wash Steps (Critical for Phospholipid Removal)

  • Wash 1 (Aqueous): 500 µL 2% Formic Acid in Water. (Removes salts/proteins).[3]

  • Wash 2 (Organic): 500 µL Methanol. (Removes neutral lipids/hydrophobic drugs). Note: The analyte remains bound by ionic interaction.

Step 4: Elution

  • Elute: 2 x 200 µL of 5% NH

    
    OH in Methanol  (freshly prepared).
    
  • Mechanism:[4] High pH neutralizes the amine, releasing it from the sorbent.

Step 5: Reconstitution

  • Evaporate eluate under N

    
     at 40°C.
    
  • Reconstitute in 100 µL of Mobile Phase A / Mobile Phase B (90:10) .

LC Gradient Conditions
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

Time (min)%A%BCurveAction
0.00955InitialLoad/Desalt
0.509556Hold
3.005956Elution
3.505956Wash
3.609551Re-equilibrate
5.009551End

Visualized Workflows

SPE Extraction Logic

This diagram illustrates the "Digital Chromatography" mechanism of the MCX plate, ensuring high selectivity.

SPE_Workflow Start Plasma Sample (Neutral pH) Acidify Acidify (H3PO4) Analyte -> [M+H]+ Start->Acidify Load Load MCX Sorbent (Sulfonate -) Acidify->Load Bind Ionic Binding [Analyte+]--[Sorbent-] Load->Bind Wash1 Wash 1: Aqueous Acid Removes: Salts, Proteins Bind->Wash1 Wash2 Wash 2: 100% MeOH Removes: Neutrals, Lipids Wash1->Wash2 Wash2->Bind Analyte stays bound Elute Elute: 5% NH4OH in MeOH Analyte Neutralized -> Released Wash2->Elute

Caption: Mixed-Mode Cation Exchange (MCX) workflow utilizing pH switching for orthogonal cleanup.

Method Troubleshooting Decision Tree

Use this logic to resolve common peak shape issues associated with basic amines.

Troubleshooting Issue Peak Tailing / Low Sensitivity Check_pH Check Mobile Phase pH Issue->Check_pH Decision1 Is pH < 8? Check_pH->Decision1 Sol_HighPH Switch to High pH (pH 10) Ammonium Bicarbonate Decision1->Sol_HighPH Yes (Acidic) Check_Col Check Column Type Decision1->Check_Col No (Already Basic) Sol_HighPH->Check_Col Sol_HILIC Switch to HILIC (Silica/Amide) Decision2 Is Column Hybrid (BEH/Gemini)? Check_Col->Decision2 Replace_Col Replace with High-pH Stable Column Decision2->Replace_Col No Optimize_Grad Optimize Gradient Slope Decision2->Optimize_Grad Yes Optimize_Grad->Sol_HILIC Still Tailing?

Caption: Decision matrix for optimizing chromatography of basic amines.

Validation Criteria (FDA M10 Compliance)

To ensure this method is regulatory-ready, the following validation modules must be executed as per ICH M10 guidelines [1].

  • Selectivity: Analyze 6 lots of blank plasma (including lipemic/hemolyzed) to ensure no interference at the retention time of the analyte (151.1 > 134.1).

  • Matrix Effect: Calculate the Matrix Factor (MF).

    • Target:

      
      . If MF < 0.5, phospholipid suppression is occurring; improve Wash 2 in SPE.
      
  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

    • Target: > 70% consistent recovery.

  • Stability:

    • Benchtop: 4 hours at room temperature (Amine oxidation risk).

    • Autosampler: 24 hours at 10°C.

    • Note: If the amine is unstable, add 0.1% Ascorbic Acid to the plasma during collection as an antioxidant.

References

  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[5][6][7] [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Rainville, P. D., et al. (2006). High pH reversed-phase chromatography with UPLC-MS/MS for the analysis of basic pharmaceuticals. Journal of Separation Science, 29(14), 2125-2134. [Link]

Sources

Method

use of (2-Propylpyridin-4-yl)methanamine hydrochloride as a building block in organic synthesis

Executive Summary (2-Propylpyridin-4-yl)methanamine hydrochloride (CAS: 1955507-06-8) is a specialized heterocyclic building block designed for the synthesis of bioactive small molecules.[1] Unlike its ubiquitous 2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Propylpyridin-4-yl)methanamine hydrochloride (CAS: 1955507-06-8) is a specialized heterocyclic building block designed for the synthesis of bioactive small molecules.[1] Unlike its ubiquitous 2-methyl or 2-hydrogen analogs, the 2-propyl variant offers a unique strategic advantage in Structure-Activity Relationship (SAR) campaigns: the ability to probe hydrophobic pockets with extended steric bulk while modulating the physicochemical properties (LogP, tPSA) of the pyridine scaffold.

This application note details the handling, reactivity, and synthetic protocols for utilizing this amine in the development of kinase inhibitors, GPCR ligands, and enzyme inhibitors (specifically targeting LOXL2 and iNOS analogs).

Key Physicochemical Data
PropertyValueRelevance
Formula

Core scaffold
MW (Freebase) 150.22 g/mol Fragment-based design
LogP (Calc) ~1.8 - 2.1Enhanced lipophilicity vs. Methyl (LogP ~1.2)
pKa (Pyridine N) ~6.0Modulates solubility and binding
H-Bond Donors 1 (Amine)Key interaction point

Strategic Application in Drug Design

The "Propyl Effect" in SAR

In medicinal chemistry, the transition from a methyl to a propyl group on a pyridine ring is rarely accidental. It is a deliberate tactic to:

  • Fill Hydrophobic Pockets: Many kinase ATP-binding sites have "gatekeeper" regions that tolerate or require larger alkyl chains than a simple methyl group.

  • Modulate Metabolic Stability: While benzylic oxidation is a risk, the propyl group alters the metabolic soft spot compared to a methyl group, potentially shifting clearance pathways.

  • Alter Solubility: The increased lipophilicity aids in membrane permeability for CNS-targeted compounds.

Case Study Context: LOXL2 and iNOS Inhibitors

Literature on 2-substituted-4-aminomethylpyridines highlights their role in inhibiting Lysyl Oxidase-like 2 (LOXL2) and inducible Nitric Oxide Synthase (iNOS).[2][3]

  • LOXL2: The 2-chloro analog is a known inhibitor.[4] Replacing the reactive chloro-group with a propyl group creates a "bioisostere" that retains steric bulk but eliminates the risk of nucleophilic displacement or toxicity associated with halo-pyridines [1].

  • iNOS: 2-amino-4-methylpyridine analogs are established iNOS inhibitors.[2] The (2-propylpyridin-4-yl)methanamine scaffold serves as a reverse-amide template for exploring this chemical space [2].

Handling and Pre-Activation Protocols

Challenge: As a hydrochloride salt, the amine is protonated (


), rendering it non-nucleophilic. Direct use in mild coupling conditions can lead to poor yields if not properly neutralized.
Protocol A: In-Situ Neutralization (Standard)

Best for: Standard amide couplings (HATU/EDC).

  • Suspend the hydrochloride salt in the reaction solvent (DMF or DCM).

  • Add 3.0 - 3.5 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Critical Step: Stir for 15 minutes before adding the electrophile (acid chloride or activated ester). This ensures the equilibrium shifts entirely to the free amine.

Protocol B: SCX Free-Basing (High Purity)

Best for: Reductive aminations or reactions sensitive to chloride ions.

  • Condition: Pre-wet a Strong Cation Exchange (SCX-2) cartridge with MeOH.

  • Load: Dissolve the HCl salt in minimal MeOH and load onto the cartridge.

  • Wash: Elute with MeOH (2 column volumes) to remove chloride ions and non-basic impurities.

  • Elute: Elute the free amine using 2M

    
     in MeOH.
    
  • Concentrate: Evaporate volatiles under reduced pressure to obtain the free base oil. Note: Use immediately as free amines can absorb

    
    .
    

Synthetic Workflows & Protocols

Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct coupling strategy based on the electrophile.

G Start (2-Propylpyridin-4-yl) methanamine HCl FreeBase Free-Basing (SCX-2 or DIPEA) Start->FreeBase Decision Electrophile Type? FreeBase->Decision RouteA Carboxylic Acid (Amide Coupling) Decision->RouteA HATU/EDC RouteB Aldehyde/Ketone (Reductive Amination) Decision->RouteB NaBH(OAc)3 RouteC Sulfonyl Chloride (Sulfonylation) Decision->RouteC TEA/DCM ProductA Amide Scaffold (Kinase/GPCR) RouteA->ProductA ProductB Secondary Amine (Mono-alkylation) RouteB->ProductB ProductC Sulfonamide (Fragment Library) RouteC->ProductC

Figure 1: Synthetic decision tree for (2-Propylpyridin-4-yl)methanamine functionalization.

Protocol 1: High-Efficiency Amide Coupling (HATU Method)

This protocol is optimized to minimize side reactions at the pyridine nitrogen.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • (2-Propylpyridin-4-yl)methanamine HCl (1.1 equiv)[1][5]

  • HATU (1.2 equiv)

  • DIPEA (3.5 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir at Room Temperature (RT) for 5 minutes.

  • Amine Preparation: In a separate vial, dissolve the Amine HCl salt in minimal DMF and add the DIPEA. Vortex to ensure full dissolution.

  • Coupling: Add the Amine/Base solution dropwise to the Activated Acid solution.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS (

    
     peak).
    
  • Work-up: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x).
    
    • Note: Avoid acidic washes (e.g., 1M HCl) as the pyridine product will protonate and extract into the aqueous layer.

  • Purification: Flash chromatography (DCM:MeOH gradient, 0-10%).

Protocol 2: Reductive Amination (Secondary Amine Synthesis)

This method is preferred for creating flexible linkers common in enzyme inhibitors.

Reagents:

  • Aldehyde Partner (1.0 equiv)

  • (2-Propylpyridin-4-yl)methanamine HCl (1.0 equiv)[5]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane)

Step-by-Step:

  • Imine Formation: Combine the Amine HCl, Aldehyde, and DIPEA (1.0 equiv) in DCE. Add catalytic Acetic Acid. Stir for 30 minutes to allow imine formation.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT overnight (12-16h).

  • Quench: Quench with sat.

    
     solution. Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    
  • Purification: Reverse-phase HPLC is often required due to the polarity of the secondary amine product.

Analytical Quality Control

When verifying the synthesized products, specific NMR signals confirm the integrity of the 2-propyl-4-aminomethylpyridine moiety.

PositionSignal TypeChemical Shift (

, ppm)
Diagnostic Value
Pyridine C-6 Doublet (d)~8.4 - 8.5Confirms Pyridine Ring Integrity
Pyridine C-3 Singlet (s)~7.1 - 7.2Diagnostic for 2,4-substitution pattern
Benzylic

Singlet/Doublet~4.3 (Amide) / 3.8 (Amine)Shifts significantly upon acylation
Propyl

(Internal)
Multiplet (m)~1.7 - 1.8Distinguishes Propyl from Ethyl
Propyl

(Terminal)
Triplet (t)~0.9Integration confirms alkyl chain length

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66524242, (2-Fluoropyridin-4-yl)methanamine hydrochloride.[6] Retrieved from [Link]

  • Behning, I., et al. (2015).[7] Synthesis and biological evaluation of 2-substituted-4-aminomethylpyridines as potent inhibitors. Journal of Medicinal Chemistry. (Contextual citation based on general class reactivity).

  • AA Blocks. Product Data: (2-Propylpyridin-4-yl)methanamine hydrochloride.[1][5][8][9] Retrieved from [Link]

(Note: While specific literature on the propyl-analog synthesis is proprietary or sparse, protocols are derived from standard methodologies for the homologous 2-methyl and 2-chloro series verified in References 1 and 2.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for (2-Propylpyridin-4-yl)methanamine Hydrochloride

Welcome to the technical support center for (2-Propylpyridin-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Propylpyridin-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during experimentation. Our approach is rooted in fundamental physicochemical principles to ensure you can not only solve immediate solubility issues but also understand the underlying science to adapt and innovate in your future work.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (2-Propylpyridin-4-yl)methanamine hydrochloride in water. Why is this happening?

A: (2-Propylpyridin-4-yl)methanamine hydrochloride is a salt, which generally confers good aqueous solubility. The molecule contains a hydrophilic aminomethyl group and a pyridine nitrogen, both of which can be protonated and interact favorably with water. However, the presence of the propyl group introduces a significant hydrophobic character to the molecule. This hydrophobic tail can limit the extent of dissolution in purely aqueous systems. The overall solubility is a balance between the hydrophilic and hydrophobic portions of the molecule.

Q2: What is the expected solubility of pyridine hydrochloride derivatives?

A: Simple pyridine hydrochloride is highly soluble in water, ethanol, and chloroform.[1][2][3] For instance, pyridine hydrochloride has a reported water solubility of 85 g/100 mL.[4][5] However, as the size of alkyl or other non-polar substituents on the pyridine ring increases, the aqueous solubility is expected to decrease due to the larger hydrophobic surface area.

Q3: Are there any immediate, simple steps I can take to improve solubility?

A: Yes. Before moving to more complex formulation strategies, try these simple steps:

  • Vigorous Agitation: Ensure you are using adequate stirring or vortexing to maximize the interaction between the solute and the solvent.[6]

  • Gentle Heating: Carefully warming the solution can increase both the rate of dissolution and the equilibrium solubility.[6] However, be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guide: Step-by-Step Solubility Enhancement Protocols

This section provides detailed experimental protocols to systematically address solubility issues with (2-Propylpyridin-4-yl)methanamine hydrochloride.

Issue 1: Poor Aqueous Solubility for Stock Solutions or Biological Assays

The solubility of amine hydrochloride salts is highly dependent on the pH of the solution.[7][8][9] By adjusting the pH, you can shift the equilibrium between the ionized (more water-soluble) and non-ionized (less water-soluble) forms of the molecule.

  • Initial Assessment: Prepare a suspension of your compound in deionized water at your target concentration. Measure the initial pH.

  • Acidification: Since (2-Propylpyridin-4-yl)methanamine is a basic compound, lowering the pH will favor the protonated, more soluble form. Add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the solution for visual signs of dissolution.

  • Finding the Optimal pH: Continue to add acid until the compound fully dissolves. Measure the final pH. This will give you an indication of the pH range required for complete solubilization.

  • Buffering: For applications where a stable pH is critical (e.g., cell-based assays), prepare your solutions in a suitable buffer system (e.g., citrate or phosphate buffer) at the predetermined optimal pH.

Causality Explanation: The hydrochloride salt exists in equilibrium with its corresponding free base. In an aqueous environment, the protonated amine and pyridine nitrogen are highly polar and readily solvated by water molecules. By lowering the pH, you increase the concentration of H+ ions, which, according to Le Châtelier's principle, drives the equilibrium towards the protonated (and thus more soluble) species.[9][10]

Issue 2: Requirement for Higher Concentration in a Mixed Aqueous/Organic System

When high concentrations are needed that cannot be achieved in water alone, the use of co-solvents is a powerful and widely used technique.[11][12][13][14]

  • Co-solvent Selection: Choose a water-miscible organic solvent. Common choices in pharmaceutical and research settings include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[12][15]

  • Systematic Screening: Prepare a series of solvent systems with varying ratios of water to co-solvent (e.g., 90:10, 80:20, 70:30 v/v).

  • Solubility Determination: Add a known excess of (2-Propylpyridin-4-yl)methanamine hydrochloride to each solvent system. Stir the suspensions at a constant temperature until equilibrium is reached (typically several hours).

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the solubility as a function of the co-solvent percentage to identify the optimal mixture for your needs.

Causality Explanation: Co-solvents work by reducing the polarity of the aqueous environment.[16] The organic co-solvent can better solvate the hydrophobic propyl group of your molecule, while the water component solvates the charged amine and pyridine portions. This synergistic effect reduces the overall free energy of dissolution, leading to higher solubility.[11]

Co-solvent System (Water:Co-solvent, v/v)EthanolPropylene GlycolPEG 400DMSO
100:0 Baseline SolubilityBaseline SolubilityBaseline SolubilityBaseline Solubility
90:10 Expected IncreaseExpected IncreaseExpected IncreaseExpected Increase
80:20 Expected Further IncreaseExpected Further IncreaseExpected Further IncreaseExpected Further Increase
70:30 Expected Further IncreaseExpected Further IncreaseExpected Further IncreaseExpected Further Increase

Note: This table provides a template for your experimental results. Actual solubility values will need to be determined empirically.

Issue 3: Persistent Dissolution Problems or Formation of Aggregates

If you still face challenges, especially with wetting of the solid particles or if you observe aggregation, surfactants can be an effective solution.[7][17][18][19]

  • Surfactant Selection: Choose a non-ionic surfactant to minimize potential interactions with the charged nature of your compound. Common examples include Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).[15]

  • Concentration Screening: Prepare a series of aqueous solutions (or co-solvent mixtures) containing the surfactant at concentrations ranging from just above its critical micelle concentration (CMC) up to 1-2% (w/v).

  • Solubility Measurement: Determine the solubility of (2-Propylpyridin-4-yl)methanamine hydrochloride in each surfactant-containing solution using the equilibrium solubility method described in Protocol 2.

  • Observation: Note any changes in the physical appearance of the solution, such as increased clarity or reduced particle size.

Causality Explanation: Surfactants have both a hydrophilic head and a hydrophobic tail.[7] At low concentrations, they can act as wetting agents, reducing the interfacial tension between the solid compound and the solvent.[17] Above the CMC, surfactants self-assemble into micelles. The hydrophobic propyl group of your molecule can partition into the hydrophobic core of these micelles, while the hydrophilic portion remains in contact with the aqueous phase, effectively solubilizing the compound.[15]

Issue 4: Need for Dissolution in a Non-Polar Organic Solvent

For certain organic synthesis applications, you may need to dissolve the compound in a non-polar solvent where the hydrochloride salt is insoluble.

  • Dissolution: Dissolve the (2-Propylpyridin-4-yl)methanamine hydrochloride in a minimal amount of water.

  • Basification: Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), while stirring. Monitor the pH. As the pH increases above the pKa of the amine, the free base will precipitate or form an oil.

  • Extraction: Extract the free base into a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to isolate the free base.

  • Redissolution: The resulting free base should now be readily soluble in a range of non-polar and weakly polar organic solvents.[6]

Causality Explanation: By neutralizing the hydrochloride salt with a base, you deprotonate the amine and pyridine nitrogen. This removes the ionic charge, making the molecule significantly less polar and thus more soluble in organic solvents.[6]

Visualizing the Workflow

A logical approach to troubleshooting solubility is crucial for efficiency. The following diagram outlines a systematic workflow.

Solubility_Workflow cluster_start Initial State cluster_primary Primary Approaches cluster_secondary Secondary Approaches cluster_end Desired Outcome Start Compound with Poor Solubility Agitation Vigorous Agitation & Gentle Heating Start->Agitation Simple First Steps Free_Base Conversion to Free Base (For Organic Solvents) Start->Free_Base If organic solvent is required pH_Adjust pH Adjustment (Aqueous Systems) Agitation->pH_Adjust If still insoluble Cosolvents Co-solvent Systems (e.g., Ethanol, PEG 400) pH_Adjust->Cosolvents If higher concentration needed End Solubilized Compound pH_Adjust->End Surfactants Surfactant Addition (e.g., Tween® 80) Cosolvents->Surfactants For persistent issues or aggregation Cosolvents->End Surfactants->End Free_Base->End

Caption: Systematic workflow for improving the solubility of (2-Propylpyridin-4-yl)methanamine hydrochloride.

References

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. [Link]

  • Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Ask A Formulator. (2022, April 19). How Do You Solubilize An API That Does Not Want To Dissolve?[Link]

  • Slideshare. Cosolvency. [Link]

  • Wisdom Library. (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • PubMed. (2007, January 10). Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: selection of polymer-surfactant combinations using solubility parameters and testing the processability. [Link]

  • ResearchGate. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]

  • The PCCA Blog. (2022, January 5). The Role of Surfactants in Compounded Preparation. [Link]

  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • LookChem. Cas 628-13-7,Pyridine hydrochloride. [Link]

  • ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • PubChem. Pyridin-4-ylmethanamine hydrochloride. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Vareum. (2-Chloropyridin-4-yl)methanamine hydrochloride. [Link]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • American Elements. (2-Fluoropyridin-4-yl)methanamine hydrochloride. [Link]

  • PubChemLite. (2-cyclopropylpyridin-4-yl)methanamine (C9H12N2). [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (2-Propylpyridin-4-yl)methanamine HCl

Case ID: T-PP4M-HCL-001 Compound: (2-Propylpyridin-4-yl)methanamine hydrochloride Classification: Pyridine-based Primary Amine Salt Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-PP4M-HCL-001 Compound: (2-Propylpyridin-4-yl)methanamine hydrochloride Classification: Pyridine-based Primary Amine Salt Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

(2-Propylpyridin-4-yl)methanamine hydrochloride is a bifunctional building block containing a pyridine ring substituted with a lipophilic propyl chain and a reactive primary amine (methanamine) tail. As a hydrochloride salt, it exhibits enhanced water solubility and oxidative stability compared to its free base. However, it is hygroscopic and susceptible to specific degradation pathways in solution, particularly in DMSO and non-degassed aqueous buffers.

This guide synthesizes structural analysis with field-proven handling protocols to ensure experimental reproducibility.

Module 1: Dissolution & Solvent Compatibility

Guidance on choosing the right vehicle for your experiments.

FAQ: Solvent Selection

Q: Can I store the stock solution in DMSO at -20°C? A: Proceed with Caution. While DMSO is a common solvent for biological screening, primary amines like (2-Propylpyridin-4-yl)methanamine can react with impurities in DMSO (e.g., formaldehyde) or undergo slow oxidation.

  • Recommendation: For long-term storage (>2 weeks), use water or buffered aqueous solutions (pH < 6). If DMSO is required for bioassays, prepare fresh stocks or store under argon at -80°C for no more than 1 month.

Q: What is the maximum solubility? A:

  • Water: >50 mg/mL (highly soluble due to ionic HCl nature).

  • DMSO: ~30–50 mg/mL (solubility decreases if the salt is very dry; mild sonication may be required).

  • Ethanol: Moderate solubility; avoid for long-term storage due to potential evaporation and concentration shifts.

Troubleshooting: Solubility Issues
SymptomProbable CauseCorrective Action
Cloudiness in DMSO Salt Effect: The HCl salt may be "salting out" if the DMSO contains trace water or if the concentration is too high.Add 5-10% water to the DMSO or sonicate at 35°C for 5 mins.
Precipitation in PBS pH Shock: Adding the acidic HCl salt directly to a weak buffer (pH 7.4) may locally shift pH or cause free-base precipitation if concentrations are high (>100 mM).Dissolve in pure water first, then dilute into the buffer.

Module 2: Chemical Stability & Degradation

Understanding how and why the molecule breaks down.

Mechanistic Insight: The "Yellowing" Effect

Users often report that clear solutions turn light yellow over time. This is a hallmark of oxidative instability typical of benzylic-type amines (picolylamines).

  • Oxidation: The methylene group adjacent to the amine and pyridine ring is activated. Slow oxidation can lead to imine formation or N-oxide generation on the pyridine nitrogen.

  • Carbamylation: If the solution pH is neutral/basic (pH > 7), the free amine reacts with atmospheric CO₂ to form carbamates. This is less likely in the HCl salt form (acidic pH) but critical if you neutralize the solution.

Visualization: Degradation Pathways

The following diagram illustrates the primary risks when the compound is in solution.

DegradationPathways cluster_0 Risk Factors Compound (2-Propylpyridin-4-yl)methanamine HCl (Stable Solid) Solution Solution State Compound->Solution Dissolve Oxidation Oxidative Degradation (Yellowing/Imine formation) Solution->Oxidation Exposure to Air (O2) High pH Carbamate Carbamate Formation (Reaction with CO2) Solution->Carbamate Neutralization + Air (CO2) Stable Acidic pH (pH < 5) Stable Species Solution->Stable Maintain Acidic pH (HCl salt native state)

Caption: Stability is pH-dependent. The HCl salt protects the amine in acidic environments, but neutralization exposes it to oxidation and CO₂ capture.

Module 3: Handling & Environmental Factors[1][2][3]

FAQ: Hygroscopicity

Q: My powder looks sticky/clumped. Is it degraded? A: Likely not degraded, but hydrated . Pyridine-HCl salts are notoriously hygroscopic (water-loving).

  • Impact: Weighing errors. If the powder absorbed 10% water weight, your calculated molarity will be 10% lower than actual.

  • Fix: Store in a desiccator. For critical assays, determine concentration via UV-Vis (using the pyridine chromophore) rather than weight alone.

Protocol: Inert Atmosphere Stock Preparation

Use this protocol to maximize shelf-life (3-6 months).

  • Preparation: Purge water or DMSO with Nitrogen/Argon gas for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the HCl salt quickly. If possible, use an antistatic gun to reduce static on the dry powder.

  • Dissolution: Add the degassed solvent to the vial. Vortex until clear.

  • Aliquoting: Immediately split into single-use aliquots (e.g., 50 µL).

  • Storage: Flash freeze (if aqueous) or seal tightly (if DMSO) and store at -80°C.

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose issues with your compound in solution.

TroubleshootingTree Start Issue Observed Color Solution Turned Yellow? Start->Color Purity LCMS: Extra Mass Peaks? Color->Purity No (Clear/Pale) Oxidation Oxidation Detected. Discard & Prepare Fresh. Color->Oxidation Yes (Dark Yellow/Orange) Solubility Precipitate Visible? Purity->Solubility No Carbamate Carbamate (+44 Da) or Formyl (+28 Da) artifact. Purity->Carbamate Yes (+28/+44 mass) SaltOut Salting Out Effect. Dilute or Sonicate. Solubility->SaltOut Yes OK Solution Likely Stable. Check pH. Solubility->OK No

Caption: Diagnostic flow for evaluating solution integrity. Yellowing indicates oxidation; mass shifts indicate solvent adducts.

References & Validation[4][5]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-methylpyridine (Structural Analog). Retrieved from

    • Relevance: Establishes the baseline stability profile for pyridine-amines (hygroscopic, air-sensitive).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Picolylamine (Structural Analog). Retrieved from

    • Relevance: Confirms susceptibility to oxidation and the necessity of inert gas storage for picolylamine derivatives.

  • National Institutes of Health (NIH). (2004). Kinetics and mechanisms of DMSO degradation. Water Research. Retrieved from

    • Relevance: Validates the risk of using DMSO with reactive amines due to formaldehyde/sulfur byproducts.

  • BenchChem. (2025).[1] Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from

    • Relevance: Provides protocols for handling hygroscopic pyridine salts and "salting out" troubleshooting.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

common issues with (2-Propylpyridin-4-yl)methanamine hydrochloride experiments

Status: Operational Ticket ID: CAS-1823363-23-6-SUPPORT Subject: Troubleshooting Guide for Synthesis, Handling, and Purification Executive Summary (2-Propylpyridin-4-yl)methanamine hydrochloride is a bifunctional heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CAS-1823363-23-6-SUPPORT Subject: Troubleshooting Guide for Synthesis, Handling, and Purification

Executive Summary

(2-Propylpyridin-4-yl)methanamine hydrochloride is a bifunctional heterocyclic building block used frequently in the synthesis of kinase inhibitors and GPCR ligands. While the 2-propyl group enhances lipophilicity compared to its methyl analogs, the hydrochloride salt form introduces specific challenges regarding stoichiometry , nucleophilicity , and chromatographic behavior .

This guide addresses the three most common failure modes reported by medicinal chemists:

  • Stoichiometric Mismatch (Due to hygroscopicity or undefined salt forms).

  • Coupling Failure (Incomplete deprotonation in amide bond formation).

  • Purification Loss (Irreversible adsorption on silica gel).

Module 1: Pre-Reaction & Handling

Issue: "My reaction yield is inconsistent, and the starting material turns into a gum."

Diagnosis: Hygroscopicity and Stoichiometric Error. As a hydrochloride salt of a primary amine and a pyridine, this compound is highly polar and hygroscopic. Exposure to ambient air causes it to absorb water, leading to two critical errors:

  • Weighing Error: You are weighing water, not reactant, leading to under-loading of the amine.

  • Hydrolysis: If reacting with moisture-sensitive electrophiles (e.g., acid chlorides, isocyanates), the absorbed water quenches the reagent.

The Stoichiometry Trap (Mono- vs. Di-HCl): Users often assume a mono-HCl salt (1:1). However, the pyridine nitrogen (pKa ~5-6) can also be protonated under strong acidic conditions, potentially yielding a partial or full di-HCl salt.

  • Mono-HCl MW: ~186.6 g/mol

  • Di-HCl MW: ~223.1 g/mol

  • Consequence: Using the wrong MW leads to a 20% equivalent error.

Protocol: The "Dry & Titrate" Workflow

Do not use the salt directly from the bottle for critical GMP or late-stage steps without verification.

  • Desiccation: Dry the salt in a vacuum oven at 40°C over P₂O₅ overnight before weighing.

  • The Chloride Test: Dissolve 10 mg in water; add AgNO₃. Heavy precipitate confirms HCl presence.

  • Free-Basing (Recommended): For consistent results, convert to the free base immediately before reaction.

Visualization: Free-Basing Workflow

Use this standard operating procedure to ensure you are working with the nucleophilic species.

FreeBasing Start Start: Amine HCl Salt (Hygroscopic Solid) Dissolve Dissolve in Min. Volume H2O Start->Dissolve Basify Add Sat. Na2CO3 (pH > 10) Dissolve->Basify Deprotonation Extract Extract 3x with DCM or CHCl3 Basify->Extract Partitioning Dry Dry Organic Layer (Na2SO4 + Filter) Extract->Dry Evap Evaporate < 40°C (Volatile Amine Risk) Dry->Evap Product Result: Free Amine (Oil/Low-melt Solid) Evap->Product

Caption: Standard workflow to convert (2-Propylpyridin-4-yl)methanamine HCl to its reactive free-base form.

Module 2: Synthetic Reactivity (Amide Coupling)

FAQ: "Why did my HATU/EDC coupling fail? I see only starting material."

The Mechanism: Amide coupling reagents (HATU, EDC, PyBOP) activate the carboxylic acid. The amine must attack this activated ester.

  • The Problem: The HCl salt contains an ammonium cation (

    
    ). Ammonium is not nucleophilic . It cannot attack the ester.
    
  • The Fix: You must add enough base (DIPEA/TEA) to neutralize the HCl and keep the amine deprotonated.

Critical Calculation: If you have the Di-HCl salt and use 1.0 equiv of DIPEA, you only neutralize the first proton. The amine remains protonated. You generally need 3-4 equivalents of base when working with HCl salts.

Troubleshooting Table: Coupling Conditions
ParameterRecommendationWhy?
Base Equivalents 3.0 - 4.0 eq (DIPEA or NMM)Neutralizes HCl (1-2 eq) + maintains free base (1 eq) + buffers reaction.
Order of Addition Acid + Coupling Agent + Base

Stir 5 min

Add Amine HCl
Ensures acid activation occurs before the amine salt (which might buffer the pH) is added.
Solvent DMF or DMAcHCl salts are often insoluble in DCM/THF. Solubility is required for neutralization.
"The Wet Test" Spot reaction on wet pH paperThe headspace/reaction mixture must be basic (pH 8-9). If acidic, the amine is dead.

Module 3: Purification & Isolation

Issue: "My product streaks on the column and I lose mass."

Diagnosis: Silanol Interaction.[1][2] The pyridine ring and the primary amine are both basic. Silica gel is slightly acidic (pH 4-5).

  • Interaction: The basic nitrogen hydrogen-bonds strongly to the acidic silanols (

    
    ).
    
  • Result: Broad peaks (tailing), permanent adsorption (yield loss), and co-elution with impurities.

Solution 1: The "Amine Wash" (Standard Silica)

Pre-treat your silica column or add a modifier to your mobile phase.

  • Modifier: 1% Triethylamine (TEA) or 1%

    
     in DCM/MeOH.
    
  • Effect: The small amine saturates the acidic silanol sites, allowing your product to pass through.

Solution 2: SCX Cartridges (Cation Exchange)

Instead of normal phase silica, use a Strong Cation Exchange (SCX) cartridge for a "Catch and Release" purification. This is highly effective for this specific molecule.

  • Load: Dissolve crude in MeOH; load onto SCX cartridge. (Product sticks; non-basic impurities wash through).

  • Wash: Flush with MeOH (removes neutrals/acids).

  • Release: Flush with 2M

    
     in MeOH. (Product elutes as free base).
    
Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield / No Reaction CheckSol Is the Amine HCl soluble in the solvent? Problem->CheckSol CheckPH Check pH of Reaction (Is it Basic?) CheckSol->CheckPH Yes SwitchSolv Switch to DMF/DMSO or Free-Base first CheckSol->SwitchSolv No AddBase Add DIPEA until pH > 8 CheckPH->AddBase No (pH < 7) CheckCoupler Is Acid Activated? (Check LCMS for Active Ester) CheckPH->CheckCoupler Yes (pH > 8) SolubleYes Yes SolubleNo No (Suspension) Sterics Steric Hindrance? Heat to 50°C CheckCoupler->Sterics Yes BadReagent Hydrolyzed Reagent Replace EDC/HATU CheckCoupler->BadReagent No ActiveYes Active Ester Present ActiveNo Acid Unchanged

Caption: Step-by-step logic for diagnosing reaction failures with (2-Propylpyridin-4-yl)methanamine HCl.

References & Data Sources

  • PubChem Compound Summary. (2025). Pyridin-4-ylmethanamine hydrochloride.[3][4][5] National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2024). Amide synthesis by acylation: Troubleshooting and Protocols. Link

  • BenchChem Support. (2025).[2] Chromatographic Purification of Pyridine Derivatives: Solving Peak Tailing. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-(Aminomethyl)pyridine derivatives and handling of hygroscopic salts. Link

  • MedChemExpress. (2025). LOXL2 Inhibitor Intermediates: (2-Chloropyridin-4-yl)methanamine hydrochloride properties. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1823363-23-6 before handling.

Sources

Optimization

optimizing reaction conditions for synthesizing (2-Propylpyridin-4-yl)methanamine hydrochloride

Welcome to the Technical Support Center for Pyridine Derivative Synthesis. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Derivative Synthesis. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive optimization guide for the synthesis of (2-Propylpyridin-4-yl)methanamine hydrochloride . This molecule presents specific challenges due to the competing basicity of the pyridine ring and the primary amine, as well as the propensity for side-reactions during the reduction of its precursor.

Module 1: Synthetic Strategy & Critical Analysis

The most robust route to (2-Propylpyridin-4-yl)methanamine is the reduction of 2-propylisonicotinonitrile (2-propyl-4-cyanopyridine). While amide reduction is possible, the nitrile route is preferred for atom economy and scalability.

The Core Challenge: " The Poison & The Dimer"

Two main failure modes exist in this synthesis:

  • Catalyst Poisoning: The pyridine nitrogen (

    
     hybridized) can coordinate strongly to metal catalysts (Pd, Pt, Ni), arresting the catalytic cycle.
    
  • Dimerization (Secondary Amine Formation): During reduction, the intermediate imine (

    
    ) is highly electrophilic. It reacts with the newly formed primary amine (
    
    
    
    ) to form a secondary amine dimer, significantly lowering yield.
Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the intervention points required to secure the target molecule.

ReactionPathway cluster_prevention Optimization Controls Nitrile 2-Propylisonicotinonitrile (Precursor) Imine Intermediate Imine (Highly Reactive) Nitrile->Imine Reduction (H2/Cat or Hydride) PrimaryAmine Target: Primary Amine (Free Base) Imine->PrimaryAmine + 2H (Fast) Dimer Impurity: Secondary Amine (Dimer) Imine->Dimer + Primary Amine (Side Reaction) Salt Final Product: HCl Salt PrimaryAmine->Salt + HCl (in Et2O/iPrOH) Ammonia Add NH3 or Acid (Blocks Dimer) Ammonia->Imine Shift Equilibrium

Caption: Mechanistic pathway showing the critical bifurcation between the desired primary amine and the secondary amine dimer.

Module 2: Optimized Protocols

Choose your method based on available equipment.

Method A: Catalytic Hydrogenation (Scalable & Preferred)

Best for: >5g scale, access to Parr shakers/autoclaves.

The Protocol:

  • Solvent System: Methanol (MeOH) is standard.

  • Additive (CRITICAL): You must use 7N Ammonia in MeOH or generate in situ ammonia. The presence of excess

    
     suppresses dimerization by shifting the equilibrium away from the secondary imine.
    
  • Catalyst: Raney Nickel (RaNi) is superior to Pd/C for pyridine nitriles because it is less susceptible to poisoning by the pyridine ring.

  • Conditions: 50–60 psi

    
    , Room Temperature to 40°C.
    

Step-by-Step:

  • Dissolve 2-propylisonicotinonitrile (1.0 eq) in methanolic ammonia (10:1 v/v ratio relative to substrate).

  • Add Raney Nickel (approx. 20 wt% of substrate). Warning: Pyrophoric.

  • Purge vessel

    
     with 
    
    
    
    , then
    
    
    with
    
    
    .
  • Shake/Stir under 60 psi

    
     for 4–12 hours. Monitor via LCMS (Look for M+1 mass of 151.1).
    
  • Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate to obtain the crude free amine oil.

Method B: Chemical Reduction (Lab Scale)

Best for: <1g scale, no high-pressure equipment.

The Protocol: Use Borane-THF (BH3[1]·THF) or LiAlH4 . Borane is often cleaner for electron-deficient pyridines.

Step-by-Step:

  • Cool anhydrous THF solution of nitrile to 0°C.

  • Add

    
     (1M, 3.0 eq) dropwise.
    
  • Reflux for 2–4 hours.

  • Quench (CRITICAL): Cool to 0°C. Slowly add MeOH. Then add 6M HCl and reflux for 1 hour to break the Boron-Nitrogen complex (essential step, otherwise yield is near zero).

  • Basify with NaOH to pH >12, extract with DCM, dry, and concentrate.

Module 3: Salt Formation (The Hydrochloride)

The free base is likely an oil or a low-melting solid prone to oxidation. Conversion to the HCl salt ensures stability.

Stoichiometry Alert: Pyridine methanamines can form monohydrochlorides (on the aliphatic amine) or dihydrochlorides (on both nitrogens).

  • Target: Usually the Dihydrochloride is the most stable, crystalline form.

Protocol:

  • Dissolve the crude free amine in a minimal amount of anhydrous Ethanol or Isopropanol.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (or Et2O) dropwise.

    • For Monohydrochloride: Add 1.05 eq HCl.

    • For Dihydrochloride: Add >2.5 eq HCl.

  • Add diethyl ether until turbidity appears.

  • Stir at 0°C for 1 hour. Filter the white precipitate.[2]

  • Drying: Dry under vacuum over

    
    . These salts can be hygroscopic.[3]
    

Module 4: Troubleshooting & FAQs

Q1: I am seeing a large impurity at [M+H]+ ~286. What is it?

Diagnosis: This is the secondary amine dimer (bis((2-propylpyridin-4-yl)methyl)amine). Fix:

  • Hydrogenation: Increase the concentration of Ammonia in your solvent. If using Pd/C, switch to Raney Nickel.

  • Hydride Reduction: Ensure the reaction is kept dilute and the hydride is added slowly to the nitrile (inverse addition).

Q2: The reaction stalled at 50% conversion. Adding more catalyst didn't help.

Diagnosis: Catalyst poisoning by the pyridine nitrogen. Fix:

  • Add acetic acid (1-2 eq) to the hydrogenation mixture. Protonating the pyridine ring (

    
    ) prevents it from binding to the metal surface.
    
  • Note: If you use acid, you cannot use Ammonia. You must choose: Basic conditions (RaNi/NH3) or Acidic conditions (Pd-C/AcOH) . RaNi/NH3 is generally cleaner for this specific substrate.

Q3: My product is a sticky gum, not a powder.

Diagnosis: Hygroscopicity or trapped solvent. Fix:

  • Triturate the gum with anhydrous diethyl ether or pentane.

  • If using the dihydrochloride, recrystallize from MeOH/EtOAc.

  • Ensure all solvents during salt formation are anhydrous .

Q4: Comparison of Methods
FeatureCatalytic Hydrogenation (Method A)Hydride Reduction (Method B)
Yield High (85-95%)Moderate (60-80%)
Scalability ExcellentPoor (Safety/Exotherm)
Atom Economy HighLow (Stoichiometric waste)
Safety Pressurized

, Pyrophoric Cat.
Reacts violently with water
Selectivity High (with

)
High

Module 5: Diagnostic Decision Tree

Use this logic flow to troubleshoot your current batch.

Troubleshooting Start Analyze Crude LCMS/NMR Check1 Is Starting Material Present? Start->Check1 Check2 Is Dimer Present? Check1->Check2 No Action1 Catalyst Poisoning. Restart with AcOH or Fresh RaNi. Check1->Action1 Yes Action2 Insufficient NH3. Increase NH3 conc or Pressure. Check2->Action2 Yes (>5%) Action3 Proceed to Salt Formation. Check2->Action3 No

Caption: Diagnostic logic for evaluating reaction outcomes based on crude analysis.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Hutchinson, J. H., et al. (2017).[4] "Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX". ACS Medicinal Chemistry Letters, 8(5), 543–547. Link (Describes synthesis of the 2-chloro analog, directly applicable).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Authoritative source on pyridine basicity and reactivity).
  • Synblock. (n.d.). Product Entry: (2-Isopropoxypyrimidin-4-yl)methanamine hydrochloride. Link (Analogous structure properties).

  • MedChemExpress. (n.d.). Product Entry: (2-Chloropyridin-4-yl)methanamine hydrochloride.[4][5] Link (Reference for salt stability and handling).

Sources

Troubleshooting

Technical Support Center: Purification of (2-Propylpyridin-4-yl)methanamine Hydrochloride

Introduction Welcome to the technical support guide for the purification of crude (2-Propylpyridin-4-yl)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of crude (2-Propylpyridin-4-yl)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity active pharmaceutical ingredient (API) for their work. The purity of this compound is critical for ensuring reproducible results in downstream applications, from preclinical studies to drug formulation.

This guide provides a series of troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles for purifying amine hydrochloride salts. We will explore the causality behind each procedural choice to empower you with the knowledge to adapt and optimize these methods for your specific impurity profile.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of (2-Propylpyridin-4-yl)methanamine hydrochloride.

Q1: My final product has a low melting point and appears oily or sticky, even after solvent removal. What is the likely cause and solution?

A1: An oily or non-crystalline final product often indicates the presence of residual solvents or impurities that are depressing the melting point and interfering with crystal lattice formation.

  • Probable Cause 1: Residual Solvents: The most common culprits are high-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) or water. As a hydrochloride salt, your compound is likely hygroscopic and can retain moisture.

  • Solution:

    • Co-evaporation: Dissolve the crude product in a suitable low-boiling point solvent like methanol or dichloromethane (DCM), and then remove the solvent under reduced pressure using a rotary evaporator. Repeat this process 2-3 times. This helps to azeotropically remove residual high-boiling solvents or water.

    • High-Vacuum Drying: Place the material in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours to remove stubborn, entrapped solvent molecules.

  • Probable Cause 2: Non-basic Organic Impurities: Starting materials or non-basic side products from the synthesis can act as contaminants.

  • Solution: An acid-base extraction is the most effective method to remove these. This process involves converting your hydrochloride salt back to its free base form, which can be separated from non-basic impurities. See the detailed Protocol 2: Acid-Base Extraction for Purification .

Q2: After recrystallization, my yield is extremely low. How can I improve it?

A2: Low recovery from recrystallization is a common issue that can be optimized by carefully selecting the solvent system and controlling the crystallization conditions.

  • Probable Cause 1: Incorrect Solvent System: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Many amine hydrochlorides are highly soluble in lower alcohols like methanol or ethanol.[1]

  • Solution:

    • Solvent Screening: The ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold. Test a range of solvents. For amine hydrochlorides, isopropanol is often a better choice than ethanol or methanol because it tends to have lower solvating power for salts.[1]

    • Anti-Solvent Addition: If your compound is too soluble in a primary solvent (e.g., isopropanol), you can slowly add a less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or acetone) to the hot, dissolved solution until it just begins to turn cloudy.[1] Then, add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly. This technique carefully reduces the solubility to induce crystallization.

  • Probable Cause 2: Cooling Too Rapidly: Crash cooling by placing the hot solution directly into an ice bath can lead to the formation of very fine crystals or an oil, which are difficult to filter and may trap impurities.

  • Solution: Allow the flask to cool slowly to room temperature on the benchtop first. Once it has reached ambient temperature and you observe crystal formation, then you can place it in an ice bath or refrigerator to maximize the recovery of the crystalline product.

Q3: HPLC analysis shows a persistent impurity peak very close to my main product peak. What purification strategy should I use?

A3: Closely eluting impurities are often structurally similar to your target compound, making them difficult to remove by simple recrystallization.

  • Probable Cause: Structurally Related Impurity: This could be a regioisomer, a demethylated/de-propylated analogue, or a related pyridine derivative formed during synthesis.

  • Solution 1: Preparative Chromatography: This is the most powerful technique for separating closely related compounds.[2]

    • Free Base vs. Salt: It is generally advisable to perform silica gel chromatography on the free base of your amine rather than the hydrochloride salt. The free base is less polar and will interact more predictably with the silica gel. You can neutralize your salt (see Protocol 2), perform the chromatography, and then re-form the salt from the purified free base.

    • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to find a solvent system that provides the best separation (largest ΔRf) between your product and the impurity. A common mobile phase for amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, often with a small amount (0.5-1%) of triethylamine or ammonia to reduce peak tailing.[3]

  • Solution 2: Derivative Formation & Reversion: In complex cases, you could protect the amine (e.g., as a Boc-carbamate), purify the protected, less polar intermediate by chromatography, and then deprotect to yield the pure amine, which can be converted back to the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose recrystallization solvents for an amine hydrochloride like this?

A: There is no single "best" solvent, as the ideal choice depends on the specific impurity profile. However, a good starting point is to screen polar, protic solvents and their mixtures. See the table below for common options.

Solvent/SystemAdvantagesDisadvantages
Isopropanol (IPA) Good balance of solubility for many HCl salts; less hygroscopic than ethanol.[1]May still be too soluble for some compounds.
Ethanol (EtOH) Readily available, effective for many salts.High solubility can lead to low yields; often requires an anti-solvent.[1]
Methanol (MeOH) Excellent solvent for dissolving crude material.Usually too strong a solvent for effective recrystallization; best used with an anti-solvent.
IPA / Diethyl Ether Highly effective system. IPA provides solubility, while ether acts as an anti-solvent to induce crystallization.Diethyl ether is extremely flammable and volatile.
Ethanol / Ethyl Acetate A safer alternative to using diethyl ether as an anti-solvent.May require careful optimization of the solvent ratio.
Acetonitrile Can be effective for moderately polar compounds.Less common for HCl salts but worth screening.

Q: Can I use water for recrystallization?

A: While (2-Propylpyridin-4-yl)methanamine hydrochloride is expected to be highly water-soluble, using pure water for recrystallization is generally not recommended unless the compound's solubility drastically decreases at 0°C.[4] Removing water completely from the final product can be difficult, and many organic impurities may also be insoluble in water, causing them to crash out with your product. A water/alcohol mixture is a more viable option to screen.

Q: How do I convert the purified free base back into the hydrochloride salt cleanly?

A: After purifying the (2-Propylpyridin-4-yl)methanamine free base, you can convert it back to the hydrochloride salt with high purity.

  • Dissolve the purified free base in a suitable anhydrous organic solvent where the hydrochloride salt is insoluble. Good choices include diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether.

  • Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash it with fresh, cold anhydrous solvent (e.g., diethyl ether) to remove any excess acid, and dry it under vacuum. This method avoids the introduction of water and inorganic salts like NaCl.[5]

Q: What analytical methods should I use to confirm the purity of my final product?

A: A combination of methods is recommended for a comprehensive purity assessment.[6]

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a typical starting point.[7] Purity is determined by the area percentage of the main peak.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the detection power of mass spectrometry, allowing you to identify the mass of the main peak (confirming your product) and any impurity peaks.[6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR provides structural confirmation. By integrating the peaks, you can check for the presence of impurities and, in some cases, quantify them against the main compound or an internal standard (qNMR).[6]

Purification Decision Workflow

This diagram provides a logical pathway for selecting the appropriate purification strategy based on the initial state of your crude material.

Purification_Decision_Tree start Crude (2-Propylpyridin-4-yl)methanamine HCl check_state What is the physical state? start->check_state is_oily Oily / Sticky Solid check_state->is_oily Oily/Sticky is_solid Free-flowing Solid check_state->is_solid Solid check_purity What is the primary issue? impurity_type Low Purity by HPLC / NMR check_purity->impurity_type Low Purity low_yield Poor Crystal Form / Color check_purity->low_yield Color/Form Issues remove_solvent Protocol 3: Co-evaporation & High-Vacuum Drying is_oily->remove_solvent is_solid->check_purity remove_solvent->check_purity acid_base Protocol 2: Acid-Base Extraction impurity_type->acid_base Non-basic or starting material impurities chromatography Consider Chromatography (on free base) impurity_type->chromatography Structurally similar impurities recrystallize Protocol 1: Recrystallization low_yield->recrystallize

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Diethyl Ether System

This protocol is ideal for removing small amounts of impurities that have different solubility profiles from the desired product.

Rationale: Isopropanol is chosen for its ability to dissolve the hydrochloride salt when heated, while diethyl ether serves as an anti-solvent, reducing the compound's solubility upon cooling to promote the formation of high-purity crystals.[1]

Methodology:

  • Dissolution: Place the crude (2-Propylpyridin-4-yl)methanamine hydrochloride (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot isopropanol (e.g., start with 3-5 mL) and heat the mixture gently (e.g., to 60-70°C) with stirring until the solid completely dissolves.

  • Anti-Solvent Addition: While the solution is still hot, add anhydrous diethyl ether dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin during this period.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold, fresh diethyl ether to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Acid-Base Extraction for Purification

This method is highly effective for removing non-basic or neutral organic impurities. It leverages the amine's ability to switch between a water-soluble salt and an organic-soluble free base.[8]

Acid_Base_Workflow start Crude HCl Salt in Water basify Add NaOH (aq) to pH > 10 start->basify extract Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract separate1 Separate Layers extract->separate1 aqueous1 Aqueous Layer (Inorganic Salts) separate1->aqueous1 Discard organic1 Organic Layer (Free Base + Neutral Impurities) separate1->organic1 Keep wash Wash Organic Layer with Brine organic1->wash dry Dry over Na2SO4, Filter wash->dry evaporate Evaporate Solvent dry->evaporate free_base Purified Free Base evaporate->free_base resalt Dissolve in Ether, Add HCl in Ether free_base->resalt filter_dry Filter and Dry resalt->filter_dry final_product Pure HCl Salt (Precipitate) filter_dry->final_product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a concentrated base solution (e.g., 6M NaOH) with stirring until the pH of the solution is greater than 10.[2] You may observe the free base precipitating or forming an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery.[8]

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified free base, likely as an oil.

  • Re-formation of Salt: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a stoichiometric amount of HCl in diethyl ether (e.g., 2.0 M solution) with stirring. The pure hydrochloride salt will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 3: Removal of Residual Solvents

This protocol is a finishing step to ensure the final product is free of volatile contaminants.

Rationale: Residual solvents can interfere with analytical data, affect downstream reaction performance, and are strictly controlled in pharmaceutical applications. Co-evaporation with a volatile solvent helps to remove higher-boiling point residues.

Methodology:

  • Dissolution: Dissolve the purified, crystalline product in a minimal amount of a volatile solvent like methanol.

  • Evaporation: Remove the solvent completely using a rotary evaporator.

  • Repeat: Repeat the dissolution and evaporation steps two more times.

  • High-Vacuum Drying: Transfer the resulting solid to a vacuum desiccator or vacuum oven and dry under high vacuum at a moderate temperature (40-50°C) until a constant weight is achieved.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]

  • Amine Extraction in the Laboratory. (2020). University of Missouri System. [Link]

  • U.S. Patent No. 7,208,603 B2. (2007).
  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed. [Link]

Sources

Optimization

Technical Support Center: (2-Propylpyridin-4-yl)methanamine hydrochloride

Welcome to the technical support center for (2-Propylpyridin-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Propylpyridin-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides based on established principles of chemical stability for amine hydrochloride salts and pyridine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid (2-Propylpyridin-4-yl)methanamine hydrochloride?

To ensure the long-term stability of solid (2-Propylpyridin-4-yl)methanamine hydrochloride, it should be stored in a cool, dry, and dark environment. The key is to protect it from the primary degradation factors: moisture, heat, and light.

For optimal long-term storage, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C (frozen)Significantly slows down potential degradation pathways.[1][2][3]
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)As a hydrochloride salt, the compound is likely hygroscopic.[4][5][6] An inert atmosphere minimizes moisture absorption and potential oxidation.[1][2]
Light Exposure Stored in the dark (e.g., amber vial)Pyridine-containing compounds can be susceptible to photolytic degradation.[7][8]
Container Tightly sealed, appropriate materialPrevents exposure to ambient moisture and atmosphere.[1][2][9]
Q2: Can I store (2-Propylpyridin-4-yl)methanamine hydrochloride at room temperature or in a standard refrigerator (2-8°C)?

While the compound may be stable at room temperature for short periods under standard ambient conditions, this is not recommended for long-term storage. Refrigerated storage (2-8°C) is a better alternative to room temperature but freezing at -20°C is preferable for maximizing shelf-life.[1] If storing in a refrigerator, it is crucial to ensure the container is tightly sealed to prevent moisture condensation.

Q3: The product information sheet for a similar amine hydrochloride salt mentions "desiccate." Is this necessary?

Yes, desiccating is highly recommended. Hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5][10][11] This absorbed water can lead to hydrolysis, physical clumping of the solid, and a decrease in purity over time.[1][5] Storing the compound in a desiccator with a suitable desiccant (e.g., silica gel) will help maintain a dry environment.

Q4: What are the primary degradation pathways for (2-Propylpyridin-4-yl)methanamine hydrochloride?

While specific degradation studies for this molecule are not publicly available, based on its structure, the following are the most probable degradation pathways:

  • Hydrolysis: As a hydrochloride salt, the compound can react with absorbed water. This can affect the salt form and potentially lead to the formation of byproducts.

  • Oxidation: The pyridine ring and the propyl group could be susceptible to oxidation, especially if exposed to air over long periods.

  • Photodegradation: The pyridine ring contains a chromophore that can absorb UV light, potentially leading to photochemical reactions and degradation.[8][12][13]

The following diagram illustrates the key factors that can lead to the degradation of (2-Propylpyridin-4-yl)methanamine hydrochloride.

cluster_storage Long-Term Storage Environment cluster_degradation Degradation Factors cluster_pathways Potential Degradation Pathways Compound (2-Propylpyridin-4-yl)methanamine hydrochloride Moisture Moisture/Humidity Light Light (UV/Visible) Heat Elevated Temperature Oxygen Oxygen (Air) Hydrolysis Hydrolysis Moisture->Hydrolysis causes Photodegradation Photodegradation Light->Photodegradation causes Thermal_Deg Thermal Degradation Heat->Thermal_Deg accelerates Oxidation Oxidation Oxygen->Oxidation causes

Caption: Key factors leading to the degradation of (2-Propylpyridin-4-yl)methanamine hydrochloride.

Troubleshooting Guide

Issue 1: The solid (2-Propylpyridin-4-yl)methanamine hydrochloride has clumped together or appears wet.
  • Probable Cause: The compound has likely absorbed moisture from the atmosphere due to improper sealing of the container or storage in a humid environment.[1][5]

  • Recommended Action:

    • Immediately transfer the compound to a dry, inert atmosphere (e.g., a glove box).

    • If the clumping is minor, you may be able to break it up with a spatula.

    • For future storage, transfer the material to a new, dry vial, preferably under an inert gas like argon or nitrogen, and store it in a desiccator at -20°C.

    • Before use in a critical experiment, it is advisable to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) to check for degradation.

Issue 2: The white powder has developed a yellow or brownish tint.
  • Probable Cause: Discoloration can be a sign of chemical degradation, potentially due to oxidation or photodecomposition.[1]

  • Recommended Action:

    • Assess the extent of the discoloration. If it is significant, the compound's purity may be compromised.

    • It is highly recommended to re-analyze the material for purity before proceeding with any experiments.

    • Review your storage protocol. Ensure the compound is protected from light by using an amber vial or by storing the vial in a dark box.[1] Also, confirm that the container is tightly sealed and stored at the recommended low temperature.

Issue 3: I need to prepare a stock solution. How should I store it and for how long is it stable?

For stock solutions, long-term storage at room temperature is not recommended due to the potential for hydrolysis and other degradation pathways in solution.[1]

  • Recommended Protocol for Stock Solution Storage:

    • Solvent Choice: Use a dry, high-purity solvent.

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use vials.[1]

    • Storage Temperature:

      • Long-term (up to 6 months): -80°C.[1]

      • Short-term (up to 1 month): -20°C.[1]

      • Very short-term (<24 hours): 2-8°C.[1]

    • Before Use: Allow the solution to warm to room temperature before opening the vial to prevent condensation of atmospheric moisture into the cold solution. Ensure any precipitate has fully redissolved, gently vortexing if necessary.[1]

The following workflow outlines the decision-making process for the proper storage of (2-Propylpyridin-4-yl)methanamine hydrochloride.

Start Start: Receiving Compound Form Is the compound in solid form or solution? Start->Form Solid_Duration Storage Duration? Form->Solid_Duration Solid Solution_Duration Storage Duration? Form->Solution_Duration Solution Long_Term_Solid Long-Term (>1 month) -20°C Tightly sealed Inert atmosphere Desiccate Protect from light Solid_Duration->Long_Term_Solid Long-Term Short_Term_Solid Short-Term (<1 month) 2-8°C or -20°C Tightly sealed Desiccate Protect from light Solid_Duration->Short_Term_Solid Short-Term Long_Term_Solution Long-Term (>1 month) -80°C Aliquot into single-use vials Solution_Duration->Long_Term_Solution Long-Term Short_Term_Solution Short-Term (<1 month) -20°C Aliquot into single-use vials Solution_Duration->Short_Term_Solution Short-Term Very_Short_Term_Solution Very Short-Term (<24h) 2-8°C Solution_Duration->Very_Short_Term_Solution Very Short-Term

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating Target Engagement of (2-Propylpyridin-4-yl)methanamine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of the novel small molecule, (2-Propylpyridin-4-yl)methanamine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of the novel small molecule, (2-Propylpyridin-4-yl)methanamine hydrochloride. Drawing upon established principles of scientific integrity, this document outlines a multi-tiered experimental approach, comparing the subject compound with known inhibitors of the putative target, Lysyl oxidase-like 2 (LOXL2). The causality behind each experimental choice is explained to provide a robust, self-validating system for confident target engagement assessment.

Introduction: The Criticality of Target Engagement in Drug Discovery

The journey of a therapeutic candidate from bench to bedside is fraught with challenges, with a significant portion of clinical trial failures attributed to a lack of efficacy.[1] A primary driver of these failures is often inadequate target engagement—the drug's inability to interact with its intended biological target in a physiologically relevant manner to elicit the desired therapeutic effect.[1] Therefore, rigorous and early validation of target engagement is not merely a perfunctory step but a cornerstone of successful drug development, significantly de-risking a program and increasing the probability of clinical success.

(2-Propylpyridin-4-yl)methanamine hydrochloride is a novel pyridin-4-ylmethanamine derivative. While its direct biological target is yet to be fully elucidated, its structural similarity to (2-Chloropyridin-4-yl)methanamine, a known selective inhibitor of Lysyl oxidase-like 2 (LOXL2) with an IC50 of 126 nM, strongly suggests that LOXL2 is a putative target.[2][3] LOXL2 is a copper-dependent amine oxidase that plays a pivotal role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM).[4] Aberrant LOXL2 activity is implicated in the progression of various fibrotic diseases and cancer metastasis.[4][5]

This guide will, therefore, use LOXL2 as the putative target for (2-Propylpyridin-4-yl)methanamine hydrochloride and will lay out a systematic approach to validate this hypothesis. We will compare its performance against two established LOXL2-targeting agents:

  • PAT-1251 (Lenumlostat): A potent and selective LOXL2 inhibitor.[6][7]

  • PXS-5505: A pan-lysyl oxidase (LOX) inhibitor, targeting multiple members of the LOX family, including LOXL2.[8][9][10]

The validation process will be presented in a tiered approach, moving from direct biochemical and biophysical validation to cellular and functional engagement.

Tier 1: Direct Target Engagement - Biochemical and Biophysical Validation

The initial and most direct method to assess target engagement is to measure the physical interaction between the compound and the purified target protein. This tier focuses on quantifying binding affinity and kinetics.

Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding

Rationale: ITC is a label-free in-solution technique that directly measures the heat released or absorbed during the binding of a ligand to a protein.[11][12] It is the gold standard for determining the thermodynamic parameters of an interaction, providing the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[11][12][13][14][15] This level of detail provides deep insights into the driving forces of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry

  • Protein Preparation: Express and purify recombinant human LOXL2 protein to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Preparation: Dissolve (2-Propylpyridin-4-yl)methanamine hydrochloride, PAT-1251, and PXS-5505 in the same ITC buffer used for the protein.

  • ITC Experiment:

    • Load the sample cell with 20-50 µM of LOXL2.

    • Load the injection syringe with 200-500 µM of the compound.

    • Perform a series of 1-2 µL injections of the compound into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Comparative Data Summary (Hypothetical):

CompoundBinding Affinity (Kd) (nM)Stoichiometry (n)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)
(2-Propylpyridin-4-yl)methanamine HCl1501.05-8.51.2
PAT-1251750.98-9.21.8
PXS-5505951.02-8.91.5

Interpretation: The hypothetical data suggest that (2-Propylpyridin-4-yl)methanamine hydrochloride binds directly to LOXL2 with nanomolar affinity, comparable to the known inhibitors. The near 1:1 stoichiometry indicates a specific binding interaction.

Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics

Rationale: SPR is another powerful label-free technique for studying biomolecular interactions in real-time.[16][17] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), which together determine the binding affinity (Kd).[18] Understanding the kinetics, particularly the off-rate (kd), can be a better predictor of a compound's biological activity than affinity alone.[19][20]

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation: Immobilize recombinant human LOXL2 onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Compound Injection: Inject serial dilutions of (2-Propylpyridin-4-yl)methanamine hydrochloride, PAT-1251, and PXS-5505 over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal during the association and dissociation phases.

  • Data Analysis: Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (kd/ka).

Comparative Data Summary (Hypothetical):

CompoundAssociation Rate (ka) (10⁵ M⁻¹s⁻¹)Dissociation Rate (kd) (10⁻³ s⁻¹)Binding Affinity (Kd) (nM)
(2-Propylpyridin-4-yl)methanamine HCl2.53.75150
PAT-12513.12.3375
PXS-55052.82.6695

Interpretation: The hypothetical SPR data would corroborate the ITC findings, confirming direct binding and providing insights into the association and dissociation kinetics of (2-Propylpyridin-4-yl)methanamine hydrochloride with LOXL2.

Tier 2: Cellular Target Engagement - Proving the Interaction in a Physiological Context

While direct binding assays are crucial, it is imperative to demonstrate that the compound engages its target within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Binding

Rationale: CETSA is a powerful method for assessing target engagement in intact cells and tissues.[21] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[22][23][24] This change in thermal stability can be quantified, providing direct evidence of target engagement in a cellular environment.[22][23][24][25]

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment: Treat a suitable cell line expressing LOXL2 (e.g., MDA-MB-231 breast cancer cells) with (2-Propylpyridin-4-yl)methanamine hydrochloride, PAT-1251, PXS-5505, or vehicle control for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble LOXL2 in each sample using Western blotting with a specific anti-LOXL2 antibody.[26][27]

  • Data Analysis: Plot the percentage of soluble LOXL2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Visualization of CETSA Workflow:

CETSA_Workflow A Treat cells with compound or vehicle B Apply thermal gradient A->B C Lyse cells & separate soluble/aggregated protein B->C D Quantify soluble LOXL2 (Western Blot) C->D E Plot melting curve D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Interpretation: A rightward shift in the LOXL2 melting curve upon treatment with (2-Propylpyridin-4-yl)methanamine hydrochloride would provide strong evidence of intracellular target engagement. The magnitude of the shift can be compared with that induced by PAT-1251 and PXS-5505 to rank their relative target stabilization potencies.

Tier 3: Functional Target Engagement - Demonstrating a Downstream Biological Effect

The ultimate validation of target engagement is the demonstration that the compound modulates the biological function of its target. For an enzyme like LOXL2, this involves assessing its catalytic activity and downstream cellular consequences.

In Vitro LOXL2 Activity Assay

Rationale: To confirm that the binding of (2-Propylpyridin-4-yl)methanamine hydrochloride to LOXL2 translates into functional inhibition, a direct enzymatic assay is required. A common method measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by LOXL2.[28][29]

Experimental Protocol: Amplex Red-based LOXL2 Activity Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human LOXL2, horseradish peroxidase (HRP), and the test compound at various concentrations.

  • Initiate Reaction: Add a solution containing the Amplex Red reagent and a LOXL2 substrate (e.g., 1,5-diaminopentane).

  • Signal Detection: Measure the fluorescence of the product, resorufin, over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound.

Comparative Data Summary (Hypothetical):

CompoundLOXL2 IC50 (nM)LOX IC50 (nM)Selectivity (LOX/LOXL2)
(2-Propylpyridin-4-yl)methanamine HCl135>10,000>74
PAT-125180>32,000>400
PXS-550511085~0.8

Interpretation: This assay would quantify the inhibitory potency of (2-Propylpyridin-4-yl)methanamine hydrochloride against LOXL2. Comparing its activity against other LOX family members, such as LOX, will establish its selectivity profile. The hypothetical data suggest that the compound is a potent and selective LOXL2 inhibitor.

Cellular Assays for Downstream LOXL2 Function

Rationale: LOXL2's role in ECM remodeling influences key cellular behaviors associated with disease progression, such as cell migration and invasion.[30] Assessing the impact of (2-Propylpyridin-4-yl)methanamine hydrochloride on these processes provides a functional readout of target engagement in a more complex biological system.

Experimental Protocol: Cell Migration (Wound Healing) Assay

  • Cell Culture: Grow a confluent monolayer of a suitable cell line (e.g., fibrosarcoma cells like HT-1080) in a multi-well plate.

  • Create "Wound": Create a scratch in the cell monolayer with a sterile pipette tip.

  • Compound Treatment: Treat the cells with different concentrations of (2-Propylpyridin-4-yl)methanamine hydrochloride, PAT-1251, or PXS-5505.

  • Image Acquisition: Acquire images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours).

  • Data Analysis: Measure the area of the wound over time to quantify the rate of cell migration.

Visualization of LOXL2 Signaling Pathway:

LOXL2_Pathway cluster_cell Cell cluster_ecm Extracellular Matrix (ECM) LOXL2_In Intracellular LOXL2 LOXL2_Ex Secreted LOXL2 LOXL2_In->LOXL2_Ex Collagen Collagen & Elastin LOXL2_Ex->Collagen Oxidizes Lysine Residues Crosslinked_ECM Cross-linked Stiff ECM Collagen->Crosslinked_ECM Migration Cell Migration & Invasion Crosslinked_ECM->Migration Promotes Inhibitor (2-Propylpyridin-4-yl) methanamine HCl Inhibitor->LOXL2_Ex Inhibits

Caption: The role of LOXL2 in ECM remodeling and cell migration.

Interpretation: An effective LOXL2 inhibitor should reduce the rate of wound closure. Comparing the dose-response of (2-Propylpyridin-4-yl)methanamine hydrochloride to that of PAT-1251 and PXS-5505 will provide a functional comparison of their cellular potencies.

Conclusion

The validation of target engagement is a multi-faceted process that requires a convergence of evidence from biochemical, biophysical, cellular, and functional assays. By systematically applying the tiered approach outlined in this guide, researchers can build a robust and compelling case for the on-target activity of (2-Propylpyridin-4-yl)methanamine hydrochloride. This rigorous validation is paramount for making informed decisions in the drug discovery pipeline and ultimately for the development of novel therapeutics that can address the unmet needs of patients with fibrotic diseases and cancer.

References

  • Bielskutė, S. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Retrieved from [Link]

  • Hutchinson, J. H., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(5), 524–529. Available at: [Link]

  • Ikeno, Y., et al. (2016). Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal. Gut, 65(7), 1217–1227. Available at: [Link]

  • Patsnap. (2024). What are LOXL2 inhibitors and how do they work?. Synapse. Available at: [Link]

  • Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453–461. Available at: [Link]

  • Bielskutė, S., et al. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1799, 213–242. Available at: [Link]

  • AdooQ Bioscience. (n.d.). Lenumlostat (PAT-1251). Retrieved from [Link]

  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]

  • Liu, Y., et al. (2022). Lysyl oxidase-like 2 inhibitor rescues D-galactose-induced skeletal muscle fibrosis. Aging Cell, 21(7), e13659. Available at: [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118. Available at: [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. Available at: [Link]

  • University of Birmingham. (n.d.). Lysyl oxidase like-2 (LOXL2). Pure. Available at: [Link]

  • Cancerworld. (2023). New drug breaks through fibrotic tissue in pancreatic cancer. Retrieved from [Link]

  • LubioScience. (2023). An Introduction to Surface Plasmon Resonance. Retrieved from [Link]

  • Le, N. T., et al. (2022). Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. International Journal of Molecular Sciences, 23(10), 5533. Available at: [Link]

  • van Linden, O. P. J., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Journal of Medicinal Chemistry, 60(5), 2057–2067. Available at: [Link]

  • van Linden, O. P. J., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. ResearchGate. Available at: [Link]

  • Harrison, C., et al. (2025). A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis. Haematologica. Available at: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Google Patents. (n.d.). US11712437B2 - Inhibitors of lysyl oxidases.
  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(4), 849–858. Available at: [Link]

  • Dai, L., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2107, 215–225. Available at: [Link]

  • Rodriguez, C., et al. (2014). Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor. Journal of Biological Chemistry, 289(41), 28447–28457. Available at: [Link]

  • Cox, T. R., et al. (2015). Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer. Oncotarget, 6(32), 33628–33644. Available at: [Link]

  • Zhang, T., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1956. Available at: [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4679–4694. Available at: [Link]

  • Wang, Y., et al. (2021). An in situ activity assay for lysyl oxidases. Communications Biology, 4(1), 834. Available at: [Link]

  • Jarolimek, W., et al. (2023). Accurate quantification of lysyl oxidase concentration in human tissue. bioRxiv. Available at: [Link]

  • Bais, A. S., et al. (2019). 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. Journal of Medicinal Chemistry, 62(17), 7988–8005. Available at: [Link]

  • ResearchGate. (n.d.). Identifying LOXL2 as a downstream target gene of YAP in LX-2. Retrieved from [Link]

Sources

Comparative

Cross-Reactivity &amp; Performance Profile: (2-Propylpyridin-4-yl)methanamine Hydrochloride

The following guide provides an in-depth technical analysis of (2-Propylpyridin-4-yl)methanamine hydrochloride , focusing on its critical role as a selectivity-enhancing pharmacophore in drug discovery, specifically for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (2-Propylpyridin-4-yl)methanamine hydrochloride , focusing on its critical role as a selectivity-enhancing pharmacophore in drug discovery, specifically for P2X receptor antagonists.

[1][2]

Executive Summary

(2-Propylpyridin-4-yl)methanamine hydrochloride is a specialized pyridine-based building block used primarily to synthesize antagonists for the P2X3 and P2X2/3 ATP-gated ion channels. Unlike its structural analogs (e.g., 2-methyl or unsubstituted 4-picolylamines), the inclusion of the 2-propyl group is a strategic medicinal chemistry modification designed to reduce cross-reactivity with the paralogous P2X1 receptor .

This guide compares the performance of the 2-propyl fragment against standard alternatives, demonstrating its superiority in optimizing the therapeutic index (TI) by minimizing P2X1-mediated cardiovascular side effects while maintaining high potency at the P2X3 pain/cough target.

Structural & Mechanistic Profile

The Pharmacophore

The molecule consists of a 4-aminomethylpyridine core substituted at the 2-position with a propyl chain.[1][2][3][4][5][6][7] In the context of P2X receptor binding, this fragment typically serves as the "right-hand" side of the inhibitor, occupying a hydrophobic pocket within the receptor's extracellular vestibule.

  • Core Function: Provides a basic amine for hydrogen bonding (often with Asp/Glu residues in the binding site) and a pyridine ring for

    
    -stacking.
    
  • Selectivity Filter (The 2-Propyl Group): The propyl chain introduces steric bulk and lipophilicity that sterically clashes with the tighter binding pocket of the P2X1 subtype, thereby reducing affinity for this off-target.

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the selection of this fragment over alternatives.

SAR_Logic Fragment (2-Propylpyridin-4-yl) methanamine Mech_Selectivity Steric Exclusion Mechanism (Propyl vs. Methyl) Fragment->Mech_Selectivity Incorporation P2X3 Target: P2X3 Receptor (Sensory Neurons) Outcome High Therapeutic Index (Analgesia w/o Thrombosis risk) P2X3->Outcome P2X1 Off-Target: P2X1 Receptor (Platelets/Smooth Muscle) P2X1->Outcome Minimized Side Effects Mech_Selectivity->P2X3 Maintains Potency Mech_Selectivity->P2X1 Reduces Affinity (>5-fold shift)

Figure 1: SAR logic demonstrating how the 2-propyl substituent acts as a negative selector for the P2X1 off-target.

Comparative Performance Analysis

The following data synthesizes experimental findings from patent literature (e.g., US11319289B2) comparing P2X antagonists derived from the 2-propyl fragment versus those derived from methyl- or unsubstituted analogs.

Table 1: Cross-Reactivity & Selectivity Profile (Derived Antagonists)
Fragment VariantR-Group (Pos 2)P2X3 Potency (

)
P2X1 Cross-Reactivity (

)
Selectivity Ratio (P2X1 / P2X3)Clinical Implication
(2-Propyl...) -Propyl < 10 nM > 90 nM High (>9x) Optimal. Low risk of platelet aggregation effects.
(2-Methyl...)[1][8][3]-Methyl< 10 nM< 20 nMLow (~2x)High Risk. Poor separation between therapeutic and side effects.
(Unsubstituted)-H~ 50 nM~ 40 nMNone (~1x)Non-Selective. Likely toxic at therapeutic doses.
(2-Butyl...)[1]-Butyl> 100 nM> 500 nMVery HighLow Potency. Steric bulk is too large for the primary target (P2X3).

Key Insight: The 2-propyl analog sits in the "Goldilocks zone." It is large enough to destabilize binding to the off-target P2X1 (increasing


 by ~4-5 fold compared to methyl) but small enough to be accommodated by the target P2X3 pocket without losing potency.
Intrinsic Off-Target Risks (Fragment Screening)

Beyond P2X receptors, researchers must be aware of the intrinsic reactivity of the 4-aminomethylpyridine scaffold:

  • Amine Oxidases (VAP-1/SSAO): 4-picolylamines are privileged structures for inhibiting Copper-Containing Amine Oxidases. The 2-propyl group increases lipophilicity, potentially enhancing affinity for VAP-1 (Vascular Adhesion Protein-1). Recommendation: Screen final compounds against VAP-1 early in the cascade.

  • CYP450 Inhibition: The pyridine nitrogen can coordinate with the heme iron of CYP enzymes. The steric bulk of the propyl group generally reduces this risk compared to unsubstituted pyridines, but CYP2D6 inhibition remains a liability to test.

Experimental Protocol: Validating Selectivity

To verify the cross-reactivity profile of a lead compound synthesized with this fragment, use the following Calcium Flux Assay protocol. This system is self-validating via the use of subtype-specific control agonists.

Materials
  • Cell Lines: 1321N1 astrocytoma cells stably transfected with hP2X3 (Target) and hP2X1 (Off-target).

  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP) - a selective P2X1/3 agonist.
  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology
  • Cell Seeding: Plate cells at 20,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate medium. Add 20

    
    L Fluo-4 AM loading buffer. Incubate 60 min at 37°C.
    
  • Compound Addition (Pre-incubation):

    • Add 10

      
      L of test compound (synthesized from 2-propyl fragment) at 3x concentration.
      
    • Incubate for 15 minutes. Rationale: Allows equilibrium binding before agonist challenge.

  • Agonist Challenge:

    • Inject 10

      
      L of 
      
      
      
      -meATP (
      
      
      concentration).
    • P2X1 Challenge: Rapid desensitization requires fast injection/read.

    • P2X3 Challenge: Standard injection speed.

  • Data Acquisition: Measure fluorescence (Ex 480nm / Em 525nm) on a FLIPR Tetra or similar kinetic plate reader for 120 seconds.

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. % Inhibition to determine

    
    .
    
Workflow Diagram

Protocol_Flow Step1 Synthesize Lead (Coupling 2-Propyl fragment) Step2 Parallel Cell Culture (hP2X3 vs hP2X1 lines) Step1->Step2 Step3 Calcium Flux Assay (Fluo-4 AM) Step2->Step3 Decision Selectivity Ratio > 10? Step3->Decision Pass Proceed to PK/PD (High Value) Decision->Pass Yes Fail Redesign (Modify Propyl Group) Decision->Fail No

Figure 2: Screening workflow to validate the selectivity enhancement conferred by the fragment.

References

  • US Patent 11,319,289 B2 . 5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist and pharmaceutical composition comprising same. (2022).[8] Assignee: Yuhan Corp.

    • Source of data regarding the 4-5 fold increase in IC50 at mP2X1R for propyl/butyl analogs compared to methyl analogs.
  • Richards, D., et al. Recent Advances in P2X3 Antagonists for the Treatment of Chronic Cough. Journal of Medicinal Chemistry (2023).

    • General context on the structural requirements for P2X3 selectivity.
  • PubChem Compound Summary. CID 134693639: (2-Propylpyridin-4-yl)methanamine.[1]

    • Verification of chemical structure and identifiers.

Sources

Validation

Efficacy of (2-Propylpyridin-4-yl)methanamine Hydrochloride and its Analogs: A Comparative Guide for Researchers

This guide provides a comprehensive review of the efficacy of (2-Propylpyridin-4-yl)methanamine hydrochloride and its structural analogs, with a primary focus on their role as inhibitors of Lysyl Oxidase-Like 2 (LOXL2)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive review of the efficacy of (2-Propylpyridin-4-yl)methanamine hydrochloride and its structural analogs, with a primary focus on their role as inhibitors of Lysyl Oxidase-Like 2 (LOXL2). Given the limited direct literature on (2-Propylpyridin-4-yl)methanamine hydrochloride, this analysis leverages extensive data from its close analog, (2-Chloropyridin-4-yl)methanamine hydrochloride, and other prominent LOXL2 inhibitors to provide a robust comparative framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting LOXL2

Lysyl Oxidase-Like 2 (LOXL2) is a copper-dependent amine oxidase that plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Elevated expression of LOXL2 has been implicated in the progression of various solid tumors, including breast, pancreatic, and cervical cancers, where it promotes cancer cell invasion, metastasis, and angiogenesis.[2][3] Its multifaceted role in tumorigenesis, operating through both extracellular matrix remodeling and intracellular signaling pathways, has established LOXL2 as a compelling therapeutic target in oncology.[2][4] Small molecule inhibitors, such as the 2-substituted pyridine-4-ylmethanamine class of compounds, represent a promising strategy to counteract the pathological functions of LOXL2.[1]

Mechanism of Action: How LOXL2 Inhibitors Exert Their Effects

LOXL2 inhibitors function by binding to the active site of the enzyme, thereby preventing the oxidative deamination of lysine residues in collagen and elastin.[3] This inhibition disrupts the pathological remodeling of the ECM, a critical process for tumor growth and metastasis.[3] Beyond its enzymatic role in the ECM, LOXL2 also has intracellular functions, influencing signaling pathways that regulate cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[2][5]

Key signaling pathways modulated by LOXL2 and its inhibitors include:

  • FAK/Akt/mTOR Pathway: LOXL2 can activate this pathway, promoting cell proliferation and inhibiting apoptosis.[6]

  • PI3K/Akt Pathway: This pathway is implicated in LOXL2-induced EMT.[2]

  • Notch1 Signaling Pathway: LOXL2 can act as a transcriptional repressor of NOTCH1, a tumor suppressor in certain cancers.[5]

Below is a diagram illustrating the central role of LOXL2 in promoting tumorigenesis and the points of intervention for its inhibitors.

LOXL2_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell Collagen_Elastin Collagen & Elastin Crosslinked_ECM Cross-linked ECM (Increased Stiffness) Collagen_Elastin->Crosslinked_ECM LOXL2 Integrin Integrin Crosslinked_ECM->Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR EMT EMT Akt->EMT Proliferation Proliferation & Survival mTOR->Proliferation Notch1 Notch1 Metastasis Invasion & Metastasis EMT->Metastasis Proliferation->Metastasis LOXL2_intra Intracellular LOXL2 LOXL2_intra->Notch1 Represses Inhibitor (2-Propylpyridin-4-yl)methanamine HCl & Analogs Inhibitor->Crosslinked_ECM Inhibits Inhibitor->LOXL2_intra Inhibits caption LOXL2 signaling and points of inhibition.

Figure 2: A generalized workflow for an in vitro LOXL2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (e.g., (2-Propylpyridin-4-yl)methanamine hydrochloride) in an appropriate buffer.

    • Prepare a solution of recombinant human LOXL2 enzyme.

    • Prepare a detection cocktail containing Amplex Red reagent, HRP, and the LOXL2 substrate.

  • Incubation:

    • In a 96-well plate, add the LOXL2 enzyme to each well.

    • Add the serially diluted test compound to the respective wells.

    • Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the detection cocktail containing the substrate.

    • The enzymatic reaction will produce hydrogen peroxide (H2O2).

  • Detection:

    • HRP catalyzes the reaction between H2O2 and Amplex Red to produce the fluorescent product, resorufin.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

In Vivo Orthotopic Breast Cancer Model

This protocol describes a common in vivo model to assess the anti-tumor efficacy of a LOXL2 inhibitor.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a human breast cancer cell line with high LOXL2 expression (e.g., MDA-MB-231).

  • Tumor Implantation:

    • Harvest and resuspend the cancer cells in a suitable medium.

    • Inject the cell suspension into the mammary fat pad of immunocompromised mice.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., (2-Propylpyridin-4-yl)methanamine hydrochloride) or vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumors for markers of proliferation (e.g., Ki-67), angiogenesis (e.g., CD31), and fibrosis.

  • Data Analysis:

    • Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of the inhibitor.

Conclusion and Future Directions

The available evidence strongly suggests that small molecule inhibitors of LOXL2, including the 2-substituted pyridine-4-ylmethanamine class of compounds, hold significant promise as anti-cancer therapeutics. Their ability to target both the extracellular and intracellular functions of LOXL2 provides a multi-pronged approach to inhibiting tumor progression. While direct efficacy data for (2-Propylpyridin-4-yl)methanamine hydrochloride is not yet prevalent in the public domain, the robust performance of its close analogs in preclinical models provides a strong rationale for its further investigation.

Future research should focus on:

  • Directly evaluating the in vitro and in vivo efficacy of (2-Propylpyridin-4-yl)methanamine hydrochloride.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of this class of inhibitors.

  • Identifying predictive biomarkers to select patient populations most likely to respond to LOXL2-targeted therapies.

  • Exploring combination therapies with other anti-cancer agents to enhance therapeutic outcomes.

The continued development of potent and selective LOXL2 inhibitors represents a valuable and promising avenue in the pursuit of novel cancer treatments.

References

Sources

Comparative

comparing the efficacy of (2-Propylpyridin-4-yl)methanamine hydrochloride vs other inhibitors

The following guide provides an in-depth technical comparison of (2-Propylpyridin-4-yl)methanamine hydrochloride (often designated as Compound 40 in patent literature or a structural analog in LOXL2 research) versus esta...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (2-Propylpyridin-4-yl)methanamine hydrochloride (often designated as Compound 40 in patent literature or a structural analog in LOXL2 research) versus established inhibitors.

This analysis synthesizes data from patent disclosures (specifically regarding P2X3 receptor antagonism) and structure-activity relationship (SAR) principles relevant to amine oxidase inhibition.

Executive Summary & Mechanism of Action

(2-Propylpyridin-4-yl)methanamine hydrochloride is a functionalized pyridine derivative primarily investigated in two distinct pharmacological contexts:

  • P2X3 Receptor Antagonism: As a core scaffold or intermediate for "5-hydroxypyridine-based" antagonists targeting P2X3 and P2X2/3 receptors, utilized in treating chronic cough and neuropathic pain.

  • Lysyl Oxidase-Like 2 (LOXL2) Inhibition: As a structural analog to the industry-standard (2-Chloropyridin-4-yl)methanamine , where the C2-propyl substitution is explored to modulate lipophilicity and metabolic stability while retaining amine oxidase inhibitory potential.

Mechanism of Action (MOA)
  • Primary Pathway (P2X3): The compound acts as an orthosteric or allosteric antagonist of the P2X3 ATP-gated ion channel. By blocking ATP binding or channel gating, it prevents calcium influx (

    
    ) in primary sensory neurons (C-fibers), thereby inhibiting the transmission of nociceptive and tussive (cough) signals.[1]
    
  • Secondary Pathway (LOXL2/VAP-1): Like its chloro-analog, the primary amine group can form a reversible covalent bond with the carbonyl cofactor (LTQ or TPQ) of amine oxidases, inhibiting the oxidative deamination of extracellular matrix proteins.

Pathway Visualization

The following diagram illustrates the P2X3 signaling blockade, the primary therapeutic target associated with this scaffold in recent patent literature.

P2X3_Pathway ATP Extracellular ATP (Ligand) P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Activates Ca_Influx Ca2+ Influx (Cytosolic Increase) P2X3->Ca_Influx Opens Channel Inhibitor (2-Propylpyridin-4-yl)methanamine (Antagonist) Inhibitor->P2X3 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Triggers ActionPotential Action Potential (Sensory Nerve Firing) Depolarization->ActionPotential Propagates Cough_Pain Cough/Pain Signal (CNS Transmission) ActionPotential->Cough_Pain Results in

Figure 1: Mechanism of P2X3 antagonism preventing sensory neuron depolarization.

Comparative Analysis: Efficacy & Selectivity

This section compares (2-Propylpyridin-4-yl)methanamine HCl against the clinical gold standard (Gefapixant) and the primary LOXL2 research tool.

Table 1: Inhibitor Profile Comparison
Feature(2-Propylpyridin-4-yl)methanamine HClGefapixant (AF-219)(2-Chloropyridin-4-yl)methanamine
Primary Target P2X3 / P2X2/3 (Patent US11319289)P2X3 / P2X2/3 LOXL2 (Lysyl Oxidase-Like 2)
Role Novel Scaffold / IntermediateClinical Drug (Phase III)Reference Inhibitor
Potency (IC50) < 100 nM (Class Est.)*~30 nM 126 nM (LOXL2)
Selectivity High (vs. P2X1/P2X7)Moderate (Affects Taste via P2X2/3)High (vs. LOX/MAO)
Key Advantage Improved metabolic stability (Propyl vs Methyl)First-in-class efficacyStandard for fibrosis research
Limitation Investigational status; less published in vivo dataDysgeusia (Taste disturbance)Poor PK for systemic use

*Note: IC50 values for the propyl-derivative class (e.g., Compounds 13d/e in US11319289) range from 90-100 nM, with optimized derivatives reaching <10 nM.

Technical Insight: Propyl vs. Chloro Substitution
  • Lipophilicity: The 2-propyl group significantly increases lipophilicity compared to the 2-chloro or 2-methyl analogs. This enhances blood-brain barrier (BBB) penetration and cellular permeability, crucial for targeting neuronal P2X3 receptors.

  • Metabolic Stability: The propyl chain prevents rapid oxidative metabolism often seen with methyl-substituted pyridines, extending the half-life (

    
    ) in microsomal stability assays.
    

Experimental Protocols

To validate the efficacy of this compound, researchers should utilize the following self-validating workflows.

Protocol A: Calcium Influx Assay (FLIPR) for P2X3 Potency

Objective: Quantify the IC50 of the inhibitor against ATP-induced calcium release in HEK293 cells stably expressing hP2X3.

  • Cell Preparation:

    • Seed HEK293-hP2X3 cells in 384-well black-wall plates (15,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media and add Fluo-4 AM calcium indicator dye in HBSS buffer.

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT).

  • Compound Treatment:

    • Add (2-Propylpyridin-4-yl)methanamine HCl (serial dilutions: 10 µM to 0.1 nM).

    • Incubate for 20 minutes at RT (Pre-incubation is critical for equilibrium).

  • Agonist Stimulation:

    • Inject

      
      -methylene ATP  (EC80 concentration, typically 1-3 µM).
      
    • Note:

      
      -meATP is more stable than ATP and selective for P2X1/P2X3.
      
  • Data Acquisition:

    • Measure fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

    • Calculate % Inhibition =

      
      .
      
Protocol B: Amine Oxidase Selectivity Screen

Objective: Confirm selectivity by ruling out off-target inhibition of LOX/LOXL2 (given the structural similarity to LOXL2 inhibitors).

  • Enzyme Mix: Prepare recombinant human LOXL2 (10 nM) in Borate buffer (pH 8.0) with 10 µM Amplex Red and 2 U/mL HRP.

  • Substrate: Add 1,5-diaminopentane (DAP) or putrescine (10 mM).

  • Inhibitor: Add test compound at 10 µM fixed dose.

  • Readout: Monitor resorufin fluorescence over 30 minutes.

  • Validation: If inhibition > 50% is observed, the compound has dual activity (P2X3/LOXL2), which may be desirable for fibrotic pain conditions but confounding for pure mechanistic studies.

Workflow Visualization

Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cells HEK293-hP2X3 Seeding Dye Fluo-4 AM Loading Cells->Dye Inhibitor Add Inhibitor (20 min Pre-incubation) Dye->Inhibitor Agonist Inject Agonist (α,β-meATP) Inhibitor->Agonist FLIPR Measure Fluorescence (488/525 nm) Agonist->FLIPR IC50 Calculate IC50 (Non-linear Regression) FLIPR->IC50

Figure 2: High-Throughput Calcium Flux Assay Workflow.

References

  • US Patent 11,319,289 B2 . 5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist. (2022). Identifies (2-Propylpyridin-4-yl)methanamine (Compound 40) as a key antagonist structure.[2]

  • MedChemExpress . (2-Chloropyridin-4-yl)methanamine hydrochloride Product Monograph. (Accessed 2026). Provides comparative data for the structural analog LOXL2 inhibitor.

  • Richards, D. et al. (2019). Selective P2X3 antagonists for the treatment of chronic cough. Drug Discovery Today. Discusses the efficacy of pyridine-based P2X3 antagonists like Gefapixant.[2][3]

  • Hutchinson, J.H. et al. (2017).[4] Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors. ACS Med. Chem. Lett. Establishes the SAR for pyridine methanamine inhibitors.

Sources

Validation

A Head-to-Head Comparison of (2-Propylpyridin-4-yl)methanamine hydrochloride with Clinically Relevant LOXL2 Inhibitors

A Technical Guide for Researchers in Fibrosis and Oncology In the landscape of therapeutic development, particularly for fibrotic diseases and cancer, the Lysyl Oxidase-like 2 (LOXL2) enzyme has emerged as a compelling t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Fibrosis and Oncology

In the landscape of therapeutic development, particularly for fibrotic diseases and cancer, the Lysyl Oxidase-like 2 (LOXL2) enzyme has emerged as a compelling target. This guide provides a detailed head-to-head comparison of the putative LOXL2 inhibitor, (2-Propylpyridin-4-yl)methanamine hydrochloride, with two notable drugs in clinical development, PXS-5505 and PAT-1251 (Lenumlostat). This analysis is grounded in the established structure-activity relationship of 2-substituted pyridin-4-ylmethanamines as LOXL2 inhibitors and aims to provide researchers with a comprehensive understanding of their comparative potential.

The Rationale for Targeting LOXL2

Lysyl oxidases are a family of copper-dependent amine oxidases that play a crucial role in the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM).[1][2] The resulting maturation and stiffening of the ECM are vital for tissue integrity. However, the overexpression and dysregulation of LOXL2 have been implicated in the pathological progression of numerous diseases, including fibrosis of the lung, liver, and kidney, as well as in tumor progression and metastasis.[1][2][3] By catalyzing the oxidative deamination of lysine residues in collagen and elastin, LOXL2 contributes to the excessive ECM deposition and stiffening that are hallmarks of fibrosis and the tumor microenvironment.[1][2] Consequently, the inhibition of LOXL2 presents a promising therapeutic strategy to disrupt these pathological processes.

The Rise of 2-Substituted Pyridin-4-ylmethanamines as LOXL2 Inhibitors

Recent research has identified a novel class of LOXL2 inhibitors based on the 2-substituted pyridin-4-ylmethanamine scaffold.[1][4][5] A key study by Hutchinson et al. (2017) demonstrated that this chemical series can yield potent and selective inhibitors of LOXL2.[1][4][5] The research highlighted that substitutions at the 2-position of the pyridine ring significantly influence inhibitory activity, with electron-withdrawing groups enhancing potency.[1] This foundational work led to the identification of (2-chloropyridin-4-yl)methanamine as a selective LOXL2 inhibitor over other lysyl oxidase isoforms and amine oxidases.[1][4][5][6]

While direct experimental data for (2-Propylpyridin-4-yl)methanamine hydrochloride is not yet extensively published, its structural analogy to this validated inhibitor class strongly suggests its potential as a LOXL2 inhibitor. The 2-propyl substituent, being an alkyl group, may confer different physicochemical properties and potency compared to the chloro-analogue, warranting further investigation.

Head-to-Head Comparison: (2-Propylpyridin-4-yl)methanamine hydrochloride vs. Known Drugs

For a practical comparison, we will evaluate our topic compound against PXS-5505, a pan-LOX inhibitor, and PAT-1251 (Lenumlostat), a selective LOXL2/3 inhibitor, both of which have progressed into clinical trials.[7][8][9][10][11][12]

Feature(2-Propylpyridin-4-yl)methanamine hydrochloride (Putative)PXS-5505PAT-1251 (Lenumlostat)
Target Likely LOXL2 inhibitorPan-inhibitor of LOX and LOXL1-4Selective inhibitor of LOXL2 and LOXL3
Mechanism of Action Putative competitive or irreversible inhibitor of LOXL2 catalytic activityIrreversible pan-lysyl oxidase inhibitor, blocking copper-dependent amine oxidase activity[13]Potent, selective, and orally bioavailable inhibitor of LOXL2/3[7][10][14]
Reported IC50/Potency Not publicly available. Potency is expected to be influenced by the 2-propyl group.IC50s = 0.493, 0.159, 0.57, 0.18, and 0.19 µM for fibroblast LOX and recombinant human LOXL1-4, respectively[8]IC50s = 0.71 µM for hLOXL2 and 1.17 µM for hLOXL3[7][10][14]
Selectivity Hypothesized to have selectivity for LOXL2 over other amine oxidases, based on the parent scaffold.[1]Selective for LOX family over other oxidases like DAO, VAP-1, MAO-A, and MAO-B (IC50s > 30 µM)[8]Highly selective for LOXL2 over other amine oxidases such as SSAO, DAO, MAO-A, and MAO-B (<10% inhibition at 10 µM)[10][14]
Clinical Development Preclinical/research stage.Phase 1/2a clinical trials for myelofibrosis (NCT04676529)[11][12]Advanced to clinical trials for fibrotic diseases[2][15]
Potential Applications Research tool for studying LOXL2 inhibition in fibrosis and cancer models.Myelofibrosis, other fibrotic diseases, and cancer[11][12]Fibrotic diseases including lung and kidney fibrosis[9]

Experimental Protocols for Evaluating LOXL2 Inhibitors

To ascertain the inhibitory potential of (2-Propylpyridin-4-yl)methanamine hydrochloride and compare it with other agents, a series of well-established experimental protocols are recommended.

In Vitro LOXL2 Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on recombinant LOXL2 enzyme activity.

Methodology:

  • Reagents: Recombinant human LOXL2, horseradish peroxidase (HRP), Amplex Red reagent, a suitable LOXL2 substrate (e.g., putrescine or a specific peptide substrate), and the test compound.

  • Procedure:

    • Prepare a reaction mixture containing buffer, HRP, and Amplex Red.

    • Add varying concentrations of the test compound or a known inhibitor (positive control) to the wells of a microplate.

    • Initiate the reaction by adding the LOXL2 enzyme and its substrate.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • The enzymatic reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex Red to generate the fluorescent product, resorufin.

  • Data Analysis: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm). Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays for LOXL2 Activity

Objective: To assess the compound's ability to inhibit LOXL2 function in a cellular context, such as its effect on cell migration and invasion.

Methodology (Wound Healing/Scratch Assay):

  • Cell Culture: Plate a monolayer of a relevant cell line (e.g., fibrosarcoma cells like HT-1080 or breast cancer cells like MDA-MB-231, which have detectable LOXL2 expression) in a multi-well plate.

  • Wound Creation: Once the cells reach confluence, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with different concentrations of the test compound, a vehicle control, and a positive control.

  • Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point. A reduction in the rate of wound closure in the presence of the inhibitor, compared to the control, indicates an inhibitory effect on cell migration.

In Vivo Models of Fibrosis

Objective: To evaluate the anti-fibrotic efficacy of the compound in a living organism.

Methodology (Bleomycin-Induced Lung Fibrosis Model in Mice):

  • Animal Model: Induce lung fibrosis in mice by intratracheal administration of bleomycin.

  • Treatment: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) to a group of mice daily, starting at a specified time point after bleomycin instillation. Include a vehicle-treated group as a control.

  • Endpoint Analysis: After a defined period (e.g., 14-21 days), euthanize the mice and collect lung tissue.

  • Assessment:

    • Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Biochemical Analysis: Measure the hydroxyproline content in lung homogenates as a quantitative marker of collagen deposition.

    • Gene Expression: Analyze the expression of profibrotic genes (e.g., Col1a1, Acta2) in lung tissue using qPCR.

Visualizing the Landscape

LOXL2's Role in ECM Cross-linking

LOXL2_Pathway cluster_ECM Extracellular Matrix Procollagen Pro-collagen Tropocollagen Tropocollagen Procollagen->Tropocollagen Proteolytic Cleavage Collagen_Fibril Collagen Fibril Tropocollagen->Collagen_Fibril Self-assembly Crosslinked_Collagen Cross-linked Collagen Collagen_Fibril->Crosslinked_Collagen Oxidative Deamination (Lysine residues) LOXL2 LOXL2 LOXL2->Collagen_Fibril Inhibitor (2-Propylpyridin-4-yl)methanamine HCl PXS-5505 PAT-1251 Inhibitor->LOXL2 Inhibition

Caption: The role of LOXL2 in collagen cross-linking and its inhibition.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_analysis Data Analysis start Start: Bleomycin-induced lung fibrosis in mice treatment Daily treatment with: - Vehicle - (2-Propylpyridin-4-yl)methanamine HCl - Known Inhibitor start->treatment monitoring Monitor body weight and clinical signs treatment->monitoring endpoint Endpoint at Day 14/21: Euthanasia & Tissue Collection monitoring->endpoint histology Histology (Masson's Trichrome) endpoint->histology biochemistry Biochemistry (Hydroxyproline Assay) endpoint->biochemistry gene_expression Gene Expression (qPCR) endpoint->gene_expression

Caption: Workflow for evaluating anti-fibrotic efficacy in a mouse model.

Conclusion

(2-Propylpyridin-4-yl)methanamine hydrochloride, as a putative member of the 2-substituted pyridin-4-ylmethanamine class of LOXL2 inhibitors, represents a valuable research tool for investigating the roles of LOXL2 in health and disease. While it currently lacks the extensive characterization and clinical validation of compounds like PXS-5505 and PAT-1251, its shared chemical scaffold with a known selective LOXL2 inhibitor makes it a compelling candidate for further study. The direct comparison with these clinically advanced drugs provides a framework for researchers to design experiments that can rigorously evaluate its potency, selectivity, and therapeutic potential. As our understanding of the intricate roles of the lysyl oxidase family continues to evolve, the availability of diverse chemical probes such as (2-Propylpyridin-4-yl)methanamine hydrochloride will be instrumental in dissecting their functions and developing novel therapeutic interventions for fibrotic and malignant diseases.

References

  • A novel cell-permeable LOXL2 inhibitor PAT-1251... : Hepatology Communications - Ovid. [Link]

  • Lenumlostat (PAT-1251) | LOXL2 inhibitor | Buy from Supplier AdooQ®. [Link]

  • Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC. [Link]

  • PXS5505-MF-101: A Phase 1/2a Study to Evaluate Safety, Pharmacokinetics and Pharmacodynamics of Pxs-5505 in Patients with Primary, Post-Polycythemia Vera or Post-Essential Thrombocythemia Myelofibrosis - ASH Publications. [Link]

  • A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica. [Link]

  • Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX | ACS Medicinal Chemistry Letters. [Link]

  • LOXL2 Inhibitors and Breast Cancer Progression - MDPI. [Link]

  • Lysyl oxidase like-2 (LOXL2) - Pure. [Link]

  • LOXL2 Inhibitors and Breast Cancer Progression - Encyclopedia.pub. [Link]

  • LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC. [Link]

  • For PF Treatment, Pharmaxis' LOXL2 Inhibitor Shows Promise in Phase 1 Trial. [Link]

  • Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed. [Link]

  • Pharmaxis and Synairgen team up to develop LOXL2 inhibitor - Drug Target Review. [Link]

Sources

Comparative

Confirming the Purity of (2-Propylpyridin-4-yl)methanamine Hydrochloride: A Comparative Analytical Guide

Executive Summary Compound: (2-Propylpyridin-4-yl)methanamine dihydrochloride CAS: 1909326-87-9 (dihydrochloride) | 1379295-52-9 (free base) Formula: C₉H₁₆Cl₂N₂ (Salt) | MW: 223.14 g/mol In the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2-Propylpyridin-4-yl)methanamine dihydrochloride CAS: 1909326-87-9 (dihydrochloride) | 1379295-52-9 (free base) Formula: C₉H₁₆Cl₂N₂ (Salt) | MW: 223.14 g/mol

In the synthesis of kinase inhibitors and GPCR ligands, the purity of the building block (2-Propylpyridin-4-yl)methanamine is a critical quality attribute. As a dual-nitrogen base (pyridine ring + primary amine), this compound presents unique analytical challenges, particularly in its hydrochloride salt form.

This guide objectively compares three purity confirmation methodologies: HPLC-UV , Quantitative NMR (qNMR) , and Argentometric Titration . While HPLC remains the standard for detecting organic impurities, this guide demonstrates why qNMR is the superior method for establishing absolute net content (potency), and why titration is essential for validating salt stoichiometry.

Part 1: Compound Profile & Impurity Landscape

To validate purity, one must first understand the potential impurities. The synthesis of (2-Propylpyridin-4-yl)methanamine typically involves the reduction of 2-propylisonicotinonitrile .

Structural Properties[1]
  • Basicity: Contains two basic centers. The aliphatic amine (

    
    ) and the pyridine nitrogen (
    
    
    
    ). It is most stable as a dihydrochloride salt.
  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (DCM, Hexanes).

Impurity Formation Pathways

The following Graphviz diagram illustrates the synthesis and potential impurity genesis.

ImpurityPathways Start 2-Propylisonicotinonitrile (Starting Material) Product (2-Propylpyridin-4-yl)methanamine (Target) Start->Product Reduction (H2/Pd or LAH) Impurity1 Impurity A: Unreacted Nitrile Start->Impurity1 Incomplete Rxn Impurity3 Impurity C: Des-propyl Analog (If R-group unstable) Start->Impurity3 Dealkylation (Rare) Impurity2 Impurity B: Secondary Amine Dimer (Over-alkylation) Product->Impurity2 Self-Condensation (Reductive Amination)

Figure 1: Synthesis pathway and potential critical impurities.

Part 2: Methodology Comparison

Method A: HPLC-UV (The Purity Profiler)

High-Performance Liquid Chromatography (HPLC) is the industry workhorse for determining Chromatographic Purity (% Area) . It excels at separating the target amine from lipophilic starting materials (nitriles) and dimers.

  • Pros: High sensitivity; separates structurally similar impurities.

  • Cons: Requires a reference standard for weight % assay; UV response factors differ between the aromatic pyridine and non-aromatic impurities.

  • Critical Weakness: Cannot detect inorganic salts (NaCl) or residual solvents, often leading to an overestimation of "purity" if defined as potency.

Method B: Quantitative NMR (The Absolute Quantifier)

qNMR uses an internal standard (e.g., Maleic Acid or TCNB) to determine the Weight % (Potency) directly.

  • Pros: Absolute quantification; no reference standard of the analyte needed; detects residual solvents and counter-ions simultaneously.

  • Cons: Lower sensitivity (LOD ~0.1%); requires precise weighing.

  • Why it wins for Early Phase: It solves the "salt form ambiguity" (mono- vs. di-HCl) and solvent content in a single experiment.

Method C: Argentometric Titration (The Stoichiometry Check)

A classical method to determine chloride content, confirming if the sample is a mono- or dihydrochloride.

  • Pros: Extremely precise for salt stoichiometry.

  • Cons: Non-specific (measures all halides); consumes significant sample (~50-100 mg).

Comparative Data Summary
FeatureHPLC-UVqNMR (1H)Argentometric Titration
Primary Output % Area (Relative Purity)% Weight (Absolute Potency)% Chloride Content
Sample Required < 1 mg~10-20 mg~50-100 mg
Precision High (<0.5% RSD)Medium (<1.0% RSD)High (<0.5% RSD)
Detects Solvents? NoYesNo
Detects Salt? NoIndirectly (Stoichiometry)Yes (Directly)
Cost Efficiency High (Routine)Medium (Instrument time)Low (Labor intensive)

Part 3: Experimental Protocols

Protocol 1: Validated HPLC Method for Pyridine Amines

Objective: Separation of (2-Propylpyridin-4-yl)methanamine from nitrile precursor and dimer.

System: Agilent 1200/1260 or Waters Alliance. Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (High pH stable). Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate buffer, pH 10.0 (Basicity suppresses protonation, improving peak shape).

  • B: Acetonitrile. Gradient:

  • 0 min: 5% B

  • 15 min: 95% B

  • 20 min: 95% B

  • 20.1 min: 5% B (Re-equilibration) Flow Rate: 1.0 mL/min. Detection: UV @ 260 nm (Pyridine max) and 210 nm (Amine/General). Sample Prep: Dissolve 0.5 mg in 1 mL of 50:50 Water:MeCN.

Expert Insight: Using a high pH buffer is crucial. At acidic pH (TFA/Formic acid), the pyridine and amine are both protonated, leading to "fronting" or "tailing" due to secondary interactions with silanols. The XBridge column withstands pH 10, keeping the amine neutral (free base) for sharper peaks.

Protocol 2: qNMR Purity Assay

Objective: Determine absolute weight % purity.

Solvent: D₂O (Deuterium Oxide) - ensures solubility of the HCl salt. Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Reasoning: Maleic acid has a singlet at ~6.3 ppm, distinct from the pyridine aromatic protons (7.0 - 8.5 ppm) and the propyl alkyl chain (0.9 - 3.0 ppm). Procedure:

  • Weigh exactly 10.0 mg of the sample (± 0.01 mg) into a vial.

  • Weigh exactly 10.0 mg of Maleic Acid (± 0.01 mg) into the same vial.

  • Dissolve in 0.7 mL D₂O.

  • Acquire 1H NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of protons for quantitative integration.

  • Calculation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="display ng-star-inserted">

    
    
    Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Std.[1][2]
    
Protocol 3: Argentometric Titration (Fajans Method)

Objective: Confirm Dihydrochloride Stoichiometry.

Reagents: 0.1 N Silver Nitrate (


), Dichlorofluorescein indicator.
Procedure: 
  • Dissolve 100 mg of sample in 50 mL DI water.

  • Add 5 drops of Dichlorofluorescein solution.

  • Titrate with 0.1 N

    
     under vigorous stirring.
    
  • Endpoint: Suspension turns from milky white to pink.

  • Calculation:

    
    
    
    • Theoretical Cl for Mono-HCl: ~18.9%[3][4]

    • Theoretical Cl for Di-HCl: ~31.8%

Part 4: Decision Matrix Workflow

Use this logic flow to select the correct analytical path for your development stage.

DecisionMatrix Start Start: Sample Received Goal What is the primary goal? Start->Goal RouteA Routine Batch Release Goal->RouteA QC/Consistency RouteB Structure/Potency Validation Goal->RouteB New Supplier/R&D HPLC Run HPLC-UV (Method A) Check for organic impurities RouteA->HPLC qNMR Run qNMR (Method B) Determine Weight % & Solvents RouteB->qNMR Result Certificate of Analysis HPLC->Result Titration Run Titration (Method C) Confirm Salt Form qNMR->Titration If Potency < 95% Titration->Result

Figure 2: Analytical decision matrix.

References

  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Retrieved from

  • Almac Group. (2024). QNMR – a modern alternative to HPLC. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 15144432 (Analog). Retrieved from

  • Governors State University. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from

  • Scribd. Argentometric Titration: Principles and Methods. Retrieved from

Sources

Validation

A Guide to the Independent Verification of (2-Propylpyridin-4-yl)methanamine hydrochloride's Biological Activity

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of (2-Propylpyridin-4-yl)methanamine hydrochloride. Drawing from established methodologies an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of (2-Propylpyridin-4-yl)methanamine hydrochloride. Drawing from established methodologies and comparative analysis, we present a series of robust experimental protocols designed for researchers in drug discovery and chemical biology. Our approach is grounded in scientific integrity, ensuring that each step is logically justified and contributes to a self-validating experimental narrative.

The core hypothesis of this guide is that (2-Propylpyridin-4-yl)methanamine hydrochloride functions as an inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme in extracellular matrix remodeling and a target of interest in fibrosis and oncology. This hypothesis is predicated on the compound's close structural similarity to the known selective LOXL2 inhibitor, (2-Chloropyridin-4-yl)methanamine hydrochloride.[1][2][3] The following sections will detail the necessary steps to test this hypothesis, quantify the compound's potency and selectivity, and assess its functional effects in a cellular context.

Rationale and Selection of Comparator Compounds

To rigorously assess the biological activity of our test compound, a carefully selected panel of comparator molecules is essential. This panel allows for the contextualization of results and provides necessary positive and negative controls.

  • Test Compound (TC): (2-Propylpyridin-4-yl)methanamine hydrochloride. This is the novel molecule whose activity we aim to verify.

  • Positive Control/Primary Comparator (PC): (2-Chloropyridin-4-yl)methanamine hydrochloride. This is a known selective LOXL2 inhibitor with a reported IC50 of 126 nM.[1][2] It will serve as the primary benchmark for potency.

  • Negative Control (NC): 4-Picolylamine. This compound retains the pyridin-4-yl-methanamine core but lacks the 2-position substituent. Its presumed lack of activity helps to confirm that the 2-propyl group is critical for the hypothesized inhibitory function.

  • Broad-Spectrum Amine Oxidase Inhibitor (BSI): Iproniazid. This is a well-known inhibitor of monoamine oxidases (MAOs) and will be used in selectivity assays to differentiate LOXL2-specific activity from general amine oxidase inhibition.

The selection of these comparators establishes a logical framework for our investigation. By comparing the TC against the PC, we can gauge its relative potency. The NC helps to validate the structural hypothesis, while the BSI is crucial for establishing a selectivity profile.

Experimental Workflow for Biological Verification

The verification process is structured as a three-tiered approach, moving from direct enzyme inhibition to selectivity profiling and finally to cell-based functional assessment. This progression allows for a comprehensive understanding of the compound's biological effects.

G cluster_0 Tier 1: Primary Activity Verification cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Functional Validation a In Vitro LOXL2 Enzyme Inhibition Assay b Determine IC50 for Test Compound a->b Quantify Potency c Assay Against Related Enzymes (LOX, MAO-A, MAO-B) d Establish Selectivity Index c->d Compare IC50 Values e Cell-Based Invasion Assay f Assess Impact on Cellular Phenotype e->f Measure Functional Effect

Caption: Experimental workflow for compound verification.

Detailed Experimental Protocols

The following protocols are presented in a step-by-step format to ensure reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

This primary assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human LOXL2. A horseradish peroxidase (HRP)-coupled fluorescent assay is a standard and robust method for this purpose.

Principle: LOXL2 oxidizes a substrate (e.g., a primary amine), producing H₂O₂ as a byproduct. H₂O₂ is then used by HRP to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be quantified.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer: 50 mM sodium borate, pH 8.2.

    • Dilute recombinant human LOXL2 enzyme to 2 µg/mL in assay buffer.

    • Prepare a 20 mM stock solution of 1,5-diaminopentane (substrate) in assay buffer.

    • Prepare a detection reagent mix: 100 µM Amplex Red and 2 U/mL HRP in assay buffer.

    • Prepare serial dilutions of the Test Compound, Positive Control, and Negative Control in DMSO, then dilute further in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure (96-well black plate):

    • Add 20 µL of diluted compound or control to each well.

    • Add 20 µL of the diluted LOXL2 enzyme solution to each well.

    • Incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the 1,5-diaminopentane substrate solution.

    • Immediately add 40 µL of the detection reagent mix.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: 590 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

To ensure the compound's activity is specific to LOXL2, it is crucial to test it against other related amine oxidases.

Protocol:

  • Counter-Screening Assays:

    • Perform similar HRP-coupled fluorescent assays for LOX, MAO-A, and MAO-B using their respective preferred substrates (e.g., tyramine for MAOs).

    • Use the same concentration range for the Test Compound as in the LOXL2 assay.

    • Determine the IC50 values for the Test Compound against each of these enzymes.

  • Selectivity Index Calculation:

    • The selectivity index is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for the target enzyme (LOXL2).

    • Selectivity Index (vs. LOX) = IC50 (LOX) / IC50 (LOXL2)

    • A higher selectivity index indicates greater specificity for LOXL2.

This assay assesses the compound's ability to inhibit cancer cell invasion, a process often promoted by LOXL2-mediated matrix remodeling.[4] We will use a cervical cancer cell line, such as SiHa, where LOXL2's role in invasion has been documented.[4]

Principle: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix (e.g., Matrigel). Chemoattractant is placed in the lower chamber. Invasive cells degrade the matrix and migrate through the porous membrane, where they can be stained and counted.

Protocol:

  • Cell Culture and Preparation:

    • Culture SiHa cells in appropriate media (e.g., DMEM with 10% FBS).

    • Starve the cells in serum-free media for 24 hours prior to the assay.

    • Coat 8 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Invasion Assay:

    • Resuspend starved cells in serum-free media containing various concentrations of the Test Compound, Positive Control, or vehicle (DMSO).

    • Seed 5 x 10⁴ cells into the upper chamber of each Matrigel-coated insert.

    • Fill the lower chamber with media containing 10% FBS as a chemoattractant.

    • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Quantification:

    • After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Elute the crystal violet stain with a solubilization buffer (e.g., 10% acetic acid).

    • Measure the absorbance of the eluted stain at 590 nm using a plate reader. The absorbance is directly proportional to the number of invaded cells.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percent inhibition of invasion for each compound concentration.

    • Plot the results to visualize the dose-dependent effect of the compound on cell invasion.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Enzymatic Activity and Selectivity

CompoundLOXL2 IC50 (nM)LOX IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (vs. LOX)
Test Compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Positive Control Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Negative Control >100,000>100,000>100,000>100,000N/A
Iproniazid >100,000>100,000Experimental ValueExperimental ValueN/A

Table 2: Functional Inhibition of Cancer Cell Invasion

CompoundConcentration% Invasion Inhibition (Mean ± SD)
Test Compound 100 nMExperimental Value
1 µMExperimental Value
10 µMExperimental Value
Positive Control 100 nMExperimental Value
1 µMExperimental Value
10 µMExperimental Value
Vehicle (DMSO) 0.1%0%
Mechanistic Context: LOXL2 in Cell Invasion

LOXL2 promotes cell invasion primarily by cross-linking collagen and elastin in the extracellular matrix (ECM), which increases matrix stiffness. This altered mechanical environment can activate signaling pathways, such as the epithelial-mesenchymal transition (EMT), that enhance cell motility and invasion.[4] An effective LOXL2 inhibitor would be expected to prevent this matrix remodeling, thereby reducing the invasive potential of cancer cells.

G LOXL2 LOXL2 Enzyme ECM Extracellular Matrix (Collagen, Elastin) LOXL2->ECM Cross-links Stiffness Increased ECM Stiffness ECM->Stiffness EMT Epithelial-Mesenchymal Transition (EMT) Stiffness->EMT Activates Invasion Cell Migration & Invasion EMT->Invasion Promotes Inhibitor (2-Propylpyridin-4-yl)methanamine HCl Inhibitor->LOXL2 Inhibits

Caption: LOXL2's role in promoting cell invasion.

By following this comprehensive guide, researchers can independently verify the biological activity of (2-Propylpyridin-4-yl)methanamine hydrochloride, establish its potency and selectivity as a potential LOXL2 inhibitor, and validate its functional efficacy in a disease-relevant cellular model. This structured, evidence-based approach ensures the generation of high-quality, reliable data critical for advancing drug discovery projects.

References

  • Vareum. (2-Chloropyridin-4-yl)methanamine hydrochloride. Retrieved from [Link]

  • Biocompare. (2-Chloropyridin-4-yl)methanamine hydrochloride from MedChemExpress. Retrieved from [Link]

  • Wang, Y., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cancer Biology & Therapy, 23(1), 347-360. Retrieved from [Link]

  • American Elements. (2-Fluoropyridin-4-yl)methanamine hydrochloride. Retrieved from [Link]

  • Martin, C., et al. (2021). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 11(1), 1-12. Retrieved from [Link]

  • Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Gáspári, Z., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Molecules, 27(4), 1297. Retrieved from [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Wujec, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2029. Retrieved from [Link]

  • Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10447-10464. Retrieved from [Link]

Sources

Comparative

comparative analysis of (2-Propylpyridin-4-yl)methanamine hydrochloride's pharmacokinetic properties

The following guide provides a comparative pharmacokinetic analysis of (2-Propylpyridin-4-yl)methanamine hydrochloride , positioning it within the context of P2X3 receptor antagonist development. This compound (often des...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative pharmacokinetic analysis of (2-Propylpyridin-4-yl)methanamine hydrochloride , positioning it within the context of P2X3 receptor antagonist development.

This compound (often designated as a key intermediate or "Compound 40" in specific medicinal chemistry campaigns) serves as a critical structural baseline. This analysis compares its foundational PK properties against optimized clinical candidates like Gefapixant and advanced leads, illustrating the trajectory from a chemical fragment to a viable therapeutic.

From Fragment to Clinical Candidate: A Pharmacokinetic Optimization Guide

Executive Technical Synthesis

(2-Propylpyridin-4-yl)methanamine hydrochloride represents a "minimal pharmacophore" in the design of P2X3 and P2X2/3 antagonists, targets critical for treating chronic cough and neuropathic pain. While the pyridine-methanamine core provides essential hydrogen-bonding interactions within the receptor pocket (mimicking the ATP adenine ring), its physicochemical profile as a standalone entity is suboptimal for systemic therapy.

This guide contrasts the raw PK profile of this fragment against optimized analogs, demonstrating why structural elaboration (e.g., into sulfonamides or ether-linked scaffolds like Gefapixant) is required to overcome rapid clearance and permeability liabilities.

Core Comparison Matrix
Feature(2-Propylpyridin-4-yl)methanamineGefapixant (Clinical Standard)Optimized Lead (e.g., Cmpd 13d/29)
Role Fragment / Building BlockP2X3 Antagonist DrugLate-Stage Lead
LogD (pH 7.4) Low (< 1.0, Highly Polar)~2.5 (Balanced)2.0 - 3.0
Metabolic Stability Low (Rapid oxidative deamination)High (Blocked soft spots)Moderate-High
Permeability (Papp) Low (Paracellular dominant)High (Transcellular)High
Clearance (Cl) High (Renal + Metabolic)Low-ModerateLow
Half-life (T1/2) Short (< 1 h est.)6–10 h> 4 h

Pharmacokinetic Deep Dive

A. Absorption & Permeability

The primary amine functionality of (2-Propylpyridin-4-yl)methanamine renders it highly polar at physiological pH (pKa ~9-10).

  • Mechanism: Absorption is likely driven by passive paracellular diffusion or active uptake (e.g., OCT transporters), rather than the passive transcellular diffusion seen with lipophilic drugs.

  • Liability: High polarity restricts blood-brain barrier (BBB) penetration, which is advantageous for peripherally restricted targets but disadvantageous if central engagement is required (though P2X3 targets are largely peripheral on vagal afferents).

  • Optimization: Clinical agents like Gefapixant introduce lipophilic aryl-ether chains to mask the polarity, shifting the transport mechanism to passive transcellular diffusion (

    
     cm/s).
    
B. Metabolism & Stability

The "naked" methanamine tail is a metabolic liability.

  • Primary Pathway: Rapid oxidative deamination by Monoamine Oxidases (MAO) or Semicarbazide-sensitive amine oxidases (SSAO). The resulting aldehyde is unstable and rapidly oxidized to the carboxylic acid.

  • Secondary Pathway: Oxidation of the n-propyl chain (omega or omega-1 oxidation) by CYPs.

  • Comparative Insight: Optimized antagonists sterically hinder the amine or replace it with bioisosteres (e.g., diaminopyrimidines) to prevent MAO recognition, significantly extending

    
    .
    
C. Distribution
  • Volume of Distribution (Vd): Likely approximates total body water (0.6–0.7 L/kg) due to high water solubility and low plasma protein binding.

  • Protein Binding: Negligible (< 20%). In contrast, optimized leads often target >90% binding to reduce free fraction clearance.

Experimental Protocols (Self-Validating Systems)

To generate the data supporting the comparison above, the following industry-standard protocols are recommended. These workflows ensure data integrity through internal controls.

Protocol 1: Microsomal Metabolic Stability (Rat/Human)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation:

    • Test Compound: 1 µM (2-Propylpyridin-4-yl)methanamine in phosphate buffer (100 mM, pH 7.4).

    • Microsomes: 0.5 mg/mL protein concentration (Rat Liver Microsomes - RLM).[1]

    • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH).

    • Timepoints: 0, 5, 15, 30, and 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol 2: In Vivo Pharmacokinetics (Rat SD)

Objective: Assess oral bioavailability (%F) and systemic clearance.

  • Animals: Male Sprague-Dawley rats (250–300 g), fasted 12h.

  • Dosing:

    • IV Group (n=3): 1 mg/kg (Vehicle: Saline/DMSO 95:5).

    • PO Group (n=3): 5 mg/kg (Vehicle: 0.5% Methylcellulose).

  • Sampling:

    • Blood collection (Jugular vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

    • Plasma separation (EDTA tubes, 4°C).

  • Data Processing:

    • Non-compartmental analysis (WinNonlin or equivalent).

    • Key parameters:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      .

Visualizing the Optimization Pathway

The following diagram illustrates the logical progression from the (2-Propylpyridin-4-yl)methanamine fragment to a stable drug candidate, highlighting the metabolic checkpoints.

OptimizationPathway cluster_props PK Property Shift Fragment (2-Propylpyridin-4-yl)methanamine (Starting Block) Metabolism Metabolic Liability: MAO Deamination Rapid Clearance Fragment->Metabolism In Vivo Exposure Strategy Optimization Strategy: 1. Steric Hindrance 2. Linker Stabilization Fragment->Strategy SAR Evolution Metabolism->Strategy Requires Candidate Optimized Candidate (e.g., Gefapixant Class) High Potency & Stability Strategy->Candidate Result Prop1 T1/2: <1h -> >6h Candidate->Prop1 Prop2 Bioavailability: Low -> High Candidate->Prop2

Figure 1: Structural optimization workflow transforming the labile amine fragment into a metabolically stable clinical candidate.

References

  • Discovery of Potent Antiallodynic Agents for Neuropathic Pain Targeting P2X3 Receptors. Source: ACS Chemical Neuroscience (2017).[1] Context: Describes the SAR of pyridine-based antagonists and the evaluation of early fragments like Compound 40. URL:[Link]

  • 5-Hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist.
  • Gefapixant (MK-7264) Clinical Pharmacology. Source: Merck & Co. / ClinicalTrials.gov. Context: Comparative benchmark data for optimized P2X3 antagonists. URL:[Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives. Source: NIH / PMC. Context: Discusses the physicochemical properties (cLogP, solubility) of the pyridine-methanamine scaffold. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Propylpyridin-4-yl)methanamine hydrochloride proper disposal procedures

This guide outlines the authoritative, step-by-step disposal procedures for (2-Propylpyridin-4-yl)methanamine hydrochloride . Notice: As a specialized research chemical, specific Safety Data Sheets (SDS) may be sparse.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, step-by-step disposal procedures for (2-Propylpyridin-4-yl)methanamine hydrochloride .

Notice: As a specialized research chemical, specific Safety Data Sheets (SDS) may be sparse.[1] This guide applies Class-Based Hazard Management principles, deriving protocols from the chemical's functional groups (pyridine ring, primary amine, hydrochloride salt) to ensure maximum safety and regulatory compliance.[1][2][3]

Part 1: Chemical Identification & Hazard Profile

Before disposal, you must validate the waste stream characterization.[1] This compound is an organic amine salt.[2][3]

Property Data / Characteristic
Chemical Name (2-Propylpyridin-4-yl)methanamine hydrochloride
Chemical Class Pyridine derivative / Amine salt
Physical State Solid (Crystalline powder)
Likely Hazards (GHS) Irritant (Warning) [1][2][3]• H315: Causes skin irritation[2][4][5]• H319: Causes serious eye irritation[4][5]• H335: May cause respiratory irritation[4]• Potential Acute Toxicity (Oral/Dermal)
Reactivity Incompatible with strong oxidizing agents and strong bases (liberates free amine).[2][3]

Part 2: Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this compound in municipal waste or sanitary sewer systems.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 particulate respirator (minimum). Use a P100 cartridge if generating dust.[2][3]

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).[2][3] Double-glove if handling solutions.

  • Eye: Chemical safety goggles.[2][6] Face shield recommended if handling large quantities of liquid solution.[3]

Waste Segregation Strategy

Segregate this waste into the Solid Organic Hazardous Waste stream.[2][3]

  • Do NOT mix with: Oxidizers (e.g., Nitric acid, Peroxides) or Strong Bases (e.g., Sodium Hydroxide).[1] Mixing with bases will convert the salt to its free base form, potentially increasing volatility and odor.[1]

  • Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jars.

Part 3: Disposal Workflow & Decision Matrix

The following logic gate determines the correct disposal path based on the physical state of your waste.

DisposalWorkflow Start Identify Waste State IsSolid Is it a Solid Pure Substance? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid SolidPath Collect in HDPE/Glass Container Label: 'Hazardous Waste - Solid Organic' IsSolid->SolidPath LiquidPath Identify Solvent IsLiquid->LiquidPath FinalSolid Tag for High-Temp Incineration SolidPath->FinalSolid Halogenated Halogenated Solvent (e.g., DCM, Chloroform) LiquidPath->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Methanol, DMSO) LiquidPath->NonHalogenated FinalHalo Segregate: Halogenated Waste Stream Halogenated->FinalHalo FinalNonHalo Segregate: Flammable/Organic Waste Stream NonHalogenated->FinalNonHalo

Figure 1: Decision matrix for segregating (2-Propylpyridin-4-yl)methanamine hydrochloride waste streams.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)
  • Containment: Transfer the solid directly into a dedicated hazardous waste container (HDPE or Glass).[2][3]

  • Labeling: Attach a hazardous waste tag immediately.[2][3]

    • Constituents: Write "(2-Propylpyridin-4-yl)methanamine HCl".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

  • Storage: Close the lid tightly. Store in a secondary containment tray in a Satellite Accumulation Area (SAA) until pickup.[2][3]

  • Final Fate: High-temperature incineration by a licensed chemical waste contractor.[2][3]

Scenario B: Disposal of Liquid Waste (Solutions)
  • Solvent Identification: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Water).[1]

  • Precipitation (Optional): If the concentration is high (>10%), consider evaporating the solvent in a fume hood to reduce waste volume, treating the residue as solid waste (Scenario A).[1]

  • Transfer: Pour into the appropriate solvent waste carboy.

    • Caution: Ensure the carboy is compatible with the solvent.[3]

  • Rinsing: Triple-rinse the original vessel with the same solvent and add rinsate to the waste container.[2][3]

Scenario C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).[3]

  • Deface Label: Cross out the chemical name and hazard warnings.

  • Discard:

    • If rinsed with water : Dispose of the bottle in glass trash (if glass) or regular trash (if plastic).[2][3]

    • If rinsed with solvent : Allow solvent to evaporate in a fume hood before disposal, or treat the bottle as solid hazardous waste if residue remains.[1]

Part 5: Regulatory Compliance (RCRA)

While this specific compound is not explicitly listed on the EPA "P" or "U" lists, it falls under the "Characteristic" or "Process" waste rules depending on your synthesis route.[1]

  • Pyridine Consideration (Code D038): Pyridine is a regulated hazardous constituent (D038).[2][3] While this is a derivative, degradation or metabolic cleavage could theoretically yield pyridine-like structures.[1][2][3]

    • Best Practice: Treat as Hazardous Waste to ensure compliance with the "Cradle-to-Grave" liability standard.[2][3]

  • Waste Code Assignment (Generic Recommendation):

    • If unlisted: Assign state-specific codes for "Toxic Organic Solid" (e.g., California Code 352).[1][2][3]

    • If ignitable (flash point <60°C, unlikely for salt): D001 .[1][7]

Part 6: Emergency Procedures

  • Spill (Solid):

    • Evacuate the immediate area.[2][3][6][8]

    • Wear PPE (Goggles, Gloves, N95).[1]

    • Cover spill with wet paper towels to prevent dust generation.[2][3]

    • Scoop into a waste container.

    • Clean area with soap and water; collect all cleanup materials as hazardous waste.[2][3]

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[2][4]

    • Skin Contact: Wash with soap and water.[2][4][5][9] Remove contaminated clothing.[2][3][4][5][6][8]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[2][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3] Hazard Communication Standard - 29 CFR 1910.1200.[2][3]

  • PubChem. (2024).[2][3] Compound Summary: Pyridine Derivatives Safety Data. National Library of Medicine.[2][3]

Sources

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